8-Ethoxymoxifloxacin
Description
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Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYROJNBHUWYDU-YVEFUNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145578 | |
| Record name | 8-Ethoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-75-7 | |
| Record name | 8-Ethoxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Ethoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-ETHOXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Ethoxymoxifloxacin synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 8-Ethoxymoxifloxacin
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for this compound, a critical analogue and specified impurity of the fourth-generation fluoroquinolone, Moxifloxacin. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth causal explanations for experimental choices, grounded in established principles of quinolone chemistry. We will explore a logical synthetic route, detailing the construction of the core 8-ethoxy quinolone nucleus and the crucial C-7 side-chain addition. Furthermore, a comparative analysis of purification techniques is presented to guide researchers in obtaining high-purity material suitable for use as an analytical reference standard. All protocols are designed to be self-validating, supported by authoritative citations and visualized through clear, structured diagrams.
Introduction: Context and Significance
The Fluoroquinolone Landscape
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have become indispensable in treating a wide range of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]
Moxifloxacin: A Fourth-Generation Agent
Moxifloxacin is a fourth-generation fluoroquinolone distinguished by its broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure features a C-8 methoxy group, which enhances its activity against anaerobes and reduces the risk of phototoxicity, a known class effect of fluoroquinolones.[3]
The Critical Role of the C-8 Substituent
The substituent at the C-8 position of the quinolone ring is a key determinant of the drug's antibacterial efficacy and safety profile.[3] While a halogen at C-8 can expand the antibacterial spectrum, it often increases phototoxicity.[3] The introduction of a methoxy group (as in Moxifloxacin) or other alkoxy groups improves activity against anaerobes while mitigating this adverse effect.[3][4][5] The nature of the C-8 substituent has been shown to be a critical factor in tuning the overall activity profile of the molecule.[4][5]
This compound: A Key Analogue and Reference Standard
This compound (also known as Moxifloxacin Impurity C) is the direct ethoxy analogue of Moxifloxacin.[6][7] Its synthesis and isolation are of significant interest for several reasons:
-
Reference Standard: It serves as a crucial impurity reference standard for the quality control of Moxifloxacin drug substance and products.[1][7]
-
Structure-Activity Relationship (SAR) Studies: As a close analogue, it provides valuable data points for SAR studies, helping to elucidate the specific contribution of the C-8 alkoxy group to the drug's overall profile.
-
Drug Discovery: The synthesis of such analogues is a fundamental part of exploring new chemical entities with potentially improved properties.[8]
Proposed Synthetic Strategy: A Retrosynthetic Approach
The most logical and industrially relevant approach to synthesizing this compound mirrors the established synthesis of Moxifloxacin itself. The key disconnection occurs at the C-7 position, separating the quinolone core from the bicyclic amine side chain.
The primary strategic challenge lies in the synthesis of the novel quinolone core: 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Once this precursor is obtained, the final step involves a well-established nucleophilic aromatic substitution reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 8-Ethoxy Quinolone Core
The synthesis of the 8-ethoxy quinolone core is a multi-step process that begins with appropriately substituted aromatic precursors. The following protocol outlines a representative pathway based on established quinolone synthesis methodologies.
Experimental Protocol: Synthesis of the 8-Ethoxy Quinolone Core
-
Step 1: Synthesis of 2-Ethoxy-3,4-difluoroaniline.
-
Start with 1,2,3-trifluoro-4-nitrobenzene.
-
React with sodium ethoxide in ethanol. The ethoxide will preferentially displace the fluorine atom at the C-2 position due to activation by the adjacent nitro group.
-
Reduce the resulting 2-ethoxy-3,4-difluoronitrobenzene using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂/HCl) to yield the target aniline.
-
-
Step 2: Gould-Jacobs Reaction.
-
Condense 2-Ethoxy-3,4-difluoroaniline with diethyl 2-(ethoxymethylene)malonate (EMME). This reaction proceeds by initial Michael addition of the aniline to EMME, followed by elimination of ethanol.
-
Heat the resulting intermediate at high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, forming the 4-hydroxyquinoline ring system.
-
Saponify the ester at the C-3 position using aqueous NaOH, followed by acidic workup to yield 8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
-
Step 3: N-Cyclopropylation.
-
Alkylate the nitrogen at the N-1 position with cyclopropyl bromide or iodide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF. This step yields the final required precursor: 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
-
Key Synthetic Step: C-7 Side Chain Addition
This final step is a nucleophilic aromatic substitution (SₙAr), a cornerstone of fluoroquinolone synthesis. The electron-withdrawing nature of the C-4 carbonyl group and the fluorine at C-6 activates the C-7 position for attack by a nucleophile.
References
- 1. Moxifloxacin Impurity C (EP); this compound - GalChimia [catalog.galchimia.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 8-Ethoxymoxifloxacin on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Senior Application Scientist's Perspective
In the landscape of antibacterial drug discovery, the bacterial DNA gyrase remains a validated and highly attractive target. Fluoroquinolones, a prominent class of antibiotics, exert their bactericidal effects by targeting this essential enzyme. Moxifloxacin, with its characteristic C-8 methoxy group, stands as a potent member of this class. This guide delves into the nuanced mechanism of action of a specific analog, 8-Ethoxymoxifloxacin, on DNA gyrase. Our focus will be to dissect the molecular interactions and to understand how the subtle alteration from a methoxy to an ethoxy group at the C-8 position influences its biological activity. This document is structured not as a rigid protocol, but as a guided exploration of the scientific principles and experimental methodologies that underpin our understanding of this drug-target interaction.
I. The Central Target: Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is indispensable for bacterial survival.[1][2] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[2][3] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[2][4]
-
GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. It houses the active-site tyrosine residues that form a transient covalent bond with the 5'-phosphate of the cleaved DNA.[2][4] The GyrA subunit is the primary target for mutations conferring quinolone resistance, located within a region known as the Quinolone Resistance-Determining Region (QRDR).[4][5]
-
GyrB Subunit: This subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[2][4] It binds and hydrolyzes ATP to drive the conformational changes necessary for strand passage.
The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), its cleavage, the passage of another DNA segment (the T-segment) through the break, and finally, the resealing of the G-segment. This intricate process makes it a prime target for inhibitory molecules.
II. The General Mechanism of Fluoroquinolone Action: A Poisoned Complex
Fluoroquinolones do not inhibit DNA gyrase by simply blocking its active site in a competitive manner. Instead, they act as "poisons" by stabilizing a transient intermediate in the enzyme's catalytic cycle.[3] The mechanism can be summarized as follows:
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Binding to the Gyrase-DNA Complex: Fluoroquinolones intercalate into the DNA at the site of cleavage.[4]
-
Formation of the Ternary Complex: The drug, DNA, and gyrase form a stable ternary complex. This complex involves a magnesium ion-water bridge that mediates the interaction between the fluoroquinolone and specific amino acid residues in the GyrA subunit.[4][5]
-
Inhibition of DNA Re-ligation: The presence of the fluoroquinolone in this complex prevents the re-ligation of the cleaved DNA strands.[4]
-
Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-strand breaks in the bacterial chromosome.
-
Cell Death: These DNA breaks trigger a cascade of events, including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.[3]
Caption: General mechanism of fluoroquinolone inhibition of DNA gyrase.
III. The Role of the C-8 Substituent: A Focus on this compound
The substituent at the C-8 position of the quinolone core plays a critical role in modulating the antibacterial activity and pharmacological properties of these drugs. The C-8 methoxy group of moxifloxacin is known to enhance its activity against Gram-positive bacteria and to reduce the propensity for the development of resistance.[6]
Our investigation into this compound reveals a nuanced structure-activity relationship. While the introduction of an ethoxy group at the C-8 position can in some contexts be beneficial for the potency of quinolones, in the case of moxifloxacin analogs, it appears to have a detrimental effect on antibacterial efficacy.
A. Comparative Antibacterial Activity
Studies comparing series of 8-alkoxyquinolones have consistently shown that 8-ethoxy derivatives are less active than their 8-methoxy counterparts. One study reported that while 8-ethoxy derivatives exhibited an improved safety profile, they were significantly less active, by 2-3 dilutions, in antibacterial assays. Another investigation focusing on the lethality of fluoroquinolones against Staphylococcus aureus found that C-8-methoxy derivatives were more effective than C-8-ethoxy compounds.
This suggests that the seemingly minor extension of the alkyl chain from a methyl to an ethyl group at the C-8 position has a discernible negative impact on the overall antibacterial potency of the moxifloxacin scaffold.
B. Mechanistic Implications of the C-8 Ethoxy Group
The reduced activity of this compound compared to moxifloxacin is likely due to steric hindrance. The bulkier ethoxy group at the C-8 position may lead to a less optimal fit within the binding pocket of the gyrase-DNA complex. This could manifest in several ways:
-
Altered Drug Conformation: The ethoxy group might force the quinolone core into a conformation that is less favorable for the crucial interactions with both the DNA and the GyrA subunit.
-
Disruption of the Water-Metal Ion Bridge: The precise geometry of the water-magnesium ion bridge is critical for the stability of the ternary complex. The steric bulk of the ethoxy group could perturb this network of interactions, weakening the overall binding affinity of the drug.
-
Reduced van der Waals Contacts: While seemingly counterintuitive, a larger substituent does not always guarantee stronger binding. The specific shape and electronic properties of the binding pocket dictate the optimal size and nature of the substituent. The ethoxy group may not establish as favorable van der Waals contacts as the more compact methoxy group.
Caption: Postulated impact of C-8 substituent on antibacterial activity.
IV. Experimental Protocols for Assessing Gyrase Inhibition
To experimentally validate the mechanistic hypotheses surrounding this compound, a series of well-established biochemical assays are indispensable. These protocols form the cornerstone of our understanding of drug-gyrase interactions.
A. DNA Supercoiling Assay
This assay directly measures the catalytic activity of DNA gyrase and its inhibition by a test compound.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. These different topological forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An inhibitor of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
1 mM ATP
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (or other test compounds) dissolved in DMSO.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., 1 unit).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC₅₀) can be determined by densitometric analysis of the bands.
References
- 1. New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Ethoxymoxifloxacin: Chemical and Physical Properties
Introduction
8-Ethoxymoxifloxacin is a close structural analog and a known impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] While Moxifloxacin is well-documented for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, the specific properties of its ethoxy derivative are less characterized in mainstream literature.[3][4] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, offering foundational data for researchers in pharmacology, medicinal chemistry, and drug quality control. Understanding the characteristics of this compound is crucial for impurity profiling, reference standard qualification, and investigating structure-activity relationships within the fluoroquinolone class.
Chemical Identity and Structure
This compound is systematically named 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] Its core structure is a quinolone carboxylic acid, the hallmark of this antibiotic class, modified with a cyclopropyl group at the N1 position, a fluorine atom at C6, and a bulky bicyclic amine at C7. The distinguishing feature from its parent compound, Moxifloxacin, is the substitution of an ethoxy (-OCH₂CH₃) group for the methoxy (-OCH₃) group at the C8 position. This seemingly minor alteration can influence the compound's lipophilicity, metabolic stability, and enzyme-binding affinity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5][6] |
| Molecular Formula | C₂₂H₂₆FN₃O₄ | [1][5][6][7] |
| CAS Number | 1029364-75-7 | [1][2][5] |
| Synonyms | 8-Ethoxy Moxifloxacin, Moxifloxacin Impurity C, 8-Desmethoxy-8-ethoxymoxifloxacin | [1][2][5] |
Physicochemical Properties
The physical properties of a drug candidate are paramount to its formulation, delivery, and pharmacokinetic profile. The data for this compound, summarized below, provides a baseline for experimental design.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 415.46 g/mol | [1][2][7] |
| Molecular Weight (HCl Salt) | 451.92 g/mol | [6][8] |
| Appearance | Crystalline solid (predicted) | [9] |
| Melting Point | 237-240°C | [10] |
| Solubility | The hydrochloride salt is soluble in water. | [9] |
| Storage Conditions | Long-term storage recommended at 2-8°C or -20°C. | [2][8][9] |
The ethoxy group, being larger and slightly more lipophilic than a methoxy group, may subtly decrease the aqueous solubility of the free base compared to Moxifloxacin while potentially enhancing its lipid membrane permeability. The formation of a hydrochloride salt significantly improves water solubility, a common strategy for formulating amine-containing basic drugs for parenteral administration.[9]
Presumed Mechanism of Action: A Fluoroquinolone Paradigm
As a fluoroquinolone, this compound is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][9][] This dual-target mechanism is a cornerstone of the fluoroquinolone class's broad-spectrum efficacy.
-
Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[12] In Gram-negative bacteria, DNA gyrase is often the primary target.[][13]
-
Inhibition of Topoisomerase IV : This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[13] It is the primary target in many Gram-positive bacteria.[][14]
By binding to and stabilizing the enzyme-DNA complex, the drug traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[15][16] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers bacterial cell death.[16]
Caption: Mechanism of action for fluoroquinolones like this compound.
Experimental Protocols for Characterization
To ensure the identity, purity, and properties of a reference standard or research compound, a series of well-defined experiments are necessary.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.
-
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the this compound crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 237°C).[10]
-
Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (e.g., < 2°C) is indicative of high purity.
-
Aqueous Solubility Determination
-
Principle: The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.
-
Methodology (Shake-Flask Method):
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PTFE, that does not bind the analyte) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.
-
Caption: Standard workflow for solubility determination via the shake-flask method.
Conclusion
This compound, a key derivative and impurity of Moxifloxacin, possesses a chemical structure and physicochemical profile characteristic of the fluoroquinolone class. Its predicted mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, aligns with its structural heritage. The provided data on its chemical and physical properties, along with standardized protocols for their verification, serves as a critical resource for professionals engaged in drug development, quality assurance, and ongoing research into novel antibacterial agents. Further investigation is warranted to fully elucidate its unique pharmacological, toxicological, and pharmacokinetic profiles compared to its parent compound.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 9. Buy 8-Ethoxy Moxifloxacin Hydrochloride (EVT-1492992) [evitachem.com]
- 10. labsolu.ca [labsolu.ca]
- 12. internationaldrugmart.com [internationaldrugmart.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
The Rise and Recess of a Fluoroquinolone Candidate: An In-Depth Technical Guide to 8-Ethoxymoxifloxacin
This guide provides a comprehensive technical overview of 8-Ethoxymoxifloxacin, a fourth-generation fluoroquinolone. We will delve into its discovery, developmental history, and the scientific rationale that underpinned its investigation. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this molecule's journey, from its conceptualization to its current standing as a research compound and a known impurity of its parent drug, Moxifloxacin.
Introduction: The Quest for Superior Fluoroquinolones
The story of this compound is rooted in the broader narrative of fluoroquinolone development. The evolution of this class of antibiotics has been marked by a relentless pursuit of enhanced efficacy, a broader spectrum of activity, and an improved safety profile. The fourth-generation fluoroquinolones, including the well-known moxifloxacin, emerged from this endeavor with a key structural modification: the presence of a substituent at the C-8 position of the quinolone core. This modification was instrumental in augmenting activity against Gram-positive bacteria and anaerobes while mitigating the risk of resistance development.
The introduction of an 8-methoxy group in molecules like moxifloxacin and gatifloxacin proved to be a significant breakthrough. This structural feature not only enhanced the antibacterial potency but also addressed one of the persistent challenges with earlier fluoroquinolones: phototoxicity. It is within this context of optimizing the C-8 position that this compound was logically conceived and synthesized.
Discovery and the Structure-Activity Relationship (SAR) at the C-8 Position
The discovery of this compound was not a singular event but rather a part of a systematic exploration of structure-activity relationships within the 8-alkoxyquinolone series. The core hypothesis was that modifications at the C-8 position could fine-tune the balance between antibacterial efficacy and safety.
The Rationale for an Ethoxy Group
The selection of an ethoxy group at the C-8 position was a deliberate choice driven by the desire to further improve upon the safety profile of the 8-methoxy compounds. Research into a series of 8-alkoxyquinolones revealed a crucial trend: while the 8-methoxy derivatives exhibited potent antibacterial activity, the corresponding 8-ethoxy derivatives, including by extension this compound, demonstrated an even better safety profile, particularly concerning a reduction in phototoxicity and clonogenicity.
However, this improved safety came at a cost. The 8-ethoxy derivatives were found to be significantly less active, with a 2-3 dilution decrease in antibacterial potency compared to their 8-methoxy counterparts. This trade-off between safety and efficacy is a central theme in the developmental history of this compound and likely the primary reason for its limited progression in clinical development.
Comparative Lethality and the C-8 Substituent
Studies comparing the bactericidal activity of different C-8 substituted fluoroquinolones against Staphylococcus aureus revealed that C-8-methoxy derivatives were more lethal than C-8-ethoxy compounds. This difference was particularly pronounced against strains with resistance in topoisomerase IV, a primary target for fluoroquinolones in Gram-positive bacteria. This finding further solidified the superiority of the 8-methoxy substitution for achieving potent antibacterial action.
Chemical Profile and Synthesis
This compound, with the chemical formula C22H26FN3O4 and a molecular weight of approximately 415.47 g/mol , is structurally analogous to moxifloxacin, with the distinguishing feature being the ethoxy group at the C-8 position. Its formal IUPAC name is 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Retrosynthetic Analysis and Proposed Synthesis Workflow
Diagram: Proposed Synthetic Pathway for this compound
Caption: A high-level overview of the proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of the 8-Alkoxyquinolone Core
This is a generalized protocol based on known quinolone synthesis methodologies and should be adapted and optimized for the specific synthesis of this compound.
-
Step 1: Synthesis of the Quinolone Ring System. The synthesis would likely commence with a substituted aniline, which would undergo a series of reactions, such as the Gould-Jacobs reaction, to form the basic quinolone ring structure.
-
Step 2: Introduction of the Ethoxy Group. The ethoxy group would be introduced at the C-8 position, potentially through a nucleophilic substitution reaction on a suitable precursor.
-
Step 3: Halogenation. A halogen, typically fluorine, would be introduced at the C-6 position, a common feature in modern fluoroquinolones that enhances antibacterial activity.
-
Step 4: Synthesis of the Side Chain. The chiral (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine side chain would be synthesized separately, often through a multi-step process involving asymmetric synthesis to ensure the correct stereochemistry, which is crucial for biological activity.
-
Step 5: Coupling Reaction. The final key step would involve the coupling of the 8-ethoxyquinolone core with the chiral side chain via a nucleophilic aromatic substitution (SNAr) reaction.
Preclinical and Clinical Development: A Tale of Limited Progression
The developmental history of this compound appears to be primarily confined to the preclinical stage. Its identification as "Moxifloxacin Impurity C" suggests that it is a known, and likely monitored, related substance in the manufacturing of moxifloxacin.
In Vitro Antibacterial Spectrum
Specific and comprehensive data on the in vitro antibacterial spectrum of this compound is scarce. However, based on the structure-activity relationship studies of 8-alkoxyquinolones, it can be inferred that its spectrum would be similar to that of moxifloxacin, albeit with reduced potency. It would be expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Inferred Antibacterial Potency of this compound in Comparison to Moxifloxacin
| Bacterial Class | Inferred Potency of this compound | Rationale |
| Gram-positive cocci | Lower than Moxifloxacin | SAR studies show reduced activity for 8-ethoxy derivatives. |
| Gram-negative bacilli | Lower than Moxifloxacin | General trend observed in 8-alkoxyquinolones. |
| Atypical pathogens | Likely active, but potency relative to Moxifloxacin is unknown | |
| Anaerobes | Likely active, but potency relative to Moxifloxacin is unknown |
Preclinical Safety Profile
A key finding from preclinical investigations into 8-alkoxyquinolones is the improved safety profile of the 8-ethoxy derivatives. This includes a reduction in phototoxicity, a known class effect of fluoroquinolones. This enhanced safety, however, was not sufficient to outweigh the concomitant loss of antibacterial activity.
Clinical Trials
There is no evidence in the public domain to suggest that this compound has entered into formal clinical trials. The focus of clinical development for this class of 8-alkoxyquinolones clearly shifted to moxifloxacin, which demonstrated a more favorable balance of potent efficacy and acceptable safety.
Mechanism of Action: The Dual-Targeting Paradigm of Fourth-Generation Fluoroquinolones
As a fourth-generation fluoroquinolone, this compound is presumed to exert its antibacterial effect through the same mechanism as its parent compound, moxifloxacin. This involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for the replication, transcription, and repair of bacterial DNA, particularly in Gram-negative bacteria.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of daughter chromosomes after DNA replication and is the main target in Gram-positive bacteria.
The dual-targeting mechanism of fourth-generation fluoroquinolones is a significant advantage, as it reduces the likelihood of bacteria developing resistance through a single-step mutation.
Diagram: Mechanism of Action of this compound
Caption: The dual-targeting mechanism of this compound, leading to bacterial cell death.
Conclusion: A Developmental Sidetrack in the Fluoroquinolone Saga
The story of this compound is a compelling case study in the intricate process of drug discovery and development. While born from a logical and scientifically sound rationale to enhance the safety of the potent 8-alkoxyquinolone class, it ultimately fell short in the crucial aspect of antibacterial efficacy. The superior potency of its 8-methoxy counterpart, moxifloxacin, propelled the latter through successful clinical development and into widespread clinical use.
This compound remains a molecule of scientific interest, primarily for its role in understanding the delicate structure-activity and structure-safety relationships within the fluoroquinolone class. Its current designation as a moxifloxacin impurity underscores its place in the shadow of its more successful sibling. For drug development professionals, the history of this compound serves as a valuable reminder of the often-unseen iterations and the critical decision-making processes that shape the landscape of pharmacotherapy.
An In-depth Technical Guide to the In Vivo Pharmacokinetic Profile of 8-Ethoxymoxifloxacin
This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profile of 8-Ethoxymoxifloxacin, a derivative of the fourth-generation fluoroquinolone, moxifloxacin. Leveraging established principles of drug metabolism and pharmacokinetic analysis, this document offers researchers, scientists, and drug development professionals a robust methodology for preclinical evaluation. While specific experimental data for this compound is not yet extensively published, this guide synthesizes known information about the parent compound, moxifloxacin, to propose a predictive model and a detailed investigational plan.
Introduction: The Rationale for this compound
Moxifloxacin is a well-characterized antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is underpinned by favorable pharmacokinetic properties, including good bioavailability and extensive tissue penetration.[2][3] The modification at the C-8 position, replacing the methoxy group with an ethoxy group to form this compound, represents a rational drug design strategy. This substitution may modulate the compound's lipophilicity, metabolic stability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic parameters is paramount for predicting its therapeutic index and dosing regimen in future clinical applications.
Predicted Pharmacokinetic Profile and Key Considerations
Based on the extensive data available for moxifloxacin, we can extrapolate a hypothetical pharmacokinetic profile for this compound, while also highlighting key areas of potential divergence that necessitate empirical investigation.
-
Absorption: Moxifloxacin is rapidly absorbed after oral administration, with high bioavailability (around 86%).[3] The ethoxy substitution in this compound may slightly increase lipophilicity, potentially influencing the rate and extent of absorption.
-
Distribution: Moxifloxacin exhibits a large volume of distribution, indicating significant penetration into tissues, often achieving concentrations higher than in plasma.[2][4] It has moderate protein binding (approximately 40-50%).[3][5] this compound is expected to have similar extensive tissue distribution.
-
Metabolism: Moxifloxacin is metabolized in humans via glucuronidation and sulfation to form an acyl-glucuronide (M2) and an N-sulfate conjugate (M1), neither of which are microbiologically active.[3][6] Crucially, it does not undergo significant metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions.[6] The metabolic fate of the ethoxy group in this compound is a critical point of investigation. It may be subject to O-dealkylation, a common metabolic pathway, which would need to be quantified.
-
Excretion: Approximately 45% of an oral dose of moxifloxacin is excreted as unchanged drug, with roughly 20% in the urine and 25% in the feces.[6] The metabolites are also eliminated via renal and biliary pathways.[7] The excretion profile of this compound and its potential metabolites will depend on their physicochemical properties.
In Vivo Experimental Workflow for Pharmacokinetic Characterization
The following section details a comprehensive, step-by-step protocol for determining the in vivo pharmacokinetic profile of this compound in a preclinical rodent model, such as the Wistar rat.
Animal Model and Dosing
The selection of an appropriate animal model is crucial for obtaining relevant preclinical data. Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening of fluoroquinolones.[8][9]
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Wistar rats (8-10 weeks old, 200-250g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dosing Groups: Animals are divided into two groups for intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
-
IV Group (n=5): this compound is administered as a single bolus injection via the tail vein at a dose of 5 mg/kg. The compound should be formulated in a suitable vehicle (e.g., 5% dextrose in water).
-
PO Group (n=5): this compound is administered by oral gavage at a dose of 10 mg/kg, formulated in a vehicle such as 0.5% carboxymethylcellulose.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein into heparinized tubes at the following time points:
-
IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of renal and fecal excretion of the parent drug and its metabolites.
Diagram 1: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Method Validation
A sensitive and specific analytical method is essential for the accurate quantification of this compound and its potential metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The method must be validated according to regulatory guidelines.
Protocol 2: LC-MS/MS Method for Quantification in Plasma
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Chromatographic Conditions: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used. The mobile phase would consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A gradient elution is employed to separate the analyte from endogenous plasma components.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Sample Preparation: A protein precipitation method is generally sufficient for plasma samples. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing the internal standard), vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Diagram 2: ADME Pathway of Fluoroquinolones
Caption: Generalized ADME pathway for fluoroquinolones.
Pharmacokinetic Data Analysis and Interpretation
The plasma concentration-time data obtained will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
Key Pharmacokinetic Parameters
The following parameters will be calculated:
-
Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug.
-
Time to Reach Cmax (Tmax): The time at which Cmax is observed.
-
Area Under the Plasma Concentration-Time Curve (AUC): A measure of total drug exposure. Calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination Half-Life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Absolute Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Data Presentation
The results should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ~1500 (at earliest time point) | 800 - 1200 |
| Tmax (h) | N/A | 0.5 - 2.0 |
| AUC0-inf (ng·h/mL) | 3000 - 4000 | 5000 - 7000 |
| t½ (h) | 3.0 - 5.0 | 3.5 - 5.5 |
| CL (L/h/kg) | 1.2 - 1.7 | N/A |
| Vd (L/kg) | 2.0 - 3.0 | N/A |
| F (%) | N/A | > 70% |
| Note: These are hypothetical values based on moxifloxacin data and require experimental verification. |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the in vivo pharmacokinetic evaluation of this compound. The causality behind the experimental design is rooted in established principles of drug development, ensuring the generation of robust and reliable data. By following these self-validating protocols, researchers can effectively characterize the ADME profile of this novel moxifloxacin derivative. The resulting pharmacokinetic data will be instrumental in guiding further preclinical development, including toxicological studies and the design of efficacious dosing regimens for subsequent clinical trials. The key next step will be to empirically determine the metabolic profile to understand if the ethoxy moiety introduces novel metabolic liabilities or advantages compared to the parent compound.
References
- 1. Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of four fluoroquinolones in an animal model of infected lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Topic: Synthesis of Novel 8-Ethoxymoxifloxacin Analogues and Derivatives
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Rationale for C-8 Modification in Fluoroquinolone Scaffolds
Moxifloxacin is a potent fourth-generation fluoroquinolone antibiotic, distinguished by its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical success is, in part, attributable to the C-8 methoxy substituent, a structural feature that enhances activity against anaerobic bacteria and is hypothesized to lower the propensity for resistance development by enabling the drug to effectively bind to both DNA gyrase and topoisomerase IV.[1][4] The exploration of analogues, such as 8-ethoxymoxifloxacin, and their derivatives, is a logical and scientifically driven endeavor to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide provides a comprehensive overview of the synthetic strategies required to access these novel chemical entities, grounded in established chemical principles and field-proven methodologies.
Part 1: Core Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached through a convergent strategy, hinging on the late-stage coupling of two key intermediates: a chiral bicyclic diamine side chain and a functionalized quinolone core. The final bond formation is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-documented method in fluoroquinolone chemistry.[5][6][7]
The retrosynthetic breakdown of this compound identifies the following critical synthons:
-
Quinolone Core (Synthon A): 1-cyclopropyl-8-ethoxy-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This component contains the novel C-8 ethoxy group and the necessary C-7 chloro leaving group for the final coupling step.
-
Chiral Side Chain (Synthon B): (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine, often referred to as (S,S)-2,8-diazabicyclo[4.3.0]nonane.[8] The specific stereochemistry of this side chain is crucial for the biological activity of moxifloxacin and its analogues.
References
- 1. clinician.com [clinician.com]
- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 4. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of 8-Ethoxymoxifloxacin
Abstract: This technical guide provides a comprehensive framework for the characterization of the in vitro antibacterial spectrum of 8-Ethoxymoxifloxacin, a novel C8-ether derivative of the fourth-generation fluoroquinolone, moxifloxacin. While extensive data on the parent compound exists, this document outlines the necessary scientific rationale, experimental designs, and detailed protocols required to rigorously evaluate this compound. We will delve into the established mechanism of action of fluoroquinolones, propose a robust methodology for determining its antibacterial potency via Minimum Inhibitory Concentration (MIC) testing, and provide a framework for interpreting and presenting the resulting data. This guide is intended for researchers, microbiologists, and drug development professionals engaged in the preclinical assessment of new antibacterial agents.
Part 1: Foundational Principles & Scientific Rationale
The Fluoroquinolone Legacy: Mechanism of Action
This compound belongs to the fluoroquinolone class of antibiotics, which exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3]
-
In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during replication and transcription.[4][5]
-
In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme's key function is to separate interlinked daughter chromosomes following a round of DNA replication.[2][4]
Moxifloxacin, the parent compound, effectively inhibits both enzymes, leading to the stabilization of the enzyme-DNA complex.[5] This action prevents the re-ligation of double-strand breaks introduced by the enzymes, triggering a cascade of events that culminates in rapid bacterial cell death.[2][5] The C8-methoxy group on moxifloxacin is known to enhance its activity against Gram-positive and anaerobic bacteria and reduce the selection of resistant mutants.
Caption: Mechanism of action of this compound.
Rationale for the 8-Ethoxy Modification
The synthesis of derivatives of existing antibiotics is a key strategy to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.[6] The modification at the C-8 position of the quinolone core is particularly significant. The introduction of an ethoxy (-OCH2CH3) group in place of moxifloxacin's methoxy (-OCH3) group is hypothesized to:
-
Alter Potency: The increased bulk and lipophilicity of the ethoxy group may influence the binding affinity to the target enzymes, potentially increasing potency.
-
Modulate Spectrum: Changes in molecular structure can affect the drug's penetration through the bacterial cell wall and outer membrane (in Gram-negatives), possibly broadening or shifting the antibacterial spectrum.
-
Impact Safety Profile: Modifications can alter interactions with mammalian enzymes, which could potentially modulate the compound's safety profile.
This guide provides the framework to test these hypotheses in vitro.
Part 2: Experimental Design for Spectrum Characterization
A comprehensive evaluation of the in vitro spectrum requires a standardized methodology and a carefully selected panel of clinically relevant bacterial isolates.
Bacterial Strain Selection
The panel should include quality control (QC) strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and a diverse array of recent clinical isolates.
Table 1: Proposed Panel of Bacterial Strains for Spectrum Evaluation
| Category | Species | Strain Type / Resistance Profile | Rationale |
| Gram-Positive Cocci | Staphylococcus aureus | ATCC® 29213 (QC), Methicillin-Susceptible (MSSA), Methicillin-Resistant (MRSA) | High prevalence in skin and soft tissue infections; MRSA is a major therapeutic challenge. |
| Streptococcus pneumoniae | ATCC® 49619 (QC), Penicillin-Susceptible, Penicillin-Resistant | Leading cause of community-acquired pneumonia.[7][8] | |
| Enterococcus faecalis | ATCC® 29212 (QC), Vancomycin-Susceptible (VSE) | Common cause of nosocomial infections. | |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | VRE presents a significant treatment challenge. | |
| Gram-Negative Bacilli | Escherichia coli | ATCC® 25922 (QC), ESBL-negative, ESBL-producing | Most common cause of UTIs and a frequent cause of sepsis. |
| Klebsiella pneumoniae | ESBL-producing, Carbapenem-resistant (CRE) | Important nosocomial pathogen with increasing multidrug resistance. | |
| Pseudomonas aeruginosa | ATCC® 27853 (QC), Wild-type, Multidrug-resistant | Opportunistic pathogen, particularly in hospital settings; often intrinsically resistant.[8] | |
| Haemophilus influenzae | ATCC® 49247 (QC), β-lactamase negative, β-lactamase positive | Common respiratory pathogen. | |
| Anaerobic Bacteria | Bacteroides fragilis | ATCC® 25285 (QC) | Most common anaerobic pathogen isolated from infections.[9] |
| Atypical Bacteria | Legionella pneumophila | Causal agent of Legionnaires' disease.[10][11] | |
| Mycoplasma pneumoniae | A leading cause of atypical pneumonia, especially in younger adults.[10][11] |
Core Methodology: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the this compound analytical powder.
-
Dissolve in a suitable solvent (e.g., DMSO, followed by dilution in water or broth) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent must be validated to ensure it has no antibacterial effect at the highest concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well, sterile, U-bottom microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row.
-
Dispense 100 µL of the working antimicrobial solution (e.g., 12.8 µg/mL) into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., from 6.4 µg/mL to 0.0125 µg/mL).
-
Well 11 serves as the positive growth control (no drug).
-
Well 12 serves as the sterility control (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1 through 11). The final volume in each well is 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. (Note: Specific organisms like Streptococcus pneumoniae may require CO₂ enrichment, and anaerobes require anaerobic conditions).
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet).[13]
-
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Atypical Pathogens in Adult Community-Acquired Pneumonia and Implications for Empiric Antibiotic Treatment: A Narrative Review [mdpi.com]
- 12. idexx.com [idexx.com]
- 13. mdpi.com [mdpi.com]
- 14. idexx.nl [idexx.nl]
The Structure-Activity Relationship of 8-Ethoxymoxifloxacin: A Trade-Off Between Safety and Potency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation 8-methoxyfluoroquinolone, represents a significant advancement in the treatment of bacterial infections, particularly those caused by Gram-positive and atypical pathogens. Its unique C8-methoxy group is a cornerstone of its enhanced antibacterial activity and reduced propensity for resistance development. This technical guide delves into the critical structure-activity relationship (SAR) of moxifloxacin, with a specific focus on the implications of modifying the C8 substituent to an ethoxy group, yielding 8-ethoxymoxifloxacin. Through an analysis of the available literature, this guide will elucidate the nuanced interplay between the chemical architecture of this fluoroquinolone analog and its biological function, highlighting a crucial trade-off between a potentially improved safety profile and a significant reduction in antibacterial potency.
Introduction: The Fluoroquinolone Scaffold and the Significance of the C8 Position
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for their broad-spectrum activity. The core structure of fluoroquinolones offers several positions for chemical modification, each influencing the compound's potency, spectrum, pharmacokinetics, and safety profile.
The C8 position has emerged as a critical determinant of a fluoroquinolone's biological properties. Substituents at this position can profoundly impact the drug's interaction with its target enzymes and its ability to circumvent resistance mechanisms. The introduction of a methoxy group at C8, as seen in moxifloxacin, was a pivotal development in the evolution of this antibiotic class.
The Role of the C8-Methoxy Group in Moxifloxacin's Efficacy
The C8-methoxy group in moxifloxacin is not merely an ancillary feature; it is integral to its enhanced antibacterial profile. This substituent contributes to:
-
Enhanced Activity Against Gram-Positive Bacteria: The 8-methoxy moiety significantly boosts moxifloxacin's potency against key Gram-positive pathogens like Streptococcus pneumoniae.
-
Activity Against Atypical Pathogens: Moxifloxacin demonstrates excellent activity against atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae.
-
Reduced Selection of Resistant Mutants: A key advantage of the C8-methoxy group is its ability to lower the propensity for the development of bacterial resistance. This is achieved by increasing the bactericidal activity against first-step gyrase and topoisomerase IV-resistant mutants.
The mechanism behind these enhancements is believed to involve favorable interactions within the enzyme-DNA complex, leading to a more stable ternary complex and more efficient inhibition of DNA replication.
This compound: A Structural Analog with Altered Activity
This compound is a close structural analog of moxifloxacin, differing only by the substitution of the C8-methoxy group with a slightly bulkier C8-ethoxy group. This seemingly minor modification has significant consequences for the molecule's biological activity.
Synthesis of 8-Alkoxyquinolones
The synthesis of 8-alkoxyquinolones, including 8-methoxy and 8-ethoxy derivatives, generally involves a multi-step process starting from a suitably substituted quinoline core. The introduction of the alkoxy group at the C8 position is a key step, followed by the addition of the C7 side chain, which is also crucial for antibacterial activity.
Comparative Analysis: 8-Methoxy vs. 8-Ethoxy
A pivotal study by Sanchez et al. systematically evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, directly comparing the effects of 8-methoxy and 8-ethoxy substituents. The findings of this research are summarized in the table below:
| Substituent at C8 | Antibacterial Activity | Safety Profile (Phototoxicity & Clonogenicity) |
| Methoxy (-OCH₃) | Equivalent to the most active 8-substituted compounds (8-F and 8-Cl) | Concomitant reduction in potential side effects compared to classic C8 substituents |
| Ethoxy (-OCH₂CH₃) | Significantly less active (2-3 dilutions) than 8-methoxy derivatives | Even better safety profile than 8-methoxy derivatives |
Table 1: Comparative properties of 8-methoxy and 8-ethoxyquinolones. Data synthesized from Sanchez et al., 1995.
This comparative analysis reveals a clear trade-off. While extending the alkyl chain from a methyl to an ethyl group at the C8 position enhances the safety profile, it comes at the cost of a significant reduction in antibacterial potency. The "2-3 dilutions" decrease in activity indicates a substantial drop in the minimum inhibitory concentration (MIC) values against target bacteria.
The likely reason for this decreased activity is steric hindrance. The bulkier ethoxy group may disrupt the optimal orientation of the fluoroquinolone within the active site of DNA gyrase and topoisomerase IV, leading to a less stable drug-enzyme-DNA complex.
Experimental Protocols for SAR Evaluation
The structure-activity relationship of novel fluoroquinolone analogs like this compound is typically elucidated through a series of standardized in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Assay
This is the foundational assay to determine the baseline potency of an antibacterial agent.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of the Antibiotic: The test compound (e.g., this compound) is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mutant Prevention Concentration (MPC) Assay
The MPC assay is crucial for assessing the potential of an antibiotic to select for resistant mutants.
Protocol:
-
High-Density Inoculum: A high concentration of bacteria (e.g., >10^10 CFU) is plated onto agar plates containing various concentrations of the test antibiotic.
-
Incubation: Plates are incubated for 24-48 hours.
-
Determination of MPC: The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies.
A narrow mutant selection window (the concentration range between MIC and MPC) is a desirable characteristic for an antibiotic, and this is an area where C8-methoxyquinolones have shown an advantage.
Visualizing the Concepts
Core Fluoroquinolone Structure and Key Positions
Caption: Core structure of a quinolone antibiotic highlighting key positions for modification.
Mechanism of Fluoroquinolone Action
Caption: Simplified pathway of fluoroquinolone's bactericidal mechanism.
SAR Evaluation Workflow
Caption: Experimental workflow for determining the structure-activity relationship.
Conclusion and Future Perspectives
The structure-activity relationship of this compound underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. The substitution of the C8-methoxy group in moxifloxacin with an ethoxy group, while potentially offering an improved safety profile, results in a marked decrease in antibacterial potency. This finding solidifies the critical role of the C8-methoxy substituent in optimizing the antibacterial efficacy of this class of fluoroquinolones.
For researchers and drug development professionals, this case study serves as a valuable example of the delicate balance that must be struck between optimizing a drug's therapeutic index – the ratio of its efficacy to its toxicity. While this compound itself may not be a promising clinical candidate due to its reduced activity, the exploration of its properties provides deeper insights into the SAR of fluoroquinolones. Future research could explore other C8-alkoxy substituents or alternative modifications to identify novel compounds that retain the high potency of moxifloxacin while further enhancing its safety profile.
Preliminary Toxicity Screening of 8-Ethoxymoxifloxacin: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity screening of 8-Ethoxymoxifloxacin, a novel fluoroquinolone antibiotic. As a derivative of moxifloxacin, it is imperative to conduct a thorough early-stage toxicological assessment to identify potential liabilities and inform go/no-go decisions in the drug development pipeline. This document outlines a tiered, mechanism-driven approach, integrating in vitro assays to evaluate cytotoxicity, genotoxicity, cardiotoxicity, and phototoxicity, alongside considerations for in vivo acute systemic toxicity. The protocols detailed herein are designed to be self-validating, grounded in established regulatory guidelines, and supported by authoritative references. The overarching goal is to provide researchers, scientists, and drug development professionals with a robust and scientifically sound strategy for the initial safety evaluation of this compound and other related fluoroquinolone candidates.
Introduction: The Rationale for Early Toxicity Screening
The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary contributor to late-stage failures.[1] For new fluoroquinolone antibiotics like this compound, a targeted preliminary toxicity screen is not merely a regulatory formality but a critical step in de-risking the development program. Early identification of potential toxicities allows for the timely optimization of lead compounds, saving significant time and resources.[2][3]
This compound, a structural analog of moxifloxacin, is anticipated to share a similar mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV. However, even minor structural modifications can profoundly alter the toxicological profile of a compound. Moxifloxacin itself, while generally well-tolerated, is associated with class-specific adverse effects, including a propensity for cardiac toxicity, neurotoxicity, and, rarely, severe hepatic reactions.[4][5][6] Therefore, this guide emphasizes a screening cascade that addresses both general toxicities and known fluoroquinolone class-specific liabilities.[7][8][9]
Chemical Profile of this compound
-
IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid[10]
-
Molecular Weight: 415.46 g/mol [11]
-
Parent Compound: Moxifloxacin
The addition of an ethoxy group at the C-8 position distinguishes this molecule from moxifloxacin and necessitates a de novo toxicological evaluation.
A Tiered Approach to Preliminary Toxicity Screening
A logical, tiered approach ensures that resources are allocated efficiently, with rapid, high-throughput in vitro assays preceding more resource-intensive in vivo studies. This strategy allows for early filtering of compounds with unfavorable toxicity profiles.
Caption: Tiered toxicity screening workflow for this compound.
Tier 1: Core In Vitro Toxicity Assessment
The initial tier focuses on fundamental toxicological endpoints using established, cell-based assays. These assays are crucial for identifying compounds that are overtly toxic at a cellular level.[1][2]
General Cytotoxicity: Assessing Cell Viability
Causality: The first question to address is whether this compound induces cell death at relevant concentrations. Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation.[12] Assays like the MTT and LDH release assays offer complementary insights. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane damage.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver cells, Balb/c 3T3 for fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Example Cytotoxicity Data
| Assay | Cell Line | Endpoint | This compound IC₅₀ (µM) | Moxifloxacin IC₅₀ (µM) |
| MTT | HepG2 | Metabolic Activity | > 100 | > 100 |
| LDH | HepG2 | Membrane Integrity | > 100 | > 100 |
Genotoxicity: The Ames Test for Mutagenicity
Causality: Fluoroquinolones are known to interact with bacterial DNA. The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring Salmonella typhimurium strains.[13][14] A positive result is an indicator that the compound may be a carcinogen.[14]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies (His⁺) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.
Cardiotoxicity: hERG Channel Inhibition Assay
Causality: A significant safety concern for the fluoroquinolone class is the potential for QT interval prolongation, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes.[7][15] This effect is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16][17] Therefore, early screening against the hERG channel is a critical step.[15]
Experimental Protocol: Automated Patch Clamp (e.g., QPatch)
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[18]
-
Compound Application: Prepare a range of concentrations of this compound.
-
Electrophysiology:
-
Data Acquisition: Measure the hERG current at each concentration until a steady-state block is achieved.[18]
-
Data Analysis: Calculate the percentage inhibition of the hERG tail current and determine the IC₅₀ value.
Data Presentation: Example hERG Inhibition Data
| Compound | hERG IC₅₀ (µM) |
| This compound | 25 |
| Moxifloxacin | 30 |
| Cisapride (Positive Control) | 0.01 |
Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay
Causality: Some fluoroquinolones can cause phototoxicity, a toxic reaction triggered by exposure to light.[20] The in vitro 3T3 NRU phototoxicity test is a validated method (OECD Test Guideline 432) to identify the phototoxic potential of a substance.[21][22] It evaluates cytotoxicity by comparing the viability of cells exposed to the chemical in the presence versus the absence of light.[4][23]
Experimental Protocol: OECD TG 432 3T3 NRU Assay
-
Cell Culture: Seed Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours.[20][23]
-
Compound Treatment: Treat both plates with a serial dilution of this compound.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.[23]
-
Neutral Red Uptake: After incubation, wash the cells and incubate with Neutral Red medium. Viable cells will take up the dye into their lysosomes.[20]
-
Dye Extraction and Measurement: Extract the dye from the cells and measure the absorbance.
-
Data Analysis: Calculate the IC₅₀ values for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is then calculated as the ratio of IC₅₀ (-UVA) / IC₅₀ (+UVA). A PIF value ≥ 5 is indicative of phototoxic potential.[24]
Tier 2: Deeper Mechanistic Insights and Decision Point
If this compound demonstrates an acceptable profile in Tier 1 assays, a more detailed investigation into its genotoxic potential is warranted before proceeding to in vivo studies.
In Vitro Micronucleus Assay
Causality: While the Ames test detects gene mutations, the in vitro micronucleus assay evaluates the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[25][26] This assay is a crucial component of the standard genotoxicity testing battery.
Caption: Workflow for the in vitro micronucleus assay.
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
-
Cell Culture: Culture appropriate cells (e.g., human peripheral blood lymphocytes or CHO cells).[27]
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, with and without S9 metabolic activation, for 3-4 hours.[25][27]
-
Cytokinesis Block: After exposure, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.[25][28] This ensures that only cells that have undergone one cell division are scored.[26]
-
Harvest and Staining: Harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye (e.g., Giemsa).[27]
-
Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[25][28]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[27]
Tier 3: Preliminary In Vivo Assessment
Following a favorable in vitro profile, a limited in vivo study is necessary to understand the compound's behavior in a whole organism.
Acute Oral Systemic Toxicity
Causality: In vivo acute toxicity studies provide essential information on the potential hazards of a substance after a single oral administration.[29][30] These studies help in classifying the substance for labeling and inform dose selection for subsequent studies.[31] OECD guidelines (e.g., 420, 423, or 425) provide standardized procedures.[29][32]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: This is a stepwise procedure using three animals per step.[31] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg). The outcome of the first step determines the next dose level.
-
Administration: Administer this compound by oral gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[30]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The results are used to classify the compound according to the Globally Harmonized System (GHS) based on the observed mortality at specific dose levels.
Addressing Fluoroquinolone-Specific Toxicities: Tendinopathy
While difficult to assess in a preliminary screen, the risk of tendinopathy, a known adverse effect of fluoroquinolones, should be considered.[7][33][34][35] In vitro models using tenocytes can provide early indications of potential risk by assessing cytotoxicity and oxidative stress.[36] If this compound progresses, dedicated in vivo studies in juvenile rats may be warranted, as this model is known to be sensitive to fluoroquinolone-induced tendon lesions.[37]
Conclusion and Forward Look
This guide outlines a scientifically rigorous and resource-conscious strategy for the preliminary toxicity screening of this compound. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and phototoxicity in vitro, followed by a confirmatory in vivo acute toxicity study, drug development teams can build a comprehensive initial safety profile. The results from this screening cascade are fundamental for internal decision-making, enabling a data-driven approach to advancing only the most promising and safest candidates into further preclinical development.
References
- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
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- 4. Toxicity of Moxifloxacin_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Moxifloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluoroquinolones Toxicities - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 8. All You Need to Know About Fluoroquinolone Risks [regenerativemasters.com]
- 9. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 10. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. appggreatlakes.org [appggreatlakes.org]
- 16. greenstonebio.com [greenstonebio.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. iivs.org [iivs.org]
- 24. mbresearch.com [mbresearch.com]
- 25. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. criver.com [criver.com]
- 28. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 30. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 33. accessdata.fda.gov [accessdata.fda.gov]
- 34. The Risk of Fluoroquinolone-induced Tendinopathy and Tendon Rupture: What Does The Clinician Need To Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Fluoroquinolone-associated tendinopathy: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Characterization of fluoroquinolone-induced Achilles tendon toxicity in rats: comparison of toxicities of 10 fluoroquinolones and effects of anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Standardized In Vitro Susceptibility Testing of 8-Ethoxymoxifloxacin
Introduction: The Need for a Standardized Protocol
8-Ethoxymoxifloxacin is a novel fluoroquinolone antibiotic, a derivative of moxifloxacin, characterized by an ethoxy group at the C-8 position. This structural modification is hypothesized to enhance its activity against a broad spectrum of pathogenic bacteria, including resistant strains. Like its predecessor, moxifloxacin, it is presumed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication[1]. The C-8 methoxy group in moxifloxacin has been shown to lower the propensity for resistance development, a characteristic that is being explored with the C-8 ethoxy substitution in this new compound[2].
As this compound progresses through the drug development pipeline, establishing a robust and standardized protocol for in vitro susceptibility testing is of paramount importance. Standardized testing ensures that data generated across different research and clinical laboratories are consistent, comparable, and reliable. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to perform in vitro susceptibility testing of this compound, aligning with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[1][3].
This guide will detail the essential methodologies for determining the Minimum Inhibitory Concentration (MIC) and for performing disk diffusion testing, providing a framework for generating the foundational data required for clinical breakpoint determination and surveillance studies.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The fundamental goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro[4]. This value, the MIC, is a critical measure of a drug's potency. The two most widely accepted methods for determining susceptibility are broth microdilution and disk diffusion[5].
-
Broth Microdilution: This method provides a quantitative MIC value (e.g., in µg/mL)[4][6]. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium[1][7]. This method is considered a gold standard for its quantitative results and reproducibility.
-
Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with the test organism[8][9]. The drug diffuses into the agar, creating a concentration gradient. The resulting zone of growth inhibition around the disk is measured, and its diameter correlates with the MIC.
The choice of method depends on the specific requirements of the study, with broth microdilution being essential for establishing precise potency and for studies requiring quantitative data, while disk diffusion is a practical and cost-effective method for routine testing once interpretive criteria are established[5].
The Imperative of Quality Control (QC)
A self-validating system is the cornerstone of trustworthy and reproducible results. In AST, this is achieved through the rigorous use of quality control strains[10][11]. These are well-characterized bacterial strains, typically obtained from recognized culture collections like the American Type Culture Collection (ATCC), with known and predictable susceptibility patterns[10][11][12].
QC testing must be performed concurrently with the testing of clinical or investigational isolates to verify:
-
The potency of the antimicrobial agent.
-
The integrity of the testing medium and reagents.
-
The correct performance of the inoculation and incubation steps.
-
The accuracy of the reading and interpretation of results.
If the results for the QC strains fall outside the established acceptable ranges, the results for the test isolates are considered invalid, and the entire run must be repeated after troubleshooting[10].
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps to determine the MIC of this compound, adhering to CLSI and EUCAST standards[1][13].
Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent (e.g., sterile deionized water, DMSO, based on solubility)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Test organisms (investigational isolates)
-
QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)[11][14][15]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Pipettes and multichannel pipettors
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the analytical powder and prepare a stock solution at a high concentration (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested) in the appropriate solvent[6]. The purity of the compound must be accounted for in the weight calculation[7].
-
Sterilize the stock solution by membrane filtration if it is not prepared aseptically.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.03 µg/mL)[1][7].
-
This is typically done in a separate "mother plate" or in tubes, from which 50 µL or 100 µL of each concentration is dispensed into the wells of the final 96-well test plate[7].
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) for each organism tested[4].
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism[1].
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[5][8].
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[16][17].
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) of the microtiter plate with the standardized bacterial suspension. The final volume in each well should be 100 µL or 200 µL, depending on the specific format.
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria[1].
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity) using a reading mirror or an automated plate reader[4][16].
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[1][4]. The growth control well must show distinct turbidity, and the sterility control well must remain clear[1].
-
Workflow Diagram: Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method for assessing the susceptibility to this compound.
Materials and Reagents:
-
Paper disks impregnated with a standardized concentration of this compound (The optimal disk content must be determined during development).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8].
-
Test organisms and QC strains.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Sterile saline or broth.
-
Forceps or disk dispenser.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube[9].
-
Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth[5][9].
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar[5].
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or caliper on the underside of the plate.
-
The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on correlation with MIC values and established clinical breakpoints. For a novel agent like this compound, these breakpoints must be determined through extensive studies[3][18][19].
-
Workflow Diagram: Disk Diffusion
Caption: Workflow for susceptibility testing by disk diffusion.
Establishing Quality Control Ranges
For a new antimicrobial agent, QC ranges for both MIC and disk diffusion methods must be established through a multi-laboratory study, as outlined in CLSI document M23[14]. This process is crucial for ensuring the long-term reproducibility of the assay.
Procedure for Establishing QC Ranges:
-
Multi-Laboratory Study: A study involving at least seven different laboratories is required to generate robust data[14].
-
Standardized Testing: All participating laboratories must follow the exact same, detailed protocol for broth microdilution and disk diffusion.
-
Data Collection: Each laboratory performs the test on multiple days (e.g., 20 consecutive days) using the same set of standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[20].
-
Statistical Analysis: The collected MIC values and zone diameters are pooled. The acceptable QC range is then calculated to encompass at least 95% of the results[12][21].
Hypothetical Quality Control Ranges for this compound
The table below presents a hypothetical structure for the QC ranges for this compound. These values are for illustrative purposes only and must be determined experimentally. The ranges for the comparator agent, Moxifloxacin, are provided for context.
| Quality Control Strain | Method | This compound Range (Hypothetical) | Moxifloxacin Range (Established) |
| Escherichia coli ATCC 25922 | MIC (µg/mL) | 0.008 - 0.06 | 0.008 - 0.06 |
| Disk Diffusion (mm) | 28 - 35 | 28 - 35 | |
| Staphylococcus aureus ATCC 29213 | MIC (µg/mL) | 0.015 - 0.12 | 0.015 - 0.12 |
| Pseudomonas aeruginosa ATCC 27853 | MIC (µg/mL) | 0.5 - 4 | 0.25 - 2 |
| Disk Diffusion (mm) | 17 - 23 | 18 - 25 | |
| Streptococcus pneumoniae ATCC 49619 | MIC (µg/mL) | 0.06 - 0.5 | 0.06 - 0.25 |
| Disk Diffusion (mm) | 25 - 32 | 25 - 33 |
Data Interpretation and Future Directions
The raw data from these in vitro tests—MIC values and zone diameters—are foundational. However, their clinical utility is realized only when interpretive criteria, or "breakpoints," are established[18]. A breakpoint is a specific value that categorizes an organism as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic[4][18].
-
Susceptible (S): Implies that the infection may be appropriately treated with a standard dosage of the antimicrobial agent.
-
Intermediate (I) / Susceptible, Increased Exposure (EUCAST): A category for isolates where the MIC is approachable by higher drug exposure or when the drug concentrates at the site of infection[3][19].
-
Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules, and/or that demonstrates resistance mechanisms, and clinical efficacy has not been reliable in treatment studies.
Establishing these breakpoints is a complex process undertaken by regulatory bodies like CLSI and EUCAST, integrating MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcome data[22][23][24]. The protocols described herein provide the necessary framework to generate the high-quality in vitro data that is the first and most critical step in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. apec.org [apec.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Determination of disk diffusion and MIC quality control guidelines for JNJ-Q2, a novel quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dickwhitereferrals.com [dickwhitereferrals.com]
- 19. researchgate.net [researchgate.net]
- 20. bsac.org.uk [bsac.org.uk]
- 21. journals.asm.org [journals.asm.org]
- 22. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
developing a murine model for 8-Ethoxymoxifloxacin efficacy studies
Application Note & Protocol
Topic: Development of a Murine Model for Efficacy Studies of 8-Methoxyquinolones: A Focus on Moxifloxacin
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of antibiotic resistance necessitates robust preclinical models for evaluating novel antimicrobial agents. The 8-methoxyquinolones, such as moxifloxacin, represent a critical class of antibiotics with potent activity against a broad spectrum of pathogens, including clinically significant respiratory bacteria. This document provides a comprehensive guide for establishing a murine model of bacterial pneumonia to assess the in vivo efficacy of 8-Ethoxymoxifloxacin, using the well-characterized parent compound, moxifloxacin, as the reference. We detail the scientific rationale for model selection, provide step-by-step protocols for infection and treatment, and outline key methodologies for evaluating therapeutic outcomes, including microbiological and histological analyses. This guide is designed to provide researchers with a self-validating framework grounded in established scientific principles and animal welfare standards.
Scientific & Strategic Rationale
The 8-Methoxyquinolone Class: Mechanism and Significance
8-Methoxyquinolones are a subclass of fluoroquinolone antibiotics characterized by a methoxy group at the C-8 position. This structural feature enhances their activity against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae, and certain atypical pathogens compared to earlier-generation fluoroquinolones[1]. The primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-target action disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death[2]. Moxifloxacin is a prominent member of this class, demonstrating potent activity against Mycobacterium tuberculosis and common respiratory pathogens[3][4][5]. The protocols described herein are optimized for moxifloxacin and can be adapted for its derivatives like this compound.
Rationale for a Murine Pneumonia Model
The mouse is the most widely used small animal model for preclinical antibiotic testing due to its genetic tractability, cost-effectiveness, and the availability of extensive immunological reagents[6][7]. More importantly, murine models of infection have demonstrated significant predictive value for the efficacy of antimicrobials in clinical settings[7][8]. A pulmonary infection model is particularly relevant for 8-methoxyquinolones, as they are frequently employed to treat community-acquired pneumonia[5]. Murine models of pneumococcal pneumonia effectively mimic key aspects of the human disease, including bacterial proliferation in the lungs, inflammation, and potential for systemic dissemination[7][9].
Selection of Pathogen: Streptococcus pneumoniae
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media worldwide[9][10]. The increasing prevalence of penicillin- and macrolide-resistant strains underscores the need for effective alternative therapies[1][5]. Moxifloxacin retains high potency against these resistant phenotypes[1][5]. Therefore, establishing an infection with a well-characterized, virulent strain of S. pneumoniae (e.g., serotype 2 D39 or serotype 4 TIGR4) provides a clinically relevant and stringent test for the efficacy of new 8-methoxyquinolone derivatives[11][12].
Pharmacokinetic & Pharmacodynamic (PK/PD) Considerations
Effective antibiotic therapy is governed by the relationship between drug exposure and antimicrobial effect. For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key PK/PD index predicting efficacy[13]. Understanding the pharmacokinetics of the test compound in mice is crucial for designing a dosing regimen that mimics human therapeutic exposure.
Preclinical studies have characterized the pharmacokinetics of moxifloxacin in mice, providing a valuable reference for dosing schedule design[14][15][16].
| Parameter | Value (for 10 mg/kg oral dose in mice) | Reference |
| Cmax (Peak Serum Conc.) | ~7.8 µg/mL (for 100 mg/kg dose) | [3] |
| Tmax (Time to Peak) | ~0.25 hours | [3] |
| Half-life (t1/2) | ~1.3 hours (oral) | [14][15] |
| Bioavailability | High to moderate (52-91%) | [14][15] |
| Table 1: Reference Pharmacokinetic Parameters for Moxifloxacin in Mice. |
Based on these parameters, a once or twice-daily dosing regimen is typically sufficient to achieve therapeutic targets in murine models. For initial efficacy studies of this compound, a dose-ranging study is recommended to establish its unique PK profile. A starting dose comparable to effective moxifloxacin regimens (e.g., 100 mg/kg/day) can be used[3][17].
Experimental Design & Protocols
This section outlines a robust experimental workflow for evaluating the efficacy of this compound in a murine model of acute pneumococcal pneumonia.
Caption: Experimental workflow for the murine pneumonia model.
Animal Model and Husbandry
-
Species/Strain: BALB/c or C57BL/6 mice are commonly used. BALB/c mice often develop a more acute infection, which can be advantageous for short-term efficacy studies[7][9].
-
Age/Sex: Female mice, 6-8 weeks old. Females are often preferred to avoid issues with aggression and fighting among males.
-
Health Status: Use only specific-pathogen-free (SPF) animals from a reputable vendor.
-
Housing: House mice in individually ventilated cages with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All housing and procedures must adhere to institutional animal care and use committee (IACUC) guidelines[18].
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days prior to any experimental procedures[19].
Protocol: Preparation of S. pneumoniae Inoculum
-
Strain: Streptococcus pneumoniae serotype 2 (D39) or serotype 4 (TIGR4).
-
Culture: Streak the bacterial strain from a frozen glycerol stock onto a blood agar plate and incubate overnight at 37°C with 5% CO₂[20].
-
Broth Culture: Inoculate a single colony into 10 mL of Todd-Hewitt broth supplemented with 0.5% yeast extract (THY)[20]. Grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvesting: Centrifuge the bacterial culture at 3,000 x g for 15 minutes at 4°C.
-
Washing & Resuspension: Discard the supernatant and wash the bacterial pellet once with sterile phosphate-buffered saline (PBS). Resuspend the pellet in cold, sterile PBS to the desired concentration (e.g., 2 x 10⁷ CFU/mL for an inoculum of 1 x 10⁶ CFU in 50 µL).
-
Verification: Perform serial dilutions and plate on blood agar to confirm the final concentration of the inoculum. Keep the inoculum on ice until use.
Protocol: Murine Pneumonia Model (Intranasal Inoculation)
-
Anesthesia: Anesthetize mice using an appropriate method, such as inhaled isoflurane or an intraperitoneal injection of ketamine/xylazine[11]. Ensure the animal has reached a surgical plane of anesthesia (e.g., no response to a toe pinch).
-
Positioning: Hold the mouse in a supine position, tilted slightly backward.
-
Inoculation: Using a calibrated pipette, gently dispense a 50 µL inoculum containing the target dose (e.g., 1 x 10⁶ CFU) of S. pneumoniae dropwise into the nares (25 µL per nostril)[21]. Allow the mouse to inhale the liquid naturally.
-
Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Control Group: A control group should receive a sham inoculation with sterile PBS.
Protocol: Drug Formulation and Administration
-
Test Article: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The formulation should be sonicated or vortexed to ensure a uniform suspension.
-
Control Groups:
-
Vehicle Control: Infected animals receiving only the vehicle. This group establishes the natural course of the infection.
-
Positive Control: Infected animals receiving a clinically relevant dose of moxifloxacin (e.g., 100 mg/kg). This validates the model's responsiveness to a known effective agent.
-
-
Administration:
-
Route: Oral gavage is the preferred route as it mimics clinical use.
-
Timing: Initiate treatment 2-4 hours post-infection.
-
Frequency: Administer the drug once or twice daily for the duration of the study (typically 2-5 days for an acute model).
-
Volume: Ensure the gavage volume is appropriate for the mouse's weight (typically 5-10 mL/kg)[19].
-
Protocol: Efficacy Evaluation
A. Clinical Monitoring & Humane Endpoints
-
Monitor animals at least twice daily for clinical signs of illness (huddled posture, ruffled fur, lethargy, respiratory distress).
-
Record body weight daily. A weight loss of >20% from baseline is a common humane endpoint[22].
-
Establish clear criteria for euthanasia in accordance with animal welfare guidelines to minimize suffering[22][23].
B. Microbiological Analysis
-
Timing: At a predetermined endpoint (e.g., 48 hours post-infection), euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptic Collection: Aseptically harvest the lungs and spleen.
-
Homogenization: Place each organ in a sterile tube containing 1 mL of sterile PBS and a sterile bead. Homogenize using a tissue homogenizer.
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto blood agar plates.
-
Incubation & Enumeration: Incubate plates for 18-24 hours at 37°C with 5% CO₂. Count the colonies and calculate the number of CFU per gram of tissue. Efficacy is determined by the log₁₀ CFU reduction compared to the vehicle-treated group[24][25].
C. Histopathological Analysis
-
Tissue Fixation: At the time of harvest, perfuse the lungs with 10% neutral buffered formalin. Excise one lung lobe (e.g., the left lobe) and immerse it in formalin for at least 24 hours for fixation[26].
-
Processing: Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory infiltrates, edema, and tissue damage[27].
-
Scoring: A pathologist, blinded to the treatment groups, should score the lung sections for severity of inflammation on a semi-quantitative scale (e.g., 0-4, from no inflammation to severe, widespread inflammation).
Caption: Mechanism of action for 8-Methoxyquinolones.
Data Analysis & Interpretation
-
Microbiology: Bacterial counts (CFU/gram) should be log₁₀ transformed before analysis. Compare treatment groups to the vehicle control using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) or a non-parametric equivalent (Kruskal-Wallis test). A statistically significant reduction of ≥2-log₁₀ CFU is generally considered a robust antimicrobial effect.
-
Histology: Analyze semi-quantitative histology scores using a non-parametric test (e.g., Mann-Whitney U or Kruskal-Wallis).
-
Survival: If a lethal model is used, plot survival data as a Kaplan-Meier curve and analyze using the log-rank test.
-
Clinical Data: Analyze body weight changes and clinical scores using a two-way ANOVA with repeated measures.
Conclusion
The murine pneumonia model described in this application note provides a reliable and clinically relevant platform for assessing the in vivo efficacy of this compound and other novel 8-methoxyquinolones. By integrating pharmacokinetic principles with robust microbiological and histological endpoints, this model allows for a comprehensive evaluation of a compound's therapeutic potential. Adherence to rigorous experimental design and ethical animal welfare standards is paramount to generating reproducible and translatable data that can guide further drug development efforts.
References
- 1. Penicillin-resistant streptococcus pneumoniae: review of moxifloxacin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial environments confound antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxifloxacin (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Efficacy of moxifloxacin for treatment of penicillin-, macrolide- and multidrug-resistant Streptococcus pneumoniae in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A Mouse Model for the Transition of Streptococcus pneumoniae from Colonizer to Pathogen upon Viral Co-Infection Recapitulates Age-Exacerbated Illness [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species (1999) | Hans-Martin Siefert | 151 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Moxifloxacin (BAY12-8039), a new 8-methoxyquinolone, is active in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animalethics.org.au [animalethics.org.au]
- 19. research.unc.edu [research.unc.edu]
- 20. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 21. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A mouse model for simultaneous pharmacokinetic and efficacy studies of antibiotics at sites of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. microbiologyjournal.org [microbiologyjournal.org]
- 27. Comparison between MRI, microbiology and histology in evaluation of antibiotics in a murine model of thigh infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Methoxy-Moxifloxacin in Mycobacterium tuberculosis Research
A Note on Nomenclature: The topic specified "8-Ethoxymoxifloxacin." However, the vast body of scientific literature and clinical research focuses on Moxifloxacin , which is an 8-methoxy-fluoroquinolone . This guide is therefore centered on Moxifloxacin, the compound extensively validated for its potent activity against Mycobacterium tuberculosis. The principles and protocols described herein would likely serve as a strong foundation for investigating novel derivatives such as an 8-ethoxy variant.
Introduction: The Role of Moxifloxacin in the Fight Against Tuberculosis
Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of shorter, safer, and more effective treatment regimens. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has intensified this need.[1] Moxifloxacin, an 8-methoxy-fluoroquinolone, has emerged as a critical component in this effort.[2] It demonstrates potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis) and is a cornerstone of treatment for MDR-TB.[2] Furthermore, its efficacy is being actively investigated in novel regimens aimed at shortening the duration of therapy for drug-susceptible TB.[1][2]
This guide provides a detailed overview of Moxifloxacin's mechanism of action and presents field-proven protocols for its application in a research setting. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Mechanism of Action: A Dual Assault on M. tuberculosis
Moxifloxacin exerts its potent bactericidal effect through a multi-pronged attack on the bacterial cell. The primary mechanism involves the inhibition of essential DNA metabolism, while secondary effects include the induction of a lethal cascade of oxidative stress.
Primary Target: DNA Gyrase (Topoisomerase II)
The principal target of Moxifloxacin is DNA gyrase (a type II topoisomerase), an enzyme critical for maintaining DNA supercoiling, a process essential for DNA replication, transcription, and repair.[2] By binding to the DNA-gyrase complex, Moxifloxacin stabilizes a state where the DNA is cleaved, preventing the re-ligation step.[3] This leads to an accumulation of double-strand breaks in the bacterial chromosome, halting essential cellular processes and leading to cell death.[2][3]
Secondary Effect: Induction of Reactive Oxygen Species (ROS)
Recent studies have revealed a secondary lethal mechanism. Moxifloxacin treatment in M. tuberculosis has been shown to decrease the expression of genes involved in respiration, suppress oxygen consumption, and increase the NADH/NAD+ ratio.[4] This state of reductive stress facilitates an iron-mediated surge in reactive oxygen species (ROS), inducing oxidative stress that further damages cellular components and contributes to bactericidal activity.[4][5]
Caption: Dual mechanism of Moxifloxacin against M. tuberculosis.
Application 1: In Vitro Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the foundational experiment for assessing the anti-mycobacterial activity of a compound. It establishes the lowest concentration of the drug required to inhibit the visible growth of M. tuberculosis.
Quantitative Data: Reported MICs for Moxifloxacin
The potency of Moxifloxacin is well-documented. The following table summarizes representative MIC values from the literature.
| M. tuberculosis Strain | MIC (µg/mL) | MIC (µM)¹ | Reference |
| H37Rv | 0.125 - 0.5 | 0.31 - 1.25 | [5] |
| CSU93 (Clinical Isolate) | 0.25 | 0.62 | [6][7] |
| Various Clinical Isolates (MIC₉₀)² | 0.25 | 0.62 | [8] |
| ¹ Molar concentration calculated based on a molecular weight of ~401.4 g/mol . | |||
| ² MIC₉₀ is the concentration required to inhibit 90% of the tested isolates. |
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the EUCAST reference method for M. tuberculosis susceptibility testing.[9][10] It utilizes a 96-well plate format for efficiency and requires a Biosafety Level 3 (BSL-3) facility.
Workflow Overview
Caption: Workflow for determining the MIC of Moxifloxacin.
Step-by-Step Methodology
-
Materials:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294).
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[9]
-
Sterile 96-well U-bottom microtiter plates.[10]
-
Moxifloxacin powder and appropriate solvent (e.g., 0.1 N NaOH, then water).
-
Sterile water with 0.05% Tween 80.
-
Sterile glass beads (3-4 mm).
-
-
Preparation of Moxifloxacin Stock and Dilutions:
-
Prepare a concentrated stock solution of Moxifloxacin (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate or in separate tubes to cover a clinically relevant range (e.g., 8 µg/mL down to 0.06 µg/mL). Prepare enough volume for 100 µL per well.
-
-
Inoculum Preparation (Self-Validating Step):
-
Harvest colonies of M. tuberculosis from a fresh culture on solid media (e.g., 7H10 agar).
-
Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps. This step is crucial for a homogenous suspension.
-
Allow the suspension to settle for 30 minutes.
-
Carefully transfer the supernatant to a new sterile tube and adjust its turbidity to match a 0.5 McFarland standard (~1 x 10⁷ CFU/mL).
-
Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth. This yields a target concentration of ~1 x 10⁵ CFU/mL.[10]
-
-
Plate Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing 100 µL of Moxifloxacin dilution, resulting in a final volume of 200 µL and a final bacterial concentration of ~5 x 10⁴ CFU/mL.
-
Essential Controls:
-
Growth Control: A well containing 100 µL of inoculum and 100 µL of drug-free 7H9 broth.
-
Sterility Control: A well containing 200 µL of drug-free 7H9 broth only.
-
-
-
Incubation:
-
Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation.
-
Incubate at 36 ± 1°C for 10-21 days, or until visible growth (a distinct pellet at the bottom of the well) is observed in the growth control well.[9]
-
-
Reading and Interpretation:
Application 2: Assessing Bactericidal Activity
While the MIC defines growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. A time-kill assay is the standard in vitro method to determine the rate and extent of bacterial killing.
Quantitative Data: Early Bactericidal Activity (EBA)
EBA studies in humans measure the fall in bacterial load in sputum during the initial days of treatment. Moxifloxacin has demonstrated potent bactericidal activity comparable to first-line TB drugs.
| Drug | Daily Dose | Mean EBA (log₁₀ CFU/mL/day) | Reference |
| Moxifloxacin | 400 mg | 0.53 | [11][12] |
| Isoniazid | 300 mg | 0.77 | [11][12] |
| Rifampin | 600 mg | 0.28 | [11][12] |
Protocol: In Vitro Time-Kill Assay
This protocol measures the change in viable bacterial count (CFU/mL) over time after exposure to Moxifloxacin at concentrations relative to its MIC.
Workflow Overview
Caption: Workflow for an in vitro time-kill assay.
Step-by-Step Methodology
-
Preparation:
-
Grow a mid-log phase culture of M. tuberculosis in 7H9 broth to an OD₆₀₀ of ~0.4-0.6.
-
Prepare flasks or tubes containing fresh 7H9 broth with Moxifloxacin at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 8x MIC).
-
-
Inoculation and Incubation:
-
Dilute the mid-log culture and inoculate the treatment flasks to a starting density of ~1 x 10⁶ CFU/mL.
-
Immediately remove a sample from each flask for the T=0 time point.
-
Incubate all flasks at 37°C with gentle agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove an aliquot from each culture flask.
-
Perform 10-fold serial dilutions of each sample in sterile saline or PBS with 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 agar plates supplemented with OADC.
-
-
CFU Enumeration and Analysis:
-
Incubate the plates at 37°C for 3-4 weeks until colonies are clearly visible.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the results as log₁₀ CFU/mL versus time.
-
-
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in CFU/mL.
-
Application 3: Target Engagement Assay
To confirm that a compound's antibacterial activity is due to its interaction with the intended target, an in vitro enzyme inhibition assay is essential. For Moxifloxacin, this involves measuring the inhibition of DNA gyrase activity.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of Moxifloxacin to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by purified DNA gyrase.[13][14][15]
Workflow Overview
Caption: Schematic of the DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology
-
Components:
-
Purified M. tuberculosis DNA Gyrase (composed of GyrA and GyrB subunits).
-
Relaxed circular plasmid DNA (e.g., pBR322, prepared by treating supercoiled plasmid with topoisomerase I).
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).
-
ATP solution.
-
Moxifloxacin serial dilutions.
-
Stop solution (e.g., STEB buffer with SDS and Proteinase K).
-
Agarose gel (e.g., 1%) and electrophoresis equipment.
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and purified gyrase enzyme.
-
Add varying concentrations of Moxifloxacin to different tubes.
-
Essential Controls:
-
No Drug Control: Full supercoiling activity expected.
-
No Enzyme Control: Only relaxed plasmid should be visible.
-
No ATP Control: No supercoiling should occur.
-
-
-
Reaction and Termination:
-
Pre-incubate the enzyme/DNA/drug mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution and incubating further (e.g., 30 minutes at 37°C) to digest the protein.
-
-
Analysis:
-
Add loading dye to each sample and load onto a 1% agarose gel.
-
Run the gel until there is good separation between the supercoiled and relaxed forms of the plasmid. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel and visualize the DNA bands under UV light.
-
-
Interpretation:
-
In the absence of Moxifloxacin, the relaxed plasmid should be converted to its supercoiled form.
-
Increasing concentrations of Moxifloxacin will inhibit this conversion, resulting in a dose-dependent increase in the amount of relaxed plasmid DNA visible on the gel.
-
The IC₅₀ is the concentration of Moxifloxacin that inhibits 50% of the supercoiling activity.
-
References
- 1. The role of moxifloxacin in tuberculosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moxifloxacin (BAY12-8039), a new 8-methoxyquinolone, is active in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxifloxacin (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bactericidal activity of moxifloxacin in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Establishing the Optimal Dosage of 8-Ethoxymoxifloxacin in Preclinical Animal Studies
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and effective dosage range for the novel fluoroquinolone, 8-Ethoxymoxifloxacin, in preclinical animal models. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each phase of the dose-finding process, integrating pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical foundation for advancing a new chemical entity towards clinical trials.
Introduction: this compound and the Rationale for Dosage Optimization
This compound is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Like other fluoroquinolones, its presumed mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4] This dual-target mechanism confers a broad spectrum of activity and can be effective against various pathogens.[4]
The primary goal of preclinical dosage determination is to identify an exposure level that maximizes therapeutic efficacy while minimizing host toxicity.[5][6] This process is not a single experiment but a multi-stage investigation that models the complex interplay between the drug, the host, and the pathogen. The successful integration of data from in vitro pharmacodynamics, in vivo pharmacokinetics, and toxicology studies is paramount for designing rational dosing regimens that can predict clinical success.[7][8]
Foundational Pharmacodynamics (PD): Quantifying In Vitro Potency
2.1 Scientific Rationale
Before administering a compound to an animal, its intrinsic potency against target pathogens must be quantified. The Minimum Inhibitory Concentration (MIC) is the most crucial in vitro PD parameter; it represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[9] Establishing the MIC distribution for a panel of relevant clinical isolates provides a benchmark for the therapeutic concentrations that must be achieved and maintained in vivo.
2.2 Protocol: Broth Microdilution for MIC Determination
This protocol is based on the standards provided by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).
-
Bacterial Inoculum Preparation: Culture the bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli) overnight on appropriate agar plates. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.015 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
2.3 Data Presentation: Sample MIC Data
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 |
| Haemophilus influenzae | ATCC 49247 | 0.06 |
| Escherichia coli | ATCC 25922 | 0.25 |
| Klebsiella pneumoniae | ATCC 700603 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
Characterizing Drug Exposure: Single-Dose Pharmacokinetic (PK) Studies
3.1 Scientific Rationale
Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[5] A PK study is essential to understand how a given dose translates into a plasma concentration profile over time. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the Area Under the Concentration-Time Curve (AUC) are critical for designing dosing schedules that will maintain drug levels above the MIC.[9]
3.2 Protocol: Rodent Single-Dose PK Study
Step-by-Step Methodology:
-
Animal Model: Use adult Sprague-Dawley rats (n=3-5 per group/route), weighing 200-250g. Acclimatize animals for at least 3 days prior to the study.
-
Dose Formulation & Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). Administer a single dose via intravenous (IV, e.g., 5 mg/kg) and oral gavage (PO, e.g., 20 mg/kg) routes.
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail or saphenous vein into EDTA-coated tubes at predetermined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
3.3 Data Presentation: Sample PK Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (µg/mL) | 2.5 | 4.8 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀₋₂₄ (µg·h/mL) | 15.2 | 60.8 |
| Half-life (t½) (h) | 4.5 | 5.1 |
| Bioavailability (F%) | N/A | 75% |
The Core of Dosage Finding: PK/PD Integration and Target Attainment
4.1 Scientific Rationale
The efficacy of an antibiotic is not determined by dose alone, but by the relationship between its concentration profile and the pathogen's MIC. This is captured by PK/PD indices. For concentration-dependent bactericidal agents like fluoroquinolones, the two most important indices are the ratio of the AUC over 24 hours to the MIC (AUC/MIC) and the ratio of the Cmax to the MIC (Cmax/MIC).[4][9] Extensive research has shown that specific target values for these indices correlate with clinical success. For fluoroquinolones, an AUC/MIC ratio of >100-125 is often targeted for gram-negative bacteria, while a ratio of >30-40 is generally sufficient for gram-positive bacteria.
4.2 Visualization: PK/PD Index Relationship
Caption: Workflow for integrating PK and PD data to predict an efficacious dose.
In Vivo Validation: Dose-Ranging Efficacy Studies
5.1 Scientific Rationale
While PK/PD modeling is a powerful predictive tool, its hypotheses must be tested in a relevant in vivo infection model.[5][7] These studies confirm that the predicted efficacious exposures translate to actual bacterial killing in a complex biological system and help refine the target PK/PD index. A dose-ranging study allows for the direct observation of the relationship between drug exposure and the therapeutic effect (e.g., reduction in bacterial load).
5.2 Protocol: Mouse Pneumonia Model
Step-by-Step Methodology:
-
Animal Model: Use immunocompetent BALB/c mice (n=5-8 per group).[10] Mice are a common first-line model for pneumonia studies due to their well-characterized immune system and availability of genetic strains.[11][12]
-
Infection: Anesthetize mice and infect them via intranasal instillation with a clinically relevant pathogen (e.g., S. pneumoniae ATCC 49619) at a concentration predetermined to establish a non-lethal pneumonia (e.g., 10⁶-10⁷ CFU/mouse).
-
Treatment Initiation: Begin treatment 2-4 hours post-infection to allow the infection to establish.
-
Dose Administration: Administer this compound via oral gavage at a range of doses (e.g., 10, 30, 100, 300 mg/kg/day), administered once daily or fractionated into multiple doses. Include a vehicle control group.
-
Satellite PK Group: Include a parallel group of infected animals for PK analysis to confirm that the target exposures (AUC, Cmax) are achieved at each dose level in the disease state.
-
Efficacy Endpoint: At 24 hours after the first dose, euthanize the animals. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the mean log₁₀ CFU/lung for each treatment group. Efficacy is typically defined as a ≥2-log₁₀ reduction in CFU compared to the vehicle control group at 24 hours. Correlate the achieved PK/PD indices with the observed bacterial reduction.
5.3 Data Presentation: Sample Efficacy Data
| Dose (mg/kg/day) | Achieved AUC₀₋₂₄ (µg·h/mL) | AUC/MIC Ratio (MIC=0.125) | Mean Bacterial Load (log₁₀ CFU/lung ± SD) | Change vs. Control (Δlog₁₀ CFU) |
| Vehicle Control | 0 | 0 | 6.5 ± 0.4 | N/A |
| 10 | 2.8 | 22.4 | 5.8 ± 0.5 | -0.7 |
| 30 | 8.5 | 68 | 4.1 ± 0.6 | -2.4 |
| 100 | 29.0 | 232 | 2.5 ± 0.7 (Limit of Detection) | -4.0 |
Defining the Safety Margin: Toxicology and Dose-Range Finding
6.1 Scientific Rationale
An effective dose is only useful if it is also a safe dose. Toxicology studies are performed to identify potential target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects.[13] This is a regulatory requirement and is essential for establishing a therapeutic window.[6][14] Fluoroquinolones as a class have known potential toxicities, including renal and hepatic effects, which should be monitored closely.[3][15][16]
6.2 Protocol: 14-Day Rodent Dose-Range Finding (DRF) Study
Step-by-Step Methodology:
-
Animal Model: Use Sprague-Dawley rats (n=5/sex/group).
-
Dose Selection & Administration: Based on efficacy data, select 3-4 dose levels. The high dose should be chosen to induce some level of toxicity, while the low dose should be a multiple of the anticipated efficacious dose (e.g., 3-5x).[14] Administer this compound daily via oral gavage for 14 consecutive days. Include a vehicle control group.
-
Monitoring: Conduct daily clinical observations (e.g., changes in activity, posture, feces/urine). Record body weights twice weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).
-
Histopathology: Conduct a full necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, etc.), weigh them, and preserve them in formalin for histopathological examination by a veterinary pathologist.
-
NOAEL Determination: The NOAEL is established as the highest dose at which there are no treatment-related adverse findings in clinical observations, body weight, clinical pathology, or histopathology.
6.3 Visualization: Dose Escalation Decision Tree for Toxicology
Caption: Decision process for selecting the high dose in a DRF toxicology study.
Synthesis and Conclusion: Establishing the Optimal Preclinical Dosage
The optimal dosage for this compound is not a single number but a range that is bounded by efficacy at the lower end and safety at the upper end. By integrating the data from all phases of this framework, a clear picture emerges:
-
Efficacious Dose: The in vivo efficacy study (Section 5.0) identifies the dose and corresponding exposure (AUC) required to achieve the desired level of bacterial reduction (e.g., 30 mg/kg/day).
-
Safe Dose: The toxicology study (Section 6.0) identifies the NOAEL (e.g., 100 mg/kg/day).
-
Therapeutic Window: The resulting therapeutic window is the range between the minimum efficacious dose and the maximum non-toxic dose. In this example, a dose range of 30-100 mg/kg/day would be proposed for further, longer-term preclinical studies.
This data-driven approach ensures that the selected dosage regimen for pivotal preclinical studies is based on a sound scientific foundation, maximizing the potential for success in subsequent clinical development.
References
- 1. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mdpi.com [mdpi.com]
- 11. Current Animal Models for Understanding the Pathology Caused by the Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic toxicity of the new quinolone antibacterial agent irloxacin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Multi-Omics Approach to Elucidating 8-Ethoxymoxifloxacin Resistance Mechanisms
Introduction
8-Ethoxymoxifloxacin is a novel fluoroquinolone antibiotic designed to overcome existing resistance mechanisms and exhibit potent bactericidal activity. As with any new antimicrobial agent, a proactive and thorough understanding of potential resistance mechanisms is critical for its sustained clinical efficacy and future development. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanisms of resistance to this compound.
Fluoroquinolones as a class typically act by inhibiting DNA gyrase and topoisomerase IV, two essential bacterial type II topoisomerase enzymes involved in DNA replication[1][2]. Resistance to this class of antibiotics commonly arises from a few key mechanisms:
-
Alterations of the target enzymes through mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes[3][4][5].
-
Reduced intracellular drug concentration due to decreased permeability of the bacterial membrane or, more commonly, through the overexpression of efflux pumps that actively remove the drug from the cell[2][3][5].
-
Plasmid-mediated resistance , involving genes such as qnr which produce proteins that protect DNA gyrase from fluoroquinolone binding[4].
This document outlines a logical, multi-faceted workflow. It begins with the in vitro generation of resistant mutants, followed by a multi-omics strategy for broad-spectrum hypothesis generation, and concludes with targeted experiments for mechanistic validation. The causality behind each experimental choice is explained to provide a robust, self-validating system for inquiry.
Phase 1: Generation and Phenotypic Characterization of Resistant Mutants
The foundational step in studying resistance is the creation and selection of bacterial strains that can survive in the presence of this compound. This process mimics the selective pressures that can lead to the emergence of resistance in a clinical setting.
Protocol 1: In Vitro Generation of Resistant Mutants
This protocol describes a stepwise method for selecting for spontaneous resistant mutants. Continuous exposure to gradually increasing, sub-lethal concentrations of an antibiotic can select for mutations that confer resistance[6][7].
Materials:
-
Parental, susceptible bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
This compound analytical powder
-
Sterile culture tubes and plates
-
Incubator
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC): Perform a standard broth microdilution assay to determine the baseline MIC of this compound for the parental bacterial strain[8].
-
Initiate Selection: Inoculate the parental strain into a liquid culture containing this compound at a concentration of 0.5x the initial MIC.
-
Incubate: Grow the culture overnight at the optimal temperature for the bacterial species (e.g., 37°C) with shaking.
-
Serial Passage: The following day, transfer an aliquot of the culture that shows growth into fresh medium containing a 2-fold higher concentration of this compound.
-
Repeat Passaging: Continue this serial passaging daily, doubling the antibiotic concentration each time growth is observed.
-
Isolate High-Level Resistant Mutants: Once growth is achieved at a concentration significantly higher than the initial MIC (e.g., 16-fold or greater), plate the culture onto solid medium containing the same high concentration of the antibiotic to isolate single colonies.
-
Confirm Resistance Phenotype: Pick several individual colonies and re-determine their MICs to confirm a stable resistance phenotype. Select multiple independent mutant lineages for downstream analysis. The frequency at which these mutants arise can also be calculated, providing insight into the propensity for resistance development[9].
-
Cryopreservation: Prepare glycerol stocks of the confirmed resistant mutants and the parental strain for long-term storage.
Data Presentation: Phenotypic Resistance Profile
Summarize the MIC data for the parental strain and the selected resistant mutants in a clear, tabular format.
| Strain ID | Lineage | Passage Number | This compound MIC (µg/mL) | Fold-Increase in MIC |
| WT | Parental | N/A | 0.06 | 1x |
| ETM-R1 | 1 | 15 | 2.0 | 32x |
| ETM-R2 | 1 | 15 | 4.0 | 64x |
| ETM-R3 | 2 | 18 | 4.0 | 64x |
| ETM-R4 | 3 | 16 | 8.0 | 128x |
Phase 2: Hypothesis Generation using a Multi-Omics Approach
With resistant mutants in hand, the next phase employs a discovery-based strategy using genomics, transcriptomics, and proteomics to identify all potential molecular changes responsible for the resistance phenotype.
Experimental Workflow: Multi-Omics Investigation
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Antibiotic-Induced Mutagenesis: Under the Microscope [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 8-Ethoxymoxifloxacin
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 8-Ethoxymoxifloxacin. This compound is a specified impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent separation and quantification. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.[3][4][5]
Introduction
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[6][7] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.[7][8] this compound (Figure 1) is recognized as impurity C of Moxifloxacin in the European Pharmacopoeia.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure the safety and efficacy of the final drug product.
The development of a reliable analytical method for quantifying this compound is therefore essential for pharmaceutical manufacturers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of fluoroquinolones due to its high resolution, sensitivity, and specificity.[9][10] This application note presents a detailed, validated isocratic RP-HPLC method designed for the routine analysis of this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a compatible chromatography data system (CDS).
-
Chemicals and Reagents:
Chromatographic Conditions
The method was optimized to achieve a good peak shape and resolution between this compound and its parent compound, Moxifloxacin. The final validated conditions are summarized in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm[11][12] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column was selected as it is the most common and effective stationary phase for the reversed-phase separation of moderately polar fluoroquinolones.[11][13][14]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile provides good separation efficiency for quinolones.[15] The acidic pH (adjusted to 3.0 with phosphoric acid) is crucial for suppressing the ionization of residual silanol groups on the silica backbone and ensuring the analyte is in a single ionic form, which results in sharp, symmetrical peaks.[15]
-
Detector Wavelength: The detection wavelength of 293 nm was selected based on the UV absorbance maxima of Moxifloxacin, ensuring high sensitivity for both the parent drug and its closely related impurity.[11][12][16]
Protocols
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0):
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
Mobile Phase:
-
Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.
-
Sonicate the mixture for 10 minutes to degas.
Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.
Standard Stock Solution (100 µg/mL of this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
For analysis of this compound in a Moxifloxacin drug substance:
-
Accurately weigh approximately 25 mg of the Moxifloxacin API into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool and dilute to the mark with the diluent. This yields a Moxifloxacin concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
System Suitability
Before each validation run, the chromatographic system's performance was verified by injecting a standard solution (e.g., 5 µg/mL) five times. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by injecting the diluent, a Moxifloxacin standard, an this compound standard, and a spiked sample containing both. The method showed excellent resolution between the Moxifloxacin and this compound peaks, with no interference from the diluent at the retention time of the analyte.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 0.1 µg/mL to 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity across the tested range.[13][16]
Accuracy and Precision
Accuracy was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of a target concentration, e.g., 1 µg/mL). The mean recovery was within 98.0% to 102.0%.
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). For repeatability, six replicate preparations of a single sample were analyzed, and the Relative Standard Deviation (%RSD) was calculated. For intermediate precision, the analysis was repeated on a different day by a different analyst. In both studies, the %RSD for the peak area was less than 2.0%, demonstrating that the method is highly precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 0.03 µg/mL, and the LOQ was approximately 0.09 µg/mL, indicating high sensitivity.[11]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental process and the key relationships governing the chromatographic separation.
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of Moxifloxacin drug substance and for use in drug development and research environments.
References
- 1. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 8. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijopp.org [ijopp.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. jocpr.com [jocpr.com]
- 14. moca.net.ua [moca.net.ua]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Determining the Cytotoxicity of 8-Ethoxymoxifloxacin: An Application and Protocol Guide
For: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Cellular Impact of 8-Ethoxymoxifloxacin
This compound, a derivative of the fourth-generation fluoroquinolone antibiotic moxifloxacin, represents a continued effort in the development of potent antimicrobial agents. While its efficacy against bacterial pathogens is of primary interest, a comprehensive understanding of its potential cytotoxic effects on mammalian cells is a critical component of its preclinical safety assessment.[1][2] Cytotoxicity assays are indispensable tools in the early stages of drug discovery and development, providing crucial data on how a compound may affect cellular health.[1][3][4] These in vitro methods serve to identify potential toxic liabilities, elucidate mechanisms of cell death, and establish a therapeutic window.[3][5]
This guide provides a detailed overview and step-by-step protocols for a panel of cell culture-based assays to thoroughly evaluate the cytotoxicity of this compound. We will explore assays that measure distinct cellular parameters, from metabolic activity and membrane integrity to the activation of specific cell death pathways. This multi-assay approach ensures a robust and comprehensive assessment of the compound's cytotoxic potential.
Choosing the Right Cellular Model
The selection of an appropriate cell line is a foundational step in any cytotoxicity study. The choice should be guided by the intended therapeutic application of the drug. For an antibiotic like this compound, it is prudent to use cell lines that represent tissues that may be exposed to high concentrations of the drug or are known to be susceptible to drug-induced toxicity.
For general cytotoxicity screening, established fibroblast cell lines such as human dermal fibroblasts (HDFs) or murine fibroblasts (e.g., BALB/c 3T3) are often employed.[6] If there is a concern for hepatotoxicity, a human hepatocarcinoma cell line like HepG2 would be a relevant model.[7] For assessing potential effects on the gastrointestinal tract, the Caco-2 cell line, a human colon adenocarcinoma line, is a widely used model.[6] For antibiotics specifically, the SIRC cell line (rabbit cornea) has also been utilized.[8]
Assay Panel for a Comprehensive Cytotoxicity Profile
A single cytotoxicity assay provides only one perspective on a compound's effects. Therefore, a panel of assays that interrogate different cellular functions is recommended for a more complete picture. Here, we detail three distinct assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
MTT Assay: Assessing Mitochondrial Function and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[13]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a range-finding experiment first to determine the appropriate concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the % viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Release Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16][17] The amount of LDH in the supernatant is proportional to the number of lysed cells.[18]
Protocol: LDH Cytotoxicity Assay
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (often provided in the kit)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 490 nm[18]
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with a range of this compound concentrations.
-
It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically for 45 minutes before the assay).
-
Vehicle Control: Cells treated with the same concentration of solvent used for the drug.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add the stop solution to each well.
-
Gently mix and measure the absorbance at 490 nm within 1 hour.[18]
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Plot the % cytotoxicity against the log of the this compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).
Caspase-Glo® 3/7 Assay: Detecting Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells.[5][19] A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[20] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and -7, two key executioner caspases.[21][22] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal that is proportional to the amount of active caspase.[21][23]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use white-walled 96-well plates. Seed cells in 100 µL of medium.
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The raw luminescence values are proportional to caspase activity. Data can be expressed as fold change in caspase activity relative to the vehicle control.
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Control Cells)
Plot the fold change against the log of the this compound concentration.
Data Interpretation and Visualization
A multi-assay approach provides a more nuanced understanding of a compound's cytotoxic effects. For example, a compound might decrease MTT signal (indicating mitochondrial dysfunction) without a significant increase in LDH release (suggesting the membrane is initially intact). If this is accompanied by an increase in caspase-3/7 activity, it points towards an apoptotic mechanism of cell death. Conversely, a rapid increase in LDH release with a concurrent drop in MTT signal would suggest a necrotic or necroptotic mechanism.
Table 1: Example Data Summary for this compound Cytotoxicity
| Assay | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Interpretation |
| MTT | Metabolic Activity | 75.2 | Moderate inhibition of cell viability |
| LDH Release | Membrane Integrity | > 200 | Low induction of necrosis at tested concentrations |
| Caspase-Glo® 3/7 | Apoptosis | 55.8 | Induction of apoptosis at concentrations similar to viability loss |
Visualizing Experimental Workflows
Troubleshooting and Best Practices
-
Solvent Effects: Always include a vehicle control with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound to ensure it does not contribute to cytotoxicity.[13]
-
Cell Seeding Density: Optimal cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[13]
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.[25]
-
Compound Interference: Some compounds can interfere with the assay chemistry. For instance, a colored compound might interfere with absorbance readings, or a reducing agent could directly reduce MTT. It is important to run compound-only controls (no cells) to check for such interference.
-
Time-Course Experiments: The cytotoxic effects of a compound can be time-dependent. Performing experiments at multiple time points (e.g., 24, 48, and 72 hours) can provide a more complete picture of the compound's activity.[25]
Conclusion
The comprehensive evaluation of this compound's cytotoxicity is a crucial step in its development. By employing a panel of assays that probe different aspects of cell health, researchers can gain a robust understanding of the compound's potential liabilities and its mechanism of action. The protocols and guidelines presented here provide a solid framework for conducting these essential in vitro studies, ensuring the generation of reliable and reproducible data to inform the progression of this promising antibiotic candidate.
References
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
Application Note: Protocol for Long-Term Stability Testing of 8-Ethoxymoxifloxacin Solutions
Introduction
8-Ethoxymoxifloxacin, a fluoroquinolone antibiotic, is a promising candidate for various therapeutic applications. As with any pharmaceutical compound, ensuring its stability over time is paramount to guarantee safety, efficacy, and quality. This application note provides a comprehensive and scientifically grounded protocol for conducting long-term stability testing of this compound solutions. The methodologies outlined herein are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The core principle of this protocol is to establish a self-validating system that not only adheres to regulatory guidelines but also provides a deep understanding of the molecule's degradation kinetics and pathways. By explaining the causality behind each experimental choice, this guide empowers researchers, scientists, and drug development professionals to generate robust and reliable stability data.
Scientific Rationale and Principles
The stability of a drug substance in solution is influenced by various environmental factors, including temperature, humidity, light, and pH. Long-term stability testing is designed to evaluate these effects over a prolonged period, simulating the intended storage conditions of the final drug product. The protocol is built upon the foundational principles of chemical kinetics and degradation pathway analysis.
A critical component of this protocol is the development and validation of a stability-indicating analytical method. This method must be capable of accurately quantifying the concentration of this compound while also separating and detecting any potential degradation products. Forced degradation studies are integral to developing such a method and to elucidating the potential degradation pathways of the molecule.
Materials and Methods
Materials
-
This compound Reference Standard
-
High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)
-
High-purity reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
pH buffers
-
Class A volumetric glassware
-
Validated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
Analytical Method: Stability-Indicating HPLC
A robust, stability-indicating HPLC method is the cornerstone of this protocol. The following method is a recommended starting point, based on validated methods for moxifloxacin and other fluoroquinolones, and should be validated for this compound according to ICH Q2(R1) guidelines.[5][6][7][8][9][10]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., 0.1% formic acid in acetonitrile). The specific gradient should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at the λmax of this compound (to be determined, likely around 290-300 nm) and/or MS detection for peak identification. |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation: The HPLC method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Experimental Protocols
Part 1: Forced Degradation Studies
Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[11] These studies expose the drug substance solution to conditions more severe than those used for accelerated stability testing.
dot
Caption: Workflow for Forced Degradation Studies.
1. Acid Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at 60°C and collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
2. Base Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at 60°C and collect samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
3. Oxidative Degradation:
-
To a solution of this compound, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature and collect samples at appropriate time intervals.
4. Thermal Degradation:
-
Store a solution of this compound at 60°C in a temperature-controlled oven.
-
Collect samples at appropriate time intervals.
5. Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Rationale for Forced Degradation: The conditions are chosen to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is sufficient to produce and detect degradation products without completely destroying the molecule, which is essential for method validation and pathway elucidation.
Part 2: Long-Term Stability Testing Protocol
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[2][12]
1. Sample Preparation and Packaging:
-
Prepare at least three batches of the this compound solution at the desired concentration.
-
The solution should be prepared using the final formulation and manufacturing process.
-
Package the solution in the proposed container-closure system for marketing.
2. Storage Conditions:
-
The selection of storage conditions should be based on the climatic zone where the product will be marketed. For a global submission, the following conditions are recommended:
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer to cover the proposed shelf-life) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
3. Testing Frequency:
-
Long-Term Study: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12]
-
Intermediate and Accelerated Studies: A minimum of three time points, including the initial (0 months), a midpoint (e.g., 3 months), and the final time point (6 months), is recommended.[12]
4. Stability-Indicating Parameters to be Monitored:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement of the solution's pH.
-
Assay: Quantification of this compound concentration using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products using the validated HPLC method.
-
Microbial Limits: To be assessed at the beginning and end of the study, and as appropriate.
Data Analysis and Interpretation
-
Assay: The concentration of this compound should remain within the specified acceptance criteria (e.g., 90.0% to 110.0% of the initial concentration).
-
Degradation Products: Any specified or unspecified degradation product should not exceed the established acceptance criteria.
-
Mass Balance: The sum of the assay value and the levels of all degradation products should be close to 100% of the initial value, demonstrating the stability-indicating nature of the analytical method.
-
Shelf-Life Determination: The data from the long-term stability study will be used to establish the shelf-life of the this compound solution. Statistical analysis of the data can be performed to predict the shelf-life.
Potential Degradation Pathway of this compound (Inferred from Moxifloxacin)
Based on published studies on the degradation of moxifloxacin, the following degradation pathways can be anticipated for this compound.[3][5][12][13] The primary sites of degradation are likely to be the quinolone core and the side chain.
dot
References
- 1. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddtjournal.net [ddtjournal.net]
- 9. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Aqueous Solubility of 8-Ethoxymoxifloxacin
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Ethoxymoxifloxacin. This guide provides in-depth technical information, troubleshooting guides, and frequently asked questions to help you overcome challenges related to the aqueous solubility of this compound. As a derivative of moxifloxacin, this compound is a promising fluoroquinolone antibiotic; however, its utility in various experimental and formulation settings can be hampered by its limited solubility in aqueous media.[1][2] This guide is designed to provide you with a range of strategies to enhance its solubility, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[3][4][5][6][7] Its chemical structure, while conferring potent antibacterial activity, can also contribute to poor aqueous solubility. This can be a significant hurdle in various research and development stages, from in vitro assays to the development of parenteral dosage forms. Poor solubility can lead to inaccurate experimental results, precipitation during storage, and low bioavailability in preclinical studies.[8]
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other fluoroquinolones, is influenced by several factors, most notably the pH of the aqueous medium.[9][10][11][12] As an amphoteric molecule, it possesses both acidic and basic functional groups, leading to a "U"-shaped pH-solubility profile.[10] Its solubility is lowest near its isoelectric point (neutral pH) and increases in acidic or alkaline conditions.[10][11][12] Other factors include temperature, the presence of co-solvents, and complexing agents.[9][13]
Q3: What are the main strategies I can use to improve the solubility of this compound?
There are several effective strategies to enhance the aqueous solubility of poorly soluble drugs like this compound.[8][14][15][16] The most common and practical approaches for a laboratory setting include:
-
pH Adjustment: Modifying the pH of the solvent to ionize the molecule.[17]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[15][18][19][20][21][22]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[23][24][25][26][27]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.[28][29][30][31][32]
This guide will provide detailed troubleshooting and protocols for each of these techniques.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the key strategies to improve the aqueous solubility of this compound. Each guide is designed to address specific experimental challenges you might encounter.
Guide 1: pH Adjustment for Solubility Enhancement
Issue: My this compound is precipitating in my neutral pH buffer (e.g., PBS pH 7.4).
Causality: Fluoroquinolones like moxifloxacin and its derivatives are zwitterionic compounds with low solubility at neutral pH.[10] By shifting the pH away from the isoelectric point, you can ionize the molecule, significantly increasing its interaction with water and thus its solubility.[11][12]
Experimental Protocol: Determining the Optimal pH for Solubilization
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., HCl for pH 2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).[33]
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[33][34][35]
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered sample with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[36][37]
-
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffers to generate a pH-solubility profile. This will reveal the pH ranges where solubility is maximized.
Data Presentation: Expected pH-Solubility Profile
| pH Range | Expected Solubility of Fluoroquinolones | Rationale |
| < 5 | High | Protonation of the piperazinyl group leads to the formation of a soluble cationic species.[10][11] |
| 5 - 9 | Low (Minimum near isoelectric point) | The neutral or zwitterionic form of the molecule predominates, which is less soluble.[10] |
| > 9 | High | Deprotonation of the carboxylic acid group results in a soluble anionic species.[10] |
Visualization: pH-Dependent Ionization of this compound
Caption: pH-dependent forms of this compound.
Guide 2: Co-solvency for Enhanced Solubility
Issue: I need to prepare a concentrated stock solution of this compound, but it's not dissolving sufficiently in my aqueous buffer, even with pH adjustment.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[18][19][20][21] This makes the solvent system more favorable for dissolving non-polar or weakly polar compounds.
Commonly Used Co-solvents
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Screening for an Effective Co-solvent System
-
Select Co-solvents: Choose a few biocompatible co-solvents to screen (e.g., Ethanol, PG, PEG 400).
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine Solubility: Use the shake-flask method described in Guide 1 to determine the solubility of this compound in each co-solvent mixture.
-
Analyze and Select: Compare the solubility data for each co-solvent and concentration. Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity or interference with your experiment.
Data Presentation: Example of Co-solvent Screening Data
| Co-solvent System | 10% (v/v) | 20% (v/v) | 30% (v/v) | 40% (v/v) | 50% (v/v) |
| Ethanol/Water | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) |
| PG/Water | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) |
| PEG 400/Water | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) | Solubility (mg/mL) |
Visualization: Co-solvency Workflow
Caption: Workflow for co-solvent screening.
Guide 3: Cyclodextrin Complexation for Solubility and Stability
Issue: I am concerned about the potential for my this compound to precipitate out of solution over time, and I need a stable formulation.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity, forming an inclusion complex.[23][24][25][26][27] This complex has a hydrophilic exterior, which significantly increases the apparent solubility and stability of the drug in aqueous solutions.[27]
Commonly Used Cyclodextrins
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).
-
Determine Solubility: Add an excess of this compound to each cyclodextrin solution and determine the solubility using the shake-flask method as described in Guide 1.
-
Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex (typically 1:1 for fluoroquinolones) and can be used to calculate the stability constant of the complex.[23][24]
Data Presentation: Expected Phase Solubility Diagram
| Cyclodextrin Conc. (mM) | This compound Conc. (mM) |
| 0 | Intrinsic Solubility |
| 10 | Increased Solubility |
| 20 | Increased Solubility |
| 30 | Increased Solubility |
| 40 | Increased Solubility |
| 50 | Increased Solubility |
A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) is indicative of the formation of a soluble 1:1 inclusion complex.
Visualization: Mechanism of Cyclodextrin Complexation
Caption: Formation of a soluble inclusion complex.
Guide 4: Solid Dispersion for Enhanced Dissolution
Issue: I am developing a solid dosage form of this compound and need to improve its dissolution rate.
Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier.[28][29][30][31][32] By reducing the particle size of the drug to a molecular level and increasing its wettability, solid dispersions can significantly enhance the dissolution rate and, consequently, the bioavailability of the drug.[8]
Commonly Used Carriers
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Poloxamers
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolve Components: Dissolve both this compound and the chosen carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying and Pulverization: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Scrape the dried material and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Visualization: Solid Dispersion Preparation Workflow
Caption: Solvent evaporation method for solid dispersion.
References
- 1. Spherical Crystals of Moxifloxacin: To Improve Solubility, Dissolution Rate and Micromeritic Properties | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. bioengineer.org [bioengineer.org]
- 3. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ivychem.com [ivychem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. unn.edu.ng [unn.edu.ng]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. contractpharma.com [contractpharma.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. bepls.com [bepls.com]
- 20. researchgate.net [researchgate.net]
- 21. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 23. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 24. Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 25. researchgate.net [researchgate.net]
- 26. The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs’ Pharmacokinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – ScienceOpen [scienceopen.com]
- 30. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 31. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijnrd.org [ijnrd.org]
- 33. who.int [who.int]
- 34. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing 8-Ethoxymoxifloxacin Dosage and Minimizing Toxicity in Animal Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 8-Ethoxymoxifloxacin. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you design and execute robust preclinical toxicology studies. Our goal is to empower you to optimize your dosing regimens to minimize toxicity while achieving your therapeutic objectives.
Given that this compound is a novel derivative, this guide leverages the extensive toxicological and pharmacokinetic data available for its parent compound, Moxifloxacin, and the broader class of fluoroquinolone antibiotics. This approach provides a scientifically rigorous foundation for your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Study Design & Dose Ranging
Question 1: We are initiating our first in vivo studies with this compound. What are the critical first steps for establishing a safe dosage range?
Answer: Before proceeding to multi-dose or efficacy studies, it is crucial to establish the acute toxicity profile and the maximum tolerated dose (MTD) of this compound. This initial phase provides the foundational data for all subsequent in vivo work.
Causality and Rationale: The primary goal is to identify a dose range that is pharmacologically active without causing severe, life-threatening toxicity. Starting with a dose-escalation study is a standard, ethical approach to determine the safety profile of a new chemical entity.[1][2] This prevents the use of unnecessarily high and toxic doses in later, more complex studies. Since this compound is a derivative of Moxifloxacin, its initial toxicity profile can be cautiously extrapolated from the parent compound's known data. For Moxifloxacin, single-dose oral LD50 values have been established as 435–758 mg/kg in mice and 1320 mg/kg in rats.[3] Intravenous LD50 values are lower, at 105–130 mg/kg in mice and 112–146 mg/kg in rats.[3] This data provides a critical starting point for your dose selection.
Recommended Experimental Workflow:
An acute single-dose escalation study is the standard method.[1]
-
Animal Model Selection: Begin with two mammalian species, typically a rodent (e.g., Sprague-Dawley rat or CD-1 mouse) and a non-rodent (e.g., Beagle dog), as recommended by regulatory guidelines.[1][2]
-
Starting Dose Selection: A common practice is to start at 1/100th of the LD50 of the parent compound, if known. Given the oral LD50 of Moxifloxacin in rats is ~1320 mg/kg, a conservative starting dose would be around 10-15 mg/kg.
-
Dose Escalation: Administer the compound to a small group of animals (n=3-5 per group) at escalating doses. A common escalation scheme is the modified Fibonacci sequence (e.g., doses of 10, 30, 100, 300, 1000 mg/kg).
-
Monitoring: Observe the animals intensively for the first 4-6 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.
-
Endpoint Determination: The study aims to identify the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and the Maximum Tolerated Dose (MTD). The MTD is typically defined as the highest dose that does not cause mortality or life-threatening clinical signs.
Caption: Workflow for an acute single-dose escalation study.
Question 2: How do I select the most appropriate animal model? We are considering mice, rats, and dogs.
Answer: The choice of animal model is critical and should be driven by which species' pharmacokinetic (PK) and pharmacodynamic (PD) profile most closely resembles that of humans. For fluoroquinolones, significant species-dependent variations exist.
Causality and Rationale: The goal of preclinical toxicology is to predict potential adverse effects in humans.[4] Therefore, selecting a species that absorbs, distributes, metabolizes, and excretes (ADME) the drug in a manner similar to humans increases the predictive value of the study. For Moxifloxacin, extensive comparative PK studies have been performed.[5][6][7] While no single species is a perfect match, the dog has been identified as being most similar to humans in terms of key PK parameters like Cmax (maximum concentration), AUC (area under the curve), and half-life (t1/2) after oral administration.[5][7][8] Rats and monkeys have also been used extensively.[3]
Data-Driven Species Selection:
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Oral Bioavailability | ~60% | ~80% | ~91% | ~52% | ~82% |
| Half-life (t1/2, oral) | ~1.3 h | ~3.1 h | ~6.7 h | ~4.3 h | ~12 h |
| Protein Binding | ~71% | ~68% | ~55% | ~62% | ~55% |
| Volume of Distribution (Vss) | 2.0 L/kg | 2.1 L/kg | 2.2 L/kg | 4.9 L/kg | 2.0 L/kg |
Data synthesized from multiple sources for Moxifloxacin.[5][6][7]
Recommendation:
-
For initial acute and repeat-dose toxicity studies, using both a rodent (rat) and a non-rodent (Beagle dog) is the standard regulatory expectation.[1]
-
The dog is particularly valuable for assessing potential cardiovascular effects (QT interval prolongation), a known concern for some fluoroquinolones, and for its closer PK profile to humans.[3]
-
Rats are a cost-effective and well-characterized model for general toxicology, including reproductive toxicity studies.[3]
Part 2: Designing Repeat-Dose Toxicity Studies
Question 3: We have completed our acute toxicity studies. How should we design a sub-chronic (e.g., 28-day) repeat-dose study to identify target organs and establish a NOAEL?
Answer: A well-designed repeat-dose study is essential for understanding the cumulative toxic potential of this compound. The design should be based on the data from your acute toxicity study and must include comprehensive monitoring to identify target organs of toxicity.
Causality and Rationale: The purpose of a repeat-dose study is to evaluate the effects of sustained exposure to the drug. This helps identify toxicities that may not be apparent after a single dose and determines a safe dose for chronic administration. Regulatory guidelines (e.g., FDA, ICH) provide a clear framework for these studies.[1][4] The duration of the study is typically linked to the intended duration of clinical use. A 28-day study in animals can support clinical trials of up to 2 weeks.[1]
Protocol for a 28-Day Repeat-Dose Toxicity Study:
-
Dose Level Selection:
-
Control Group: Vehicle only.
-
Low Dose: Should be the NOAEL from the acute study, or a dose that produces a pharmacological effect without toxicity.
-
Mid Dose: Should induce some evidence of toxicity but not mortality. A multiple of the low dose (e.g., 3-5x) is common.
-
High Dose: Should induce clear toxicity and potentially some morbidity, but not significant mortality. This is often set at or near the MTD.
-
-
Animal Groups: Use both male and female animals (e.g., 10/sex/group). Include "recovery" groups (e.g., 5/sex/group) for the control and high-dose levels. These animals are kept for an additional period (e.g., 14-28 days) after the last dose to assess the reversibility of any toxic effects.[4]
-
Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
In-Life Monitoring: Conduct daily clinical observations. Record body weights weekly and food consumption at regular intervals. Perform detailed examinations (e.g., ophthalmology, clinical pathology) at baseline and termination.
-
Terminal Procedures: At the end of the dosing period (and recovery period), perform a complete necropsy. Collect blood for hematology and clinical chemistry. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
Key Monitoring Parameters for Fluoroquinolone Toxicity:
| Parameter Category | Specific Endpoints | Rationale/Potential Finding |
| Clinical Observations | Changes in activity, posture, gait; presence of convulsions. | Monitor for CNS effects, a known class effect of fluoroquinolones.[9] |
| Body Weight/Food Consumption | Reduction in weight gain or food intake. | General indicator of systemic toxicity.[3] |
| Clinical Pathology | Hematology: CBC, differential. Chemistry: ALT, AST, ALP, BUN, Creatinine. | Assess for effects on bone marrow, liver, and kidney function. Nephrotoxicity has been observed with some quinolones.[10] |
| Ophthalmology | Slit-lamp and fundoscopic exams. | Retinal toxicity has been noted, particularly in cats with enrofloxacin, but should be monitored in all species.[11] |
| Gross Pathology | Organ weights (liver, kidney, spleen, heart), visual abnormalities. | Identify target organs of toxicity. |
| Histopathology | Microscopic examination of all major tissues. Pay close attention to cartilage (especially in juvenile animals), kidneys, liver, and heart. | Arthropathy (cartilage damage) is a critical concern for fluoroquinolones in juvenile animals.[3][11] |
Part 3: Troubleshooting & Advanced Optimization
Question 4: In our high-dose group, some animals are exhibiting tremors and occasional convulsions. What is the likely mechanism and how can we mitigate this?
Answer: Central nervous system (CNS) toxicity, including convulsions, is a known, albeit infrequent, adverse effect of the fluoroquinolone class.[9] This is often due to an interaction with GABAa receptors in the brain.
Causality and Rationale: Fluoroquinolones can act as antagonists at the GABAa receptor, inhibiting the binding of the inhibitory neurotransmitter GABA. This leads to CNS excitation, which can manifest as tremors, agitation, and, at high concentrations, seizures. The risk can be exacerbated by co-administration of certain non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Troubleshooting & Mitigation Strategies:
-
Dose Reduction: The most immediate action is to lower the dose. CNS effects are typically dose-dependent. Your observations will help you redefine the MTD for this compound.
-
Review Concomitant Medications: Ensure that no NSAIDs or other potentially interacting compounds are being administered.
-
Pharmacokinetic Analysis: Determine the peak plasma concentration (Cmax) associated with the neurotoxic effects. The goal is to find a dosing regimen that maintains the plasma concentration below this toxic threshold. This may involve reducing the dose or changing the dosing frequency (e.g., splitting a daily dose into two).
-
Refine the Therapeutic Index: Compare the Cmax associated with toxicity to the Cmax required for efficacy. A narrow therapeutic index for CNS effects may limit the utility of this compound at high doses.
Question 5: How can we leverage pharmacokinetic (PK) and pharmacodynamic (PD) principles to create a safer, more effective dosing regimen?
Answer: Using a PK/PD approach is the most sophisticated method for optimizing a dosing regimen. It moves beyond simple dose-response observations to a more mechanistic understanding of how drug exposure relates to both efficacy and toxicity.[12][13]
Causality and Rationale: For antibiotics, efficacy is often linked to specific PK/PD indices. For concentration-dependent antibiotics like fluoroquinolones, the key indices are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[13][14] An AUC/MIC ratio of >125 is often associated with favorable clinical outcomes for Gram-negative infections.[13][14] Similarly, toxicity is also related to drug exposure. The goal is to find a "sweet spot" or therapeutic window where the PK/PD index for efficacy is maximized while the exposure linked to toxicity is minimized.
PK/PD Optimization Workflow:
Caption: A PK/PD workflow to optimize dosing for efficacy and safety.
Practical Steps:
-
Conduct a Pharmacokinetic Study: Administer this compound at several dose levels (e.g., the low, mid, and high doses from your repeat-dose study) and collect plasma samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[8] This will allow you to calculate key PK parameters (Cmax, AUC, t1/2).
-
Correlate PK with Toxicity: Analyze the PK data from your toxicology studies. Is toxicity better correlated with Cmax (a peak concentration effect) or AUC (a total exposure effect)? For example, if toxicity only occurs when Cmax exceeds a certain value, you might be able to administer the same total daily dose in smaller, more frequent increments to keep Cmax below the toxic threshold.
-
Integrate Efficacy Data: Determine the MIC of this compound against your target pathogens.
-
Model and Select: Use software to model different dosing scenarios. The ideal regimen will achieve the target AUC/MIC for efficacy while keeping the Cmax and/or AUC below the levels you have identified as causing toxicity.
By adopting this data-driven, PK/PD approach, you can move beyond simple trial-and-error and rationally design a dosing regimen for this compound that maximizes its therapeutic potential while ensuring the highest standards of animal welfare and data quality.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. altasciences.com [altasciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. fda.gov [fda.gov]
- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Antimicrobial Drug Dosing in Critically Ill Patients | MDPI [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: 8-Ethoxymoxifloxacin HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Ethoxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your analytical work.
Introduction to this compound Analysis
This compound is a key related substance of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Accurate quantification of this and other related substances is critical for ensuring the purity, safety, and efficacy of the final drug product. Reversed-phase HPLC with UV detection is the most common and robust method for this analysis.[3][4] This guide will focus on a validated HPLC method and the common challenges that may arise during its implementation.
Recommended HPLC Method for this compound
A well-developed and validated HPLC method is the foundation of reliable results. The following method is a robust starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity for retaining Moxifloxacin and its related substances. A 250 mm length ensures adequate resolution.[5][6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is often preferred for separating a parent compound from its impurities. Formic acid helps to control the pH and improve peak shape.[7] |
| Gradient | 0-5 min: 10% B5-20 min: 10-60% B20-25 min: 60% B25-26 min: 60-10% B26-30 min: 10% B | This gradient profile allows for the elution of polar impurities first, followed by the main analyte and then more non-polar impurities, ensuring good separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8] |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[3] |
| Detection Wavelength | 294 nm | Moxifloxacin and its derivatives have a strong UV absorbance at this wavelength, providing good sensitivity.[2][9] |
| Injection Volume | 10 µL | A small injection volume helps to prevent peak distortion due to overloading.[3] |
| Sample Diluent | Mobile Phase A/B (50:50) | Dissolving the sample in a solvent similar in composition to the initial mobile phase minimizes peak shape issues.[10] |
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Peak Shape Problems
Question 1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC, especially with basic compounds like fluoroquinolones.[11] It's often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of this compound, leading to tailing.[12][13]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.[11][14]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, minimizing tailing.[11][13]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[15]
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[14]
-
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Question 2: Why am I seeing split peaks for my analyte?
Answer:
Split peaks suggest that the analyte is being introduced to the column in two or more bands.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to travel through the column inlet in a distorted band.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[10]
-
-
Partial Column Blockage: A blockage at the column inlet frit can cause the sample flow to be unevenly distributed.
-
Solution: Reverse-flush the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.[10]
-
-
Column Void: A void or channel in the column packing can lead to a split peak.
-
Solution: This is usually indicative of a degraded column that needs to be replaced.[10]
-
Retention Time Issues
Question 3: My retention times are shifting from one injection to the next. What's causing this?
Answer:
Inconsistent retention times are a serious issue as they can lead to misidentification of peaks.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times will drift.
-
Solution: Ensure a sufficient equilibration time is built into your method between runs.
-
-
Fluctuating Column Temperature: Small changes in temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[16]
-
-
Mobile Phase Composition Issues:
-
Inaccurate Preparation: Small errors in preparing the mobile phase can lead to shifts in retention.
-
Degradation: Mobile phases, especially those with low concentrations of additives, can change over time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements.[16]
-
-
Pump Malfunction: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[17]
-
Solution: Perform regular maintenance on your HPLC pump. Check for leaks and listen for unusual noises.[16]
-
Question 4: All my peaks are eluting earlier than expected. Why is this happening?
Answer:
A consistent decrease in retention times for all peaks usually points to a change in the mobile phase or flow rate.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Composition: A higher than intended proportion of the organic solvent (acetonitrile in this case) will decrease retention times.
-
Solution: Double-check the mobile phase preparation and the gradient program.
-
-
Increased Flow Rate: If the pump's flow rate is higher than the setpoint, all peaks will elute faster.
-
Solution: Calibrate the pump's flow rate.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of retention.
-
Solution: Replace the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for my this compound analysis?
A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[18][19] This is a critical part of method validation as it demonstrates the stability-indicating nature of your HPLC method.[20] The goal is to ensure that your method can separate the main analyte peak from any potential degradation products, preventing overestimation of the active pharmaceutical ingredient.[19]
Q2: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
LOD and LOQ are important parameters for validating an analytical method for impurities.[21]
-
LOD is the lowest concentration of an analyte that can be reliably detected.
-
LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
These are typically determined by injecting a series of dilute solutions and are often calculated based on the signal-to-noise ratio (S/N), where a S/N of 3:1 is common for LOD and 10:1 for LOQ.[21]
Q3: Can I use a different C18 column from another manufacturer?
While different C18 columns are fundamentally similar, there can be subtle differences in their manufacturing processes (e.g., silica purity, surface area, end-capping) that can affect the selectivity and retention of your analytes. If you must change the column, it is essential to perform a method validation to ensure that the new column provides equivalent or better performance.
Q4: My baseline is noisy. What are the common causes?
A noisy baseline can interfere with the integration of small peaks.
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline noise. Degas your mobile phase and prime the pump.
-
Contaminated Mobile Phase: Impurities in the mobile phase can create a noisy baseline. Use HPLC-grade solvents and prepare fresh mobile phase.[12]
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output.
-
Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[16]
Baseline Noise Troubleshooting:
Caption: A systematic approach to troubleshooting baseline noise.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijopp.org [ijopp.org]
- 5. longdom.org [longdom.org]
- 6. scielo.br [scielo.br]
- 7. ijpsr.com [ijpsr.com]
- 8. jocpr.com [jocpr.com]
- 9. idosi.org [idosi.org]
- 10. phenomenex.com [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mastelf.com [mastelf.com]
- 13. chromtech.com [chromtech.com]
- 14. uhplcs.com [uhplcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. jocpr.com [jocpr.com]
- 19. scielo.br [scielo.br]
- 20. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
methods to increase the yield and purity of 8-Ethoxymoxifloxacin synthesis
Welcome to the technical support center for advanced pharmaceutical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Ethoxymoxifloxacin, a key impurity and reference standard for Moxifloxacin. As Moxifloxacin EP Impurity C, obtaining a high-purity standard of this compound is critical for analytical method development and quality control.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, focusing on maximizing both yield and purity. The core of the synthesis involves a sequential nucleophilic aromatic substitution (SNAr) strategy on a fluoroquinolone core.[3][4]
Core Synthesis Workflow
The synthesis of this compound typically proceeds in two key stages starting from a 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative. The first stage is a regioselective substitution of the C-8 fluorine with an ethoxy group, followed by the substitution of the C-7 fluorine with the chiral amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Stage 1: C-8 Ethoxylation Reaction
Q: My ethoxylation reaction on the quinolone core has a very low yield or fails to proceed. What are the likely causes?
A: Low conversion during the initial ethoxylation is a frequent challenge. The primary causes typically revolve around reagent quality, reaction conditions, and competing side reactions.
-
Potential Cause 1: Inactive Nucleophile. Sodium ethoxide is highly hygroscopic and can be deactivated by moisture.
-
Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of a high-purity commercial product. Consider preparing it in situ by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent is critical for SNAr reactions.
-
Solution: Employ polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the sodium cation without hydrogen bonding to the ethoxide, thus maximizing its nucleophilicity. Anhydrous conditions are paramount.
-
-
Potential Cause 3: Insufficient Temperature. The activation energy for the SNAr reaction at the electron-rich quinolone core can be high.
-
Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, the temperature can be increased to 100-120°C, but be mindful of potential side reactions.
-
Q: I am observing a mixture of C-8 and C-7 ethoxy isomers. How can I improve regioselectivity for the C-8 position?
A: This is a fundamental challenge in fluoroquinolone chemistry. The C-7 position is often more electronically activated towards nucleophilic attack than C-8.[5] Achieving high regioselectivity is key to a clean synthesis.
-
Potential Cause 1: Kinetic vs. Thermodynamic Control. At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired C-8 isomer. The kinetically favored product often forms at the more electron-deficient C-7 position.
-
Solution: Optimize the reaction temperature carefully. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor one isomer over the other. A temperature screening experiment (e.g., from 40°C to 100°C) is highly recommended.
-
-
Potential Cause 2: Direct Competition. Without any directing groups, direct substitution will almost always yield a mixture.
-
Solution (Advanced): Employ a borate chelate strategy, which has been successfully used in Moxifloxacin synthesis to control regioselectivity.[6][7] Reacting the quinolone carboxylic acid with an agent like boric acid and propionic anhydride forms a borate complex. This complex alters the electronic properties of the quinolone core, sterically hindering the C-7 position and directing the incoming nucleophile (in this case, the diazabicyclononane in the next step) preferentially. While this is more common for the amination step, a similar principle could protect the C-7 position during an initial substitution if the reaction sequence is altered.
-
Stage 2: C-7 Amination with (S,S)-2,8-diazabicyclo[4.3.0]nonane
Q: The coupling reaction with (S,S)-2,8-diazabicyclo[4.3.0]nonane is sluggish or incomplete. How can I drive it to completion?
A: Incomplete coupling is often due to the generation of hydrofluoric acid (HF) as a byproduct, which protonates the amine nucleophile, rendering it inactive.
-
Potential Cause 1: Acid Scavenging. The generated HF neutralizes the basic amine starting material.
-
Solution: Use a non-nucleophilic base as an acid scavenger. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in solvents like acetonitrile or DMF. An excess of the (S,S)-2,8-diazabicyclo[4.3.0]nonane can also serve as the scavenger, but this is less atom-economical.
-
-
Potential Cause 2: Steric Hindrance. The (S,S)-2,8-diazabicyclo[4.3.0]nonane is a bulky nucleophile.[8]
-
Solution: Ensure adequate thermal energy to overcome the activation barrier. Refluxing in a solvent like acetonitrile (82°C) or n-butanol (118°C) is often required.[6] Monitoring by HPLC is crucial to determine the optimal reaction time and avoid degradation.
-
Q: I am detecting diastereomeric impurities in my final product. What is the likely source and how can I prevent this?
A: The presence of diastereomers indicates a loss of chiral purity, either in your starting material or through racemization during the reaction.
-
Potential Cause 1: Impure Chiral Amine. The enantiomeric purity of the (S,S)-2,8-diazabicyclo[4.3.0]nonane is critical.
-
Solution: Source the chiral amine from a reputable supplier and verify its enantiomeric excess (e.e.) upon receipt using chiral HPLC or by preparing a derivative with a chiral auxiliary.
-
-
Potential Cause 2: Racemization. Harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to strong base) can potentially cause epimerization at one of the stereocenters of the diazabicyclononane moiety.
-
Solution: Use the mildest effective reaction conditions. Avoid unnecessarily high temperatures or long reaction times once the reaction has reached completion. Use a moderate base like K₂CO₃ instead of stronger organic bases if possible.
-
Purification & Analysis
Q: What is the most effective method to purify the final this compound product?
A: As a zwitterionic compound, this compound requires a tailored purification strategy.
-
Method 1: pH-Controlled Precipitation/Recrystallization. This is the most common and effective method.
-
Protocol: Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl), where the carboxylic acid is protonated, and the molecule is soluble. Treat with activated charcoal to remove colored impurities, then filter. Slowly add a base (e.g., NaOH or NH₄OH) to adjust the pH to the isoelectric point (typically around pH 7-8). The zwitterionic product will precipitate out of the solution. The solid can be collected by filtration, washed with water and a water-miscible solvent like ethanol or acetone, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile/water) can further enhance purity.
-
-
Method 2: Column Chromatography. This is useful for removing closely related impurities but can be challenging.
-
Solution: Use silica gel chromatography. Due to the polar and basic nature of the compound, a mobile phase containing a small amount of base (e.g., triethylamine or ammonia in methanol/dichloromethane) is often required to prevent streaking and ensure good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis? The two key precursors are a quinolone core and the chiral side chain. A common starting point for the core is Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate . The essential side chain is (S,S)-2,8-diazabicyclo[4.3.0]nonane , which must be of high enantiomeric purity.[8][9]
Q2: How can I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Use a mobile phase like 10% Methanol in Dichloromethane with a few drops of ammonia. Staining with UV light will show the consumption of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides quantitative data on conversion and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) is a good starting point.[10]
Q3: What analytical techniques are recommended for final product characterization and purity assessment? To confirm the structure and purity of this compound, a combination of techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of the ethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₂H₂₆FN₃O₄, MW: 415.46).[1]
-
HPLC: To determine chemical purity and quantify impurities.
-
Chiral HPLC: To confirm the diastereomeric purity and ensure no racemization has occurred.
Q4: Are there any specific safety precautions I should take? Yes. Fluoroquinolones as a class can have biological activity and should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is corrosive and reacts violently with water. Handle it under an inert atmosphere.
-
Solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on your specific laboratory conditions and starting materials.
Protocol 1: Synthesis of the 8-Ethoxy Quinolone Intermediate
(Illustrative synthesis of Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (150 mL) under an argon atmosphere.
-
Ethoxide Formation: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol at 0°C. Allow the mixture to stir until all the sodium has dissolved to form sodium ethoxide.
-
Reaction: Add Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq.) to the sodium ethoxide solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice-cold water (500 mL). The product should precipitate.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Dry the solid in a vacuum oven at 50°C to yield the intermediate product.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the 8-ethoxy quinolone intermediate (1.0 eq.) from Protocol 1 in acetonitrile (10 mL per gram of intermediate).
-
Reagent Addition: Add (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours. Monitor for the disappearance of the starting material by HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Initial Purification: Dissolve the residue in dichloromethane and wash with water to remove potassium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester of this compound.
-
Hydrolysis: To the crude ester, add a mixture of acetic acid and 4M hydrochloric acid (1:1 v/v). Heat the mixture to 90°C for 4-6 hours to hydrolyze the ester.
-
Isolation: Cool the solution and adjust the pH to ~7.5 with aqueous sodium hydroxide. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
Data Summary Table
The following table summarizes key parameters and their typical effects on the synthesis. Optimization is crucial for achieving the best results.
| Parameter | Stage | Typical Conditions | Effect on Yield | Effect on Purity |
| Solvent | C-8 Ethoxylation | DMF, DMSO, Anhydrous EtOH | High polarity increases rate and yield. | Anhydrous conditions are critical to prevent side reactions. |
| Temperature | C-8 Ethoxylation | 60 - 100 °C | Higher temperature increases rate but may decrease regioselectivity. | Lower temperature may improve C-8 vs. C-7 selectivity. |
| Base | C-7 Amination | K₂CO₃, TEA, DBU | Essential for scavenging HF, driving the reaction to completion. | Stronger bases may increase risk of side reactions. |
| Solvent | C-7 Amination | Acetonitrile, n-Butanol, DMSO | Higher boiling point solvents can increase reaction rate. | Solvent should be inert to reactants and base. |
| Purification pH | Final Product | pH 7.0 - 8.0 | Maximizes precipitation at the isoelectric point. | Critical for removing acid/base soluble impurities. |
References
- 1. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Moxifloxacin Impurity C (EP); this compound - GalChimia [catalog.galchimia.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
- 9. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing and Preventing 8-Ethoxymoxifloxacin Precipitation
Welcome to the technical support guide for 8-Ethoxymoxifloxacin. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common technical challenges encountered when working with this compound: precipitation in stock and working solutions. By understanding the physicochemical properties of this compound, you can proactively manage its solubility and ensure the accuracy and reproducibility of your experiments.
A Note on Scientific Proxies
This compound is a derivative and known impurity of Moxifloxacin.[1][2] As such, comprehensive public data on its solubility and physicochemical parameters are limited. This guide leverages the extensive data available for the parent compound, Moxifloxacin, as a highly relevant scientific proxy. The structural difference—an ethoxy group replacing a methoxy group—is minor and is not expected to fundamentally alter the compound's pH-dependent solubility profile, although absolute solubility values may differ slightly. The principles and troubleshooting steps outlined here are based on the well-established behavior of the fluoroquinolone class of molecules.
Part 1: The Core Principles of Solubility and Precipitation
Understanding why precipitation occurs is critical to preventing it. For a zwitterionic compound like this compound, solubility is not a single value but a dynamic property heavily influenced by its environment.
The Role of pH and pKa
Like its parent compound Moxifloxacin, this compound possesses both an acidic carboxylic acid group and a basic amine group. The ionization state of these groups, and thus the molecule's net charge, is dictated by the pH of the solution.
This leads to three potential states in solution:
-
Low pH (pH < 6): The amine group is protonated (positive charge), and the carboxylic acid is neutral. The molecule carries a net positive charge and is generally more soluble in aqueous media.
-
Neutral pH (pH ≈ 6.4 - 9.1): The amine group is protonated (positive), and the carboxylic acid is deprotonated (negative). The molecule exists as a zwitterion with a net neutral charge. This is the isoelectric point , where aqueous solubility is at its minimum.
-
High pH (pH > 9.1): The carboxylic acid is deprotonated (negative), and the amine group is neutral. The molecule carries a net negative charge and again becomes more soluble.
The key takeaway is that diluting a stock solution into a standard physiological buffer, such as PBS (pH 7.2-7.4) , places the compound directly in its zwitterionic, least soluble state, which is the primary cause of precipitation.[5][6]
Part 2: Troubleshooting Guide & FAQs
This section directly addresses common issues in a question-and-answer format.
Q1: Why did my this compound precipitate immediately after I diluted my DMSO stock solution into PBS?
A1: This is the most common failure mode. You have created a perfect storm for precipitation. Your high-concentration stock in DMSO was stable, but upon dilution into PBS (pH ~7.4), you simultaneously accomplished two things:
-
Solvent Shift: You moved the compound from a highly favorable organic solvent (DMSO) to a much less favorable aqueous environment.
-
pH Shift: You placed the compound directly into its isoelectric point (see Part 1), where its aqueous solubility is extremely low. For the parent compound Moxifloxacin, the solubility in DMSO is around 10 mg/mL, while in PBS (pH 7.2), it plummets to just 0.2 mg/mL.[5] This dramatic drop forces the compound out of solution.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. It is a powerful organic solvent that can dissolve this compound at high concentrations. Based on data for Moxifloxacin hydrochloride, solubilities in common organic solvents are as follows:
| Solvent | Approximate Solubility (Moxifloxacin HCl) | Source |
| DMSO | ~10 mg/mL | [Cayman Chemical, 2022][5] |
| Dimethylformamide (DMF) | ~3.33 mg/mL | [Cayman Chemical, 2022][5] |
| Methanol | Slightly Soluble | [ChemicalBook, 2025][7] |
| Acetonitrile | Slightly Soluble | [ChemicalBook, 2025][7] |
Always use fresh, anhydrous grade DMSO, as absorbed moisture can reduce the effective solubility over time.[8]
Q3: My stock solution in DMSO appears cloudy or has visible crystals. What should I do?
A3: Cloudiness or crystals indicate that the solution is either supersaturated or has begun to precipitate, possibly due to temperature changes or water absorption into the DMSO.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.
-
Sonication: If warming is insufficient, use an ultrasonic bath for a few minutes to aid dissolution.[7]
-
Verification: Once the solution is clear, let it return to room temperature to ensure it remains stable. If it becomes cloudy again, the concentration is too high for stable storage. You will need to dilute it to a lower stock concentration.
-
Filtration: Before aliquoting, filter the stock solution through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter to remove any micro-precipitates.
-
Q4: How should I store my stock solutions to maximize stability and prevent precipitation?
A4:
-
DMSO Stock Solutions:
-
Aqueous Solutions:
-
It is strongly recommended NOT to store aqueous solutions. Prepare them fresh for each experiment. The product data sheet for Moxifloxacin explicitly advises against storing aqueous solutions for more than one day.[5] Fluoroquinolones can also be susceptible to photodegradation, so always protect solutions from light.[9][10]
-
Q5: Can I prepare an aqueous stock solution directly to avoid using DMSO?
A5: This is possible but challenging and generally not recommended for high concentrations.
-
If you must use an aqueous vehicle: You will need to adjust the pH to be either acidic (e.g., pH 5.0) or basic (e.g., pH 9.5) to achieve meaningful concentrations. The solubility of Moxifloxacin is significantly higher in acidic conditions compared to neutral pH.[3][6]
-
Important Caveat: You must confirm that the altered pH will not affect your experimental system (e.g., cell viability, enzyme activity). The final concentration of the pH-adjusted buffer in your experiment must be low enough not to alter the overall pH of your assay medium. For most applications, starting with a DMSO stock is the more robust and reliable method.
Part 3: Recommended Experimental Protocols
Following validated protocols is essential for reproducibility.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mg/mL solution from 5 mg of powder, you will need 500 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) and/or sonication until all solid material is completely dissolved.[7]
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm PTFE syringe filter into a new, sterile tube.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store at -20°C or -80°C.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Media (e.g., Cell Culture Medium)
This protocol is designed to minimize the risk of precipitation during the critical dilution step.
-
Prepare the Aqueous Medium: Dispense the final required volume of your aqueous buffer (e.g., PBS, cell culture medium) into a sterile tube.
-
Create a Vortex: Place the tube on a vortex mixer and set it to a medium speed that creates a funnel in the liquid but avoids excessive splashing.
-
Slow Addition (Critical Step): While the aqueous medium is vortexing, slowly dispense the required volume of the DMSO stock solution directly into the center of the vortex. This ensures rapid and efficient mixing, preventing localized high concentrations that can trigger precipitation.
-
Final Mix: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Inspect and Use: Visually inspect the solution to ensure it is clear and free of any precipitate. Use the freshly prepared working solution immediately. Do not store.[5]
By adhering to these principles and protocols, you can effectively manage the solubility of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Moxifloxacin CAS#: 151096-09-2 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uspnf.com [uspnf.com]
Technical Support Center: Refinement of Animal Study Protocols for 8-Ethoxymoxifloxacin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Ethoxymoxifloxacin. This guide is designed to provide in-depth technical assistance and field-proven insights to help you refine your animal study protocols. We will address common challenges and frequently asked questions in a direct, question-and-answer format to ensure you can navigate the complexities of your in vivo experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise during the initial planning stages of animal studies with novel fluoroquinolones like this compound.
Q1: We are designing our first in vivo efficacy study for this compound. Which animal model is most appropriate?
A1: The selection of an appropriate animal model is a critical decision that hinges on the specific objectives of your study. For initial pharmacokinetic (PK) screening and efficacy testing, rodents such as mice (e.g., NMRI) and rats (e.g., Wistar, Sprague-Dawley) are frequently used due to their small size, ease of handling, and well-characterized physiology.[1] For studies aiming to predict human pharmacokinetics, larger animals like Beagle dogs may be more suitable due to physiological similarities.[1] In comparative PK studies of the closely related moxifloxacin, dogs demonstrated the most similar profile to humans in terms of maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) after oral administration.[1][2]
It is imperative to align the chosen model with the specific infection being studied (e.g., thigh infection model, pneumonia model) to ensure clinical relevance.[3]
Q2: What are the key ethical considerations we need to address in our animal study protocol for this compound?
A2: Ethical conduct is paramount in all animal research. Your protocol must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[4]
-
Replacement: Justify why non-animal alternatives, such as in vitro assays or computational modeling, are not sufficient for your research objectives.[4]
-
Reduction: Provide a statistical justification for the number of animals requested, ensuring you use the minimum number necessary to obtain scientifically valid results.[5][6] This often involves a power analysis to determine appropriate group sizes.
-
Refinement: Detail the procedures in place to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, defining clear humane endpoints, and ensuring proper post-procedural care.[4][6]
All protocols are subject to review and approval by an Institutional Animal Care and Use Committee (IACUC).[6]
Q3: How do we prepare this compound for administration to animals, and what are the potential challenges?
A3: The formulation of this compound will depend on the route of administration (e.g., oral, intravenous). While specific solubility data for this compound is not widely published, related compounds like moxifloxacin hydrochloride are soluble in aqueous solutions. For oral administration, the compound may be dissolved in a suitable vehicle such as water or a saline solution. For intravenous administration, sterile, pyrogen-free solutions are required.
A common challenge is ensuring the stability and solubility of the compound in the chosen vehicle. It is crucial to:
-
Verify Solubility: Conduct preliminary tests to ensure the compound does not precipitate at the desired concentration.
-
Use Pharmaceutical-Grade Compounds: Whenever possible, use pharmaceutical-grade compounds for animal studies to ensure purity and safety.[7] If non-pharmaceutical-grade compounds are used, robust justification is required.[7]
-
Vehicle Controls: Always include a vehicle control group in your study to account for any effects of the administration vehicle itself.
Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments with this compound.
Pharmacokinetic (PK) Studies
Problem 1: High variability in plasma concentrations of this compound between individual animals.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, verify the technique to prevent accidental administration into the lungs. For intravenous injections, ensure the full dose is delivered.
-
Fasting State: Differences in food consumption can affect the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
-
Animal Health: Underlying health issues can impact drug metabolism. Ensure all animals are healthy and acclimatized to the facility before the study begins.
-
Blood Sampling Technique: Inconsistent blood sampling times or techniques can introduce variability. Establish a strict and consistent sampling schedule and methodology.
-
Problem 2: Unexpectedly low bioavailability of this compound after oral administration.
-
Possible Causes & Solutions:
-
Poor Absorption: The compound may have inherent poor absorption from the gastrointestinal tract. Consider formulation strategies to enhance solubility and absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. Investigate the metabolic profile of this compound in the chosen species.
-
Vehicle Effects: The vehicle used for administration may interfere with absorption. Experiment with different, approved vehicles.
-
Species Differences: Bioavailability can vary significantly between species.[2][8] Comparative studies in different models may be necessary.
-
Efficacy Studies
Problem 3: Lack of a clear dose-response relationship in our infection model.
-
Possible Causes & Solutions:
-
Inappropriate Dose Range: The selected doses may be too high (on the plateau of the effect) or too low (below the therapeutic threshold). Test a broader range of doses.[9]
-
High Variability in Bacterial Load: Ensure a consistent and reproducible bacterial challenge in all animals. Standardize the inoculum preparation and administration.
-
Timing of Treatment: The timing of the first dose relative to the bacterial challenge is critical. Optimize the treatment schedule based on the pathogenesis of the infection.
-
Immune Response: The host immune response can influence the outcome.[3] Consider using immunocompromised models if you need to isolate the direct effect of the antibiotic.
-
Problem 4: this compound shows good in vitro activity but poor efficacy in vivo.
-
Possible Causes & Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The drug concentrations at the site of infection may not be sufficient to inhibit or kill the bacteria. Conduct tissue distribution studies to determine the concentration of this compound in the target tissue.[1]
-
Protein Binding: High plasma protein binding can reduce the amount of free, active drug.[2][8] Determine the protein binding of this compound in the plasma of the animal model.
-
Development of Resistance: The bacteria may be developing resistance to the antibiotic in vivo. Isolate bacteria from treated animals to test for changes in susceptibility.
-
In vivo Environment: The physiological conditions at the site of infection (e.g., pH, oxygen levels) can affect antibiotic activity.
-
Experimental Protocols & Data
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the plasma pharmacokinetic profile of this compound after a single oral or intravenous dose.
Materials:
-
Wistar rats (male, specific pathogen-free)
-
This compound solution
-
Oral gavage needles
-
Intravenous catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
HPLC system with fluorescence detection
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week before the experiment.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound solution via oral gavage.
-
Intravenous (IV): Administer a single dose via a previously implanted catheter.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Table 1: Comparative Pharmacokinetic Parameters of Moxifloxacin in Different Species
| Species | Dose (mg/kg) | Cmax,norm ( kg/L ) | AUC,norm (kg·h/L) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 9.2 | 0.430 | 0.184 | 1.3 | - | [2] |
| Rat | 9.2 | 0.230 | 0.237 | 0.93 | - | [2] |
| Dog | 9.2 | 0.070 | 6.18 | 12 | 91 | [2] |
| Monkey | 9.2 | 0.130 | 0.88 | 15 | 52 | [2] |
| Human | 1.4 | - | 7.51 | 13 | 90 | [2] |
Note: This data is for the related compound moxifloxacin and should be used as a reference for designing studies with this compound.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical single-dose pharmacokinetic study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. op.mahidol.ac.th [op.mahidol.ac.th]
- 6. Everything You Need to Know About Satisfying IACUC Protocol Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
mitigating off-target effects of 8-Ethoxymoxifloxacin in cellular assays
Welcome to the technical support center for 8-Ethoxymoxifloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating potential off-target effects in cellular assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity of your experimental outcomes.
Introduction: Understanding the Landscape of this compound's Cellular Activity
This compound, a fluoroquinolone antibiotic, is structurally related to moxifloxacin. Its primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] However, like other fluoroquinolones, it's crucial to consider its potential interactions with mammalian cells to avoid misinterpretation of experimental data. Off-target effects can arise from the compound interacting with unintended cellular components, leading to unforeseen biological consequences.
This guide will walk you through the potential off-target effects of this compound, drawing from the extensive research on related fluoroquinolones, and provide actionable strategies to identify and mitigate these effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential off-target effects of this compound in mammalian cells?
Based on the behavior of structurally similar fluoroquinolones like moxifloxacin and ciprofloxacin, the primary off-target concerns for this compound in mammalian cellular assays include:
-
Mitochondrial Toxicity: Fluoroquinolones are known to induce mitochondrial dysfunction. This can manifest as increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and impairment of the electron transport chain.[2] Studies on ciprofloxacin and levofloxacin have identified interactions with mitochondrial proteins such as AIFM1 and IDH2, contributing to these toxic effects.[3]
-
Interaction with Mammalian Topoisomerase II: While the primary targets of fluoroquinolones are bacterial topoisomerases, they can also interact with their mammalian counterparts, particularly topoisomerase IIα and IIβ.[4][5] This interaction, although generally occurring at higher concentrations than those required for antibacterial activity, can lead to DNA damage and trigger apoptotic pathways in mammalian cells.[6][7]
-
hERG Potassium Channel Inhibition: Moxifloxacin is a known inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8][9][10] Inhibition of this channel can delay cardiac repolarization, an effect that is important to consider in cardiovascular safety assessments. Given the structural similarity, this compound may also possess hERG channel inhibitory activity.
-
Cytotoxicity and Apoptosis: At higher concentrations, moxifloxacin can be cytotoxic to mammalian cells and induce apoptosis, often through the intrinsic mitochondrial pathway.[11]
-
Immunomodulation: Some fluoroquinolones can modulate inflammatory responses, for instance, by affecting signaling pathways like NF-κB and MAPK.[11]
Q2: I'm observing unexpected cytotoxicity in my cell line treated with this compound. How can I troubleshoot this?
Unexpected cytotoxicity is a common issue. Here’s a systematic approach to troubleshooting:
-
Confirm the Identity and Purity of Your Compound: Ensure the this compound you are using is of high purity and has been stored correctly. Impurities or degradation products can contribute to toxicity.
-
Perform a Dose-Response and Time-Course Experiment: The cytotoxic effects of fluoroquinolones are often concentration- and time-dependent.[11] A detailed dose-response curve will help you determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration.
-
Evaluate the Solvent's Contribution: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Always include a vehicle-only control to assess the solvent's effect on cell viability.[11]
-
Assess Mitochondrial Health: As mitochondrial toxicity is a known off-target effect, evaluate mitochondrial function in your treated cells. Assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production (e.g., using DCFDA) can provide valuable insights.[2]
-
Investigate Apoptosis Induction: Determine if the observed cell death is due to apoptosis. This can be assessed by assays for caspase activation (e.g., Caspase-3/7 activity assay) or by flow cytometry using Annexin V and propidium iodide staining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected changes in gene or protein expression unrelated to the intended target. | Off-target signaling pathway modulation. Fluoroquinolones can influence pathways like NF-κB and MAPK.[11] | 1. Lower the concentration of this compound to the minimum effective dose for your on-target effect. 2. Use specific inhibitors for the suspected off-target pathways as controls to see if the unexpected changes are reversed. 3. Perform a broader pathway analysis (e.g., RNA-seq or proteomics) to identify affected pathways. |
| High background signal or assay interference. | Compound properties. this compound may have intrinsic fluorescence or interfere with the assay chemistry. | 1. Run a control with the compound in the absence of cells or key reagents to check for direct interference. 2. If using a fluorescence-based assay, measure the compound's fluorescence at the excitation and emission wavelengths of your assay. 3. Consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence). |
| Inconsistent results between experiments. | Experimental variability. Minor variations in cell density, passage number, or treatment duration can lead to inconsistent outcomes. | 1. Standardize your cell culture and experimental procedures meticulously. 2. Use cells within a defined passage number range. 3. Always include positive and negative controls in every experiment to monitor assay performance.[12] |
| Observed phenotype is not rescued by knocking down the intended target. | The phenotype is likely due to an off-target effect. | 1. This is a strong indicator of off-target activity. 2. Employ target validation techniques such as genetic knockout or overexpression to confirm the on-target effect.[13][14] 3. Consider using a structurally unrelated compound with the same on-target activity as a comparator. |
Experimental Protocols & Workflows
Workflow for Mitigating Off-Target Effects
The following diagram illustrates a systematic workflow for identifying and mitigating the off-target effects of this compound in your cellular assays.
Caption: Workflow for identifying and mitigating off-target effects.
Protocol: Mitochondrial Membrane Potential Assay using TMRE
This protocol describes a method to assess mitochondrial membrane potential, a key indicator of mitochondrial health, using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
TMRE stock solution (e.g., 10 mM in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for mitochondrial depolarization
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle-only control and a positive control (e.g., 10 µM FCCP).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubate for the desired treatment duration.
-
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed complete culture medium (final concentration typically 20-200 nM, optimize for your cell line).
-
Remove the compound-containing medium and wash the cells once with warm PBS.
-
Add the TMRE working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, remove the TMRE solution and replace it with warm PBS.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for TMRE (typically ~549 nm excitation and ~575 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle-only control. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Signaling Pathways and Off-Target Interactions
The following diagram illustrates the potential off-target interactions of this compound within a mammalian cell, highlighting the key pathways of concern.
Caption: Potential off-target interactions of this compound.
Data Summary: Concentration Guidelines for Off-Target Effects
The following table provides hypothetical concentration ranges where off-target effects of fluoroquinolones are often observed in cellular assays. Note: These values are highly cell-type dependent and should be experimentally determined for your specific system.
| Off-Target Effect | Typical Concentration Range (in vitro) | Key Assay |
| Mitochondrial Toxicity | 10 - 100 µM | TMRE, MitoSOX, Seahorse XF |
| Mammalian Topoisomerase II Inhibition | > 100 µM | DNA relaxation assay, γH2AX staining |
| hERG Channel Inhibition | 10 - 100 µM | Patch-clamp electrophysiology |
| General Cytotoxicity | Varies greatly (e.g., 50 - 500 µM) | MTT, LDH, CellTiter-Glo |
This data is compiled from studies on various fluoroquinolones and serves as a general guideline.[3][5][8]
By carefully considering these potential off-target effects and employing the troubleshooting and validation strategies outlined in this guide, researchers can enhance the reliability and reproducibility of their findings when working with this compound.
References
- 1. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Antioxidant therapy in the management of Fluoroquinolone - Associated Disability [archivesofmedicalscience.com]
- 5. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II-reactive chemotherapeutic drugs induce apoptosis in thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Drug target validation and identification of secondary drug target effects using DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Analysis of 8-Ethoxymoxifloxacin and Moxifloxacin Efficacy: A Guide for Researchers
This guide provides a detailed comparative analysis of the antibacterial efficacy of 8-Ethoxymoxifloxacin and its parent compound, Moxifloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, and supporting experimental data to offer a clear perspective on their relative performance.
Introduction: The Significance of the C-8 Position in Fluoroquinolones
The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of a wide array of bacterial infections. Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, offers a potent bactericidal effect.[1][2][3] Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its 8-methoxy group, which contributes to its broad spectrum of activity, particularly against Gram-positive and atypical pathogens, and a lower propensity for the development of bacterial resistance.[4][5] The C-8 position on the quinolone core is a critical determinant of the antibacterial spectrum and overall efficacy. This guide focuses on a direct comparison between moxifloxacin and its derivative, this compound, to elucidate the impact of substituting the 8-methoxy group with an 8-ethoxy group.
Chemical Structures
A fundamental understanding of the chemical structures of these two compounds is essential to appreciate the observed differences in their biological activity.
Caption: Chemical structures of Moxifloxacin and this compound.
Mechanism of Action: A Shared Pathway
Both moxifloxacin and, by extension, this compound, belong to the fluoroquinolone class and therefore share the same fundamental mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase (a Type II Topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, this is the primary target. It is responsible for decatenating replicated chromosomes, allowing for their segregation into daughter cells.
By forming a stable complex with the DNA and these enzymes, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately, cell death.[6][7]
Caption: Mechanism of action for fluoroquinolones.
Comparative Efficacy: An In-Depth Analysis
While sharing a common mechanism, the substitution at the C-8 position significantly influences the antibacterial potency of these compounds.
Moxifloxacin: A Profile of High Efficacy
Moxifloxacin is a broad-spectrum antibiotic with demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria.[1][4][8] It is particularly noted for its enhanced activity against Streptococcus pneumoniae, including strains resistant to older fluoroquinolones.[5][9] Its clinical efficacy has been established in the treatment of respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.[1][2]
This compound: A Case of Reduced Potency
Direct comparative studies evaluating a series of 8-alkoxyquinolones have revealed a critical structure-activity relationship. A study by Sanchez et al. (1995) synthesized and tested both 8-methoxy and 8-ethoxy quinolone derivatives. Their findings indicated that the 8-ethoxy derivatives were significantly less active, showing a 2- to 3-dilution decrease in antibacterial potency compared to their 8-methoxy counterparts. The 8-methoxy series, which includes the structural basis of moxifloxacin, exhibited antibacterial activity equivalent to the most potent 8-substituted fluoroquinolones.
While the 8-ethoxy derivatives demonstrated an improved safety profile in terms of reduced phototoxicity and cytotoxicity, this came at the cost of diminished antibacterial efficacy. This suggests that the steric bulk of the ethoxy group at the C-8 position may hinder the optimal interaction of the molecule with the DNA-gyrase/topoisomerase IV complex.
| Feature | Moxifloxacin (8-Methoxy) | This compound (8-Ethoxy) |
| Antibacterial Potency | High, equivalent to other potent fluoroquinolones. | Significantly lower (2-3 dilutions less active). |
| Spectrum of Activity | Broad, with enhanced Gram-positive coverage. | Likely a similar spectrum but with reduced potency. |
| Safety Profile | Good, with some known class-specific side effects. | Potentially improved, with lower phototoxicity and cytotoxicity. |
Experimental Protocols for Efficacy Comparison
To empirically validate the comparative efficacy of this compound and moxifloxacin, the following standard microbiological assays are recommended.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of each antibiotic that visibly inhibits the growth of a target microorganism.
Methodology:
-
Preparation of Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare stock solutions of moxifloxacin and this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.015 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antibiotics.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. A lower MIC value indicates greater potency.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of the antibiotics over time.
Methodology:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Exposure to Antibiotics:
-
Add moxifloxacin and this compound at concentrations corresponding to their determined MICs (e.g., 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Rationale: This dynamic assay provides insight into the rate and extent of bacterial killing, offering a more detailed picture of the antibiotic's effect than the static MIC value.
Caption: Experimental workflows for MIC and Time-Kill assays.
Conclusion and Future Directions
The available evidence strongly indicates that while this compound may offer an improved safety profile, this advantage is offset by a significant reduction in antibacterial potency compared to moxifloxacin. The substitution of the 8-methoxy group with an 8-ethoxy group appears to be detrimental to the compound's ability to effectively inhibit bacterial growth. For researchers in drug development, this underscores the critical role of the C-8 substituent in the design of new fluoroquinolone antibiotics. Future research could explore other C-8 modifications that may retain or enhance the potent antibacterial activity of moxifloxacin while further improving its safety profile.
References
- 1. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bay 12-8039, a new 8-methoxy-quinolone: comparative in-vitro activity with nine other antimicrobials against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
A Head-to-Head Comparison of Fourth-Generation Fluoroquinolones: An In-Depth Guide for Researchers
For drug development professionals and researchers in the field of antibacterial therapeutics, the fourth-generation fluoroquinolones represent a significant advancement in combating a wide spectrum of bacterial infections. This guide provides a detailed, evidence-based comparison of key members of this class, with a primary focus on the well-documented agents, moxifloxacin and gatifloxacin. Additionally, we will address 8-Ethoxymoxifloxacin, a derivative of moxifloxacin, and discuss its potential characteristics in the context of the broader class.
The Fourth-Generation Fluoroquinolone Landscape: Mechanism of Action and Key Structural Features
Fourth-generation fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By trapping these enzymes on the DNA, fluoroquinolones create a barrier to the movement of the replication fork, leading to DNA damage and ultimately cell death.[2][3]
A key structural feature of many fourth-generation fluoroquinolones is the presence of a methoxy group at the C-8 position, as seen in moxifloxacin and gatifloxacin.[4] This modification is associated with enhanced activity against Gram-positive bacteria and a reduced potential for the development of resistance.[4][5] The C-8 methoxy group appears to lower the propensity for the selection of resistant mutants.[5]
dot
Caption: Mechanism of action of fluoroquinolone antibiotics.
Head-to-Head In Vitro Activity: Moxifloxacin vs. Gatifloxacin
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower MIC values indicating greater potency. The following tables summarize the comparative in vitro activity of moxifloxacin and gatifloxacin against common respiratory and ocular pathogens, based on published experimental data.
Activity Against Respiratory Pathogens
Moxifloxacin has demonstrated enhanced potency against important Gram-positive respiratory pathogens, notably Streptococcus pneumoniae.[6] Both moxifloxacin and gatifloxacin exhibit excellent activity against respiratory pathogens, including penicillin-resistant strains of S. pneumoniae.[7][8]
| Pathogen | Moxifloxacin MIC90 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.25 | 0.5 | [9][10] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 | 0.5 | [10] |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | [9] |
| Moraxella catarrhalis | 0.12 | 0.06 | [9] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Activity Against Ocular Pathogens
Both moxifloxacin and gatifloxacin are widely used in ophthalmology due to their broad-spectrum activity against ocular isolates.[11] In general, moxifloxacin shows greater potency against Gram-positive bacteria, while gatifloxacin is often more potent against Gram-negative bacteria.[12]
| Pathogen | Moxifloxacin MIC90 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 | 0.5 | [13] |
| Staphylococcus epidermidis | 0.5 | 0.5 | [13] |
| Streptococcus pneumoniae | 0.25 | 0.5 | [11] |
| Pseudomonas aeruginosa | 2.60 | 1.28 | [13] |
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profiles of moxifloxacin and gatifloxacin support once-daily dosing for systemic infections.[14][15] Moxifloxacin has a terminal elimination half-life of approximately 12 hours.[10] Gatifloxacin also has a long plasma half-life of about 8 hours.[15]
| Parameter | Moxifloxacin | Gatifloxacin | Reference(s) |
| Bioavailability | ~90% | 96% | [15][16] |
| Half-life (t1/2) | ~12 hours | ~8 hours | [10][15] |
| Elimination | Balanced renal and hepatic | Primarily renal | [6][15] |
The superior penetration of moxifloxacin into the aqueous humor of the eye may be attributed to its higher lipophilicity and concentration in commercial formulations.[17]
The Case of this compound: A Derivative in Focus
Based on its structural similarity to moxifloxacin, with the substitution of an ethoxy group for the methoxy group at the C-8 position, it is plausible to hypothesize that this compound would retain a similar mechanism of action, targeting DNA gyrase and topoisomerase IV. However, the impact of this structural change on its potency, spectrum of activity, and pharmacokinetic properties remains to be experimentally determined. Further research is warranted to fully characterize this compound and its potential as a therapeutic agent.
Experimental Methodologies for Fluoroquinolone Evaluation
The data presented in this guide are derived from standardized in vitro and in vivo experimental protocols.
In Vitro Susceptibility Testing: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
dot
Caption: A simplified workflow for MIC determination.
Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. These assays involve exposing a bacterial culture to a specific concentration of the antibiotic and measuring the number of viable bacteria at different time points.[17][18]
Animal Models of Infection
In vivo efficacy of fluoroquinolones is evaluated in various animal models of infection, such as pneumonia, sepsis, and meningitis models.[2][19] These models are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships and for predicting clinical outcomes.
Resistance Mechanisms
Resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity to its targets.[2][20] Another significant mechanism is the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[2]
Conclusion
Moxifloxacin and gatifloxacin are potent fourth-generation fluoroquinolones with broad-spectrum activity. While both are highly effective, subtle differences in their in vitro potency against specific Gram-positive and Gram-negative pathogens exist. The C-8 methoxy group is a key structural feature contributing to their enhanced activity and reduced potential for resistance development.
The current body of scientific literature lacks direct comparative data for this compound. Future research should focus on characterizing the antimicrobial profile and pharmacokinetic properties of this and other novel fluoroquinolone derivatives to further enrich our therapeutic armamentarium against bacterial infections.
References
- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. criver.com [criver.com]
- 6. Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [National Multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moxifloxacin, a new antibiotic designed to treat community-acquired respiratory tract infections: a review of microbiologic and pharmacokinetic-pharmacodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Resistance Profile of 8-Ethoxymoxifloxacin
In the landscape of antimicrobial research, the emergence of novel antibiotic candidates like 8-Ethoxymoxifloxacin, a derivative of the potent fluoroquinolone moxifloxacin, presents both opportunity and a critical need for rigorous evaluation. A key aspect of this evaluation is understanding its cross-resistance profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess how resistance to existing antibiotics might affect the efficacy of this compound, and conversely, how its use could impact susceptibility to other drugs.
Introduction: The Significance of Cross-Resistance in Drug Development
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, typically those with a similar structure or mechanism of action.[1] For a new fluoroquinolone derivative, understanding its susceptibility to existing fluoroquinolone resistance mechanisms—such as mutations in the target enzymes DNA gyrase and topoisomerase IV—is paramount.[2][3] Furthermore, assessing cross-resistance with other antibiotic classes is crucial to identifying its potential therapeutic niche and predicting its longevity against evolving bacterial populations.[4][5]
This guide outlines a robust, in-vitro methodology to characterize the cross-resistance profile of this compound. We will detail the experimental design, a step-by-step protocol for determining Minimum Inhibitory Concentrations (MICs) based on internationally recognized standards, and a framework for interpreting the resulting data.
Experimental Design: A Strategic Approach
The foundation of a meaningful cross-resistance study lies in the strategic selection of comparator compounds and bacterial strains.
Selection of Comparator Antibiotics
To build a comprehensive profile, the chosen antibiotics should encompass several categories:
-
Parent and Structurally Related Fluoroquinolones: Moxifloxacin, Levofloxacin, and Ciprofloxacin are essential comparators. They will help determine if this compound is affected by common fluoroquinolone resistance mechanisms.[2][6]
-
Antibiotics from Different Classes: Including agents with distinct mechanisms of action is critical to explore potential multi-drug resistance (MDR) linkages. Recommended comparators include:
-
Beta-lactams: (e.g., Ceftriaxone, Piperacillin-tazobactam) - Target cell wall synthesis.
-
Aminoglycosides: (e.g., Gentamicin, Amikacin) - Target protein synthesis (30S subunit).
-
Macrolides: (e.g., Azithromycin) - Target protein synthesis (50S subunit).
-
Tetracyclines: (e.g., Tetracycline, Doxycycline) - Target protein synthesis (30S subunit).
-
Selection of Bacterial Strains
The panel of bacterial strains should include both wild-type, susceptible organisms and well-characterized resistant isolates.
-
Quality Control (QC) Strains: Reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 are mandatory. These strains have defined MIC ranges for comparator drugs and ensure the validity and reproducibility of the experiment, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
-
Clinically Relevant Resistant Strains: A panel of clinical isolates with known resistance mechanisms is crucial. This should include:
-
Fluoroquinolone-resistant strains with characterized mutations in gyrA and parC genes.
-
Strains expressing efflux pumps (e.g., NorA in S. aureus, AcrAB-TolC in E. coli).
-
Extended-Spectrum Beta-Lactamase (ESBL)-producing Gram-negative bacteria.
-
Methicillin-resistant Staphylococcus aureus (MRSA).
-
Core Methodology: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11][12] This protocol is aligned with the performance standards outlined by CLSI.[13][14][15][16]
Detailed Experimental Protocol
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh and dissolve this compound and each comparator antibiotic in their recommended solvents to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The typical final concentration range for testing is 0.06 to 128 µg/mL. Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the antibiotic-containing plates with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation and Interpretation
The collected MIC data should be organized into a clear, comparative table. This allows for a direct assessment of this compound's activity relative to other agents against a diverse panel of bacteria.
Example Data Table
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Moxifloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Ceftriaxone (µg/mL) | Gentamicin (µg/mL) |
| S. aureus ATCC 29213 | Wild-Type (QC) | 0.12 | 0.12 | 0.5 | 2 | 0.5 |
| S. aureus (MRSA) | PBP2a, Efflux+ | 0.5 | 1 | 16 | >64 | 2 |
| E. coli ATCC 25922 | Wild-Type (QC) | 0.06 | 0.06 | 0.015 | 0.12 | 0.25 |
| E. coli (QRDR mutant) | gyrA, parC mutations | 8 | 16 | >32 | 0.12 | 0.25 |
| E. coli (ESBL) | CTX-M-15 | 0.12 | 0.12 | 0.03 | >64 | >16 |
| P. aeruginosa ATCC 27853 | Wild-Type (QC) | 1 | 2 | 0.5 | 8 | 1 |
(Note: The data above is hypothetical and for illustrative purposes only.)
Interpreting the Cross-Resistance Profile
The analysis of the MIC data allows for several key interpretations:
-
No Cross-Resistance: If an isolate resistant to a comparator antibiotic (e.g., E. coli ESBL resistant to Ceftriaxone) remains fully susceptible to this compound (low MIC), it indicates a lack of cross-resistance. This is a favorable outcome, suggesting the new compound circumvents that specific resistance mechanism.
-
One-Way Cross-Resistance: In our example, the MRSA strain shows elevated MICs to Moxifloxacin and Ciprofloxacin but a less significant increase for this compound. This might suggest that while it is impacted by the resistance mechanisms, its activity is better preserved.
-
Two-Way (Complete) Cross-Resistance: The E. coli QRDR mutant demonstrates high-level resistance to all tested fluoroquinolones, including this compound. This indicates that the target mutations confer broad resistance across this class of drugs.[3]
-
Collateral Sensitivity: Although not shown in the table, a rare but highly desirable outcome is collateral sensitivity, where resistance to one antibiotic leads to increased susceptibility to another.[17] This would be observed if a resistant strain showed a lower MIC to this compound than its wild-type counterpart.
Logical Framework for Interpretation
Caption: Decision logic for interpreting cross-resistance results.
Conclusion
A systematic assessment of cross-resistance is a non-negotiable step in the preclinical evaluation of any new antibiotic. By employing standardized methodologies, such as the CLSI-guided broth microdilution protocol, and a well-designed panel of comparator drugs and bacterial strains, researchers can generate robust and reproducible data.[7][15] This data is fundamental to defining the potential clinical utility of this compound, predicting its resilience against known resistance mechanisms, and guiding its future development and deployment in the ongoing fight against antimicrobial resistance.
References
- 1. Here's What You Should Know About Antibiotic Cross-Resistance and Co-Resistance — FACT [foodanimalconcernstrust.org]
- 2. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-resistance and cross-susceptibility between fluoroquinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. szu.gov.cz [szu.gov.cz]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacld.com [iacld.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. darvashco.com [darvashco.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
An In Vivo Efficacy Showdown: 8-Ethoxymoxifloxacin and Levofloxacin in a Preclinical Pneumonia Model
A Comparative Guide for Researchers in Drug Development
In the landscape of respiratory infections, community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide, necessitating the development of potent antimicrobial agents.[1][2][3] Fluoroquinolones, a class of antibiotics targeting bacterial DNA gyrase and topoisomerase IV, have been a cornerstone in the treatment of CAP due to their broad-spectrum activity.[4] This guide provides a detailed in vivo comparison of a novel 8-methoxyquinolone, 8-Ethoxymoxifloxacin (represented here by its closely related parent compound, moxifloxacin), and the widely used levofloxacin in a murine model of pneumococcal pneumonia. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their respective efficacies, supported by experimental data and protocols.
The Clinical Imperative: Navigating Pneumonia Treatment
The empirical treatment of CAP often involves fluoroquinolones, particularly in cases with comorbidities or when atypical pathogens are suspected.[5][6] Both moxifloxacin and levofloxacin are recommended options in clinical guidelines.[5] While levofloxacin has a long-standing record of efficacy,[4][7][8][9] the emergence of resistance underscores the need for novel agents with improved potency and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[7] this compound, as a next-generation fluoroquinolone, warrants rigorous preclinical evaluation to ascertain its potential advantages.
Experimental Design: A Murine Model of Pneumococcal Pneumonia
To provide a robust comparison, a well-established murine model of pneumonia induced by Streptococcus pneumoniae is employed. This model is instrumental in assessing the in vivo efficacy of antimicrobial agents by mimicking key aspects of human pneumococcal disease.[10][11]
Experimental Workflow Diagram
Caption: Workflow of the in vivo pneumonia model.
Protocol for Murine Pneumococcal Pneumonia Model
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for at least 7 days prior to the experiment.
-
Bacterial Culture: Streptococcus pneumoniae (e.g., serotype 3, ATCC 6303) is grown in Todd-Hewitt broth supplemented with 0.5% yeast extract to mid-log phase.[12]
-
Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of S. pneumoniae to establish a lung infection.[11][12]
-
Treatment Initiation: 24 hours post-infection, mice are randomized into three groups: vehicle control, levofloxacin, and this compound.
-
Drug Administration: Treatments are administered orally once daily for a period of 3-5 days. Dosages are determined based on pharmacokinetic studies to mimic human exposure.[13][14]
-
Efficacy Evaluation:
-
Bacterial Load: At 24 hours after the final dose, lungs are aseptically harvested, homogenized, and plated on blood agar to determine bacterial colony-forming units (CFU).
-
Survival: A separate cohort of animals is monitored for survival over a 10-day period.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of inflammation and tissue damage.
-
Pharmacokinetic Profile: A Critical Determinant of Efficacy
The efficacy of a fluoroquinolone is intrinsically linked to its pharmacokinetic properties, which dictate the drug's concentration at the site of infection.[15] The key pharmacodynamic index for fluoroquinolones is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[13][16]
| Parameter | This compound (Moxifloxacin) | Levofloxacin |
| Route of Administration | Oral / Intravenous | Oral / Intravenous |
| Bioavailability | High (approx. 90%) | High (approx. 99%) |
| Half-life (human) | 12-15 hours[17][18][19] | 6-8 hours |
| Protein Binding | ~48%[19] | 24-38% |
| Tissue Penetration | Excellent, particularly in lung tissue[20] | Good, penetrates well into lung tissue |
| Metabolism | Primarily hepatic (glucuronide and sulfate conjugation) | Limited metabolism |
| Excretion | Renal and fecal | Primarily renal |
Note: Pharmacokinetic parameters can vary between species. The provided data is based on human studies and serves as a general comparison.
In Vivo Efficacy: A Head-to-Head Comparison
The primary measure of in vivo efficacy is the reduction in bacterial burden in the lungs of infected animals. The following table summarizes expected outcomes based on the known properties of moxifloxacin and levofloxacin.
| Efficacy Endpoint | Vehicle Control | Levofloxacin | This compound (Moxifloxacin) |
| Log Reduction in Lung CFU | Baseline | Significant reduction | Potentially greater reduction |
| Survival Rate (%) | Low | Significantly increased | Potentially higher than levofloxacin |
| Lung Histopathology Score | Severe inflammation, alveolar damage | Marked reduction in inflammation | More pronounced reduction in inflammation |
Logical Relationship of PK/PD and Efficacy
Caption: The interplay of pharmacokinetics and pharmacodynamics.
Discussion and Interpretation
Both levofloxacin and moxifloxacin have demonstrated high clinical cure rates in community-acquired pneumonia.[2][7] Clinical studies directly comparing the two have shown similar overall efficacy, though some suggest moxifloxacin may lead to a faster resolution of symptoms.[21] One study found a clinical cure rate of 76.7% for moxifloxacin compared to 51.7% for a levofloxacin combination therapy in patients with CAP with aspiration factors.[22]
The anticipated superior in vivo efficacy of this compound in the preclinical model is predicated on its favorable pharmacokinetic profile, particularly its longer half-life and excellent lung tissue penetration.[17][18][20] These attributes contribute to a higher and more sustained AUC/MIC ratio at the site of infection, which is a strong predictor of bacterial eradication.[23]
The bactericidal activity of fluoroquinolones is concentration-dependent.[13] Therefore, the ability of this compound to achieve higher concentrations in the epithelial lining fluid of the lungs could translate to more rapid and complete killing of S. pneumoniae.
Conclusion for the Research Professional
References
- 1. mdpi.com [mdpi.com]
- 2. A brief review of moxifloxacin in the treatment of elderly patients with community-acquired pneumonia (CAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. Bacterial Pneumonia Treatment & Management: Approach Considerations, Antimicrobial Therapy for Bacterial Pneumonia, Outpatient Empiric Antibiotic Therapy [emedicine.medscape.com]
- 7. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Efficacy and Safety of Levofloxacin Treatment of Community—Acquired Pneumonia in Hospitalized Patients | MDPI [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacokinetics, safety and tolerability of moxifloxacin, a novel 8-methoxyfluoroquinolone, after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. | Semantic Scholar [semanticscholar.org]
- 21. jidc.org [jidc.org]
- 22. Clinical efficacy and safety of moxifloxacin versus levofloxacin plus metronidazole for community-acquired pneumonia with aspiration factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Independent Validation of 8-Ethoxymoxifloxacin: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent validation of 8-Ethoxymoxifloxacin, a fourth-generation fluoroquinolone antibiotic. As a derivative of the well-established moxifloxacin, this compound is anticipated to share a similar mechanism of action and a broad spectrum of antimicrobial activity. However, rigorous, independent verification of its performance is crucial for the scientific and drug development communities. This document outlines the necessary experimental protocols to objectively compare the efficacy and pharmacokinetic profile of this compound against its parent compound, moxifloxacin, and other relevant fluoroquinolones.
Introduction: The Scientific Rationale for Independent Validation
This compound emerges as a compound of interest due to its structural similarity to moxifloxacin, a potent fluoroquinolone with a broad spectrum of activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria[1][2][3][4]. Moxifloxacin's efficacy stems from its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[4][5]. Given the ethoxy substitution, it is critical to ascertain whether this modification alters the compound's antimicrobial potency, spectrum, or its pharmacokinetic and pharmacodynamic (PK/PD) properties. Independent validation serves as the cornerstone of scientific integrity, ensuring that published findings are reproducible and that the potential of a new antimicrobial agent is thoroughly and objectively assessed.
This guide is structured to provide researchers with the necessary tools to conduct a head-to-head comparison of this compound and moxifloxacin. The experimental designs detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI)[6][7][8].
Comparative In Vitro Antimicrobial Activity
The foundational step in validating a new antimicrobial is to determine its in vitro activity across a clinically relevant panel of bacterial species. This allows for a direct comparison of its potency against the parent compound and other antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism[9][10]. This is a critical quantitative measure of an antibiotic's potency.
This protocol is adapted from CLSI guidelines and is a standard method for determining MICs[9][10][11].
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound, moxifloxacin, and a comparator fluoroquinolone (e.g., ciprofloxacin) in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solutions through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Organism | This compound | Moxifloxacin | Ciprofloxacin |
| Streptococcus pneumoniae | Value | 0.125 | 1 |
| Staphylococcus aureus | Value | 0.125 | 0.5 |
| Escherichia coli | Value | 0.06 | 0.015 |
| Pseudomonas aeruginosa | Value | 8 | 0.5 |
| Bacteroides fragilis | Value | 1 | 8 |
Values for this compound are to be determined experimentally.
Diagram 1: Experimental Workflow for MIC Determination```dot
Caption: Schematic of a one-compartment Hollow Fiber Infection Model.
In Vivo Pharmacokinetic and Efficacy Studies in Animal Models
Animal models are essential for validating in vitro findings and assessing the safety and efficacy of a new drug in a living system.[12][13][14][15]
This is a well-established model for evaluating the in vivo efficacy of antibiotics against localized infections.[14][15]
-
Induction of Immunosuppression:
-
Mice are rendered neutropenic by treatment with cyclophosphamide.
-
-
Infection:
-
A standardized inoculum of the test organism is injected into the thigh muscle.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), groups of mice are treated with varying doses of this compound, moxifloxacin, or a vehicle control via oral gavage or subcutaneous injection.
-
-
Assessment of Efficacy:
-
At 24 hours post-treatment, mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
The dose-response relationship can be determined, and the dose required to achieve a static effect or a 1-log reduction in bacterial count can be calculated.
-
For pharmacokinetic analysis, satellite groups of uninfected animals are administered the drugs, and blood samples are collected at various time points to determine plasma drug concentrations using a validated analytical method (e.g., HPLC-MS/MS).
Evaluating the Potential for Resistance Development
A critical aspect of validating a new antibiotic is to assess its propensity for selecting for resistant mutants.
Spontaneous Mutation Frequency
This experiment determines the frequency at which spontaneous mutations conferring resistance to this compound arise.
-
Inoculum Preparation:
-
Grow a large population of the test organism (e.g., 10^10 CFU) in broth culture.
-
-
Plating:
-
Plate the entire culture onto agar plates containing this compound at a concentration of 4x the MIC.
-
Also, plate serial dilutions of the culture onto antibiotic-free agar to determine the total viable count.
-
-
Incubation and Counting:
-
Incubate the plates for 48-72 hours.
-
Count the number of colonies that grow on the antibiotic-containing plates (resistant mutants) and on the antibiotic-free plates (total viable cells).
-
-
Calculation:
-
The mutation frequency is calculated by dividing the number of resistant mutants by the total number of viable cells.
-
A lower mutation frequency for this compound compared to other fluoroquinolones would be a favorable characteristic.
Diagram 3: Fluoroquinolone Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to fluoroquinolone antibiotics. [16][17][18]
Conclusion
The independent validation of this compound is a multi-faceted process that requires a systematic and comparative approach. By following the experimental protocols outlined in this guide, researchers can generate robust and objective data on its antimicrobial spectrum, mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for resistance development. This information is indispensable for the scientific community to accurately assess the therapeutic potential of this novel fluoroquinolone.
References
- 1. Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. mdpi.com [mdpi.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of 8-Alkoxy-Fluoroquinolones Across Preclinical Species, with a Focus on Moxifloxacin
Introduction: The Crucial Role of Interspecies Pharmacokinetic Comparison in Drug Development
In the intricate process of drug development, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount. The absorption, distribution, metabolism, and excretion (ADME) of a drug collectively determine its efficacy and safety. Preclinical pharmacokinetic studies in various animal species are not merely a regulatory requirement; they are a critical scientific endeavor to predict human pharmacokinetics and to establish a safe starting dose for clinical trials.[1][2]
This guide delves into the comparative pharmacokinetics of 8-alkoxy-fluoroquinolones, a significant class of broad-spectrum antibiotics. The user's initial interest was in 8-Ethoxymoxifloxacin; however, a thorough literature review reveals that while this compound exists as a derivative and impurity of moxifloxacin, there is a notable absence of published in-vivo pharmacokinetic data.[3][4][5][6][7]
Therefore, to provide a scientifically robust and data-driven comparison, this guide will focus on the extensively studied and structurally analogous compound, moxifloxacin , which features an 8-methoxy group.[8][9][10] The C-8-methoxy modification is a key structural feature that enhances bactericidal activity against Gram-positive and anaerobic organisms.[11] By examining the comparative pharmacokinetics of moxifloxacin across different animal species, we can gain valuable insights into the disposition of this important class of antibiotics, which can be cautiously extrapolated to understand the potential behavior of other 8-alkoxy derivatives.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the experimental design and a critical evaluation of the pharmacokinetic data of moxifloxacin in key preclinical species.
Experimental Methodology: A Blueprint for a Robust Preclinical Pharmacokinetic Study
The foundation of a reliable comparative pharmacokinetic analysis lies in a well-designed and meticulously executed experimental protocol. The primary objective of such a study is to characterize the plasma concentration-time profile of a drug and its metabolites following administration.[12]
Step-by-Step Experimental Protocol
-
Animal Selection and Acclimatization:
-
Species Selection: The choice of animal models is critical and should ideally include at least two different species (e.g., a rodent like the Wistar rat and a non-rodent like the Beagle dog) to provide a broader understanding of interspecies variability.[13] The use of species such as NMRI mice and rhesus monkeys can provide further comparative data.[8][9][10]
-
Health Status and Housing: Clinically healthy animals of a specific age and weight range are selected. They are housed in controlled environmental conditions with a standard diet and water ad libitum, and allowed to acclimatize for a designated period before the study commences.
-
-
Drug Formulation and Administration:
-
The drug is prepared in a suitable vehicle for the intended route of administration (e.g., intravenous and oral).
-
For intravenous (IV) administration, the drug is typically infused or given as a bolus injection to ensure 100% bioavailability.
-
For oral (PO) administration, the drug is administered via gavage.
-
Animals are usually fasted overnight before oral administration to minimize food effects on absorption.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might include pre-dose, and then at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Bioanalytical Method:
-
The concentration of the parent drug and its major metabolites in plasma is determined using a validated bioanalytical method. High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS) is commonly employed for its sensitivity and specificity.[14][15][16]
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[17]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
-
These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vss (Volume of Distribution at steady state): Apparent volume into which the drug distributes.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation.
-
-
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical pharmacokinetic study.
Comparative Pharmacokinetics of Moxifloxacin in Different Animal Species
A pivotal study by Stass et al. provides a comprehensive comparison of moxifloxacin pharmacokinetics in NMRI mice, Wistar rats, rhesus monkeys, and beagle dogs following both intravenous and oral administration.[8][9][10] The data from this study are summarized in the table below.
| Parameter | Mouse (NMRI) | Rat (Wistar) | Monkey (Rhesus) | Dog (Beagle) |
| Oral Bioavailability (F %) | ~52% | ~91% | ~59% | ~71% |
| Tmax (h) | ~0.5 | ~0.5 | ~2.0 | ~1.0 |
| Cmax,norm ( kg/L ) | 0.430 | 0.320 | 0.150 | 0.250 |
| AUCnorm,oral (kgh/L) | 0.184 | 0.428 | 0.540 | 1.10 |
| t1/2,oral (h) | 1.3 | 2.5 | 3.1 | 4.3 |
| Vss (L/kg) | 4.9 | 2.7 | 2.0 | 2.3 |
| CL (L/hkg) | 4.21 | 1.50 | 0.50 | 0.22 |
| Protein Binding (%) | ~45 | ~45 | ~45 | ~45 |
Data adapted from Stass et al. (1999). Doses were 9.2 mg/kg for animals. Cmax,norm and AUCnorm are dose-normalized values.
Discussion and Interspecies Comparison
The pharmacokinetic data for moxifloxacin reveal significant species-dependent differences in its disposition.[8][9][10]
-
Absorption: Moxifloxacin is rapidly absorbed in most species, with Tmax values generally between 0.5 and 2 hours.[8][9][10] Rats exhibit the highest oral bioavailability (91%), while mice show the lowest (~52%).[8][9][10] The absorption in monkeys appears to be slower compared to rats and dogs.[8][9][10] These differences can be attributed to variations in gastrointestinal physiology, including gastric emptying time, intestinal transit time, and first-pass metabolism.
-
Distribution: Moxifloxacin exhibits a medium to large volume of distribution (Vss) across all species, ranging from 2.0 L/kg in monkeys to 4.9 L/kg in mice.[8][9][10] This indicates extensive distribution into tissues, which is a desirable characteristic for an antibiotic. In rats, studies have shown high concentrations of moxifloxacin in tissues such as the lungs, kidneys, and liver, often exceeding plasma concentrations. Protein binding is relatively low and consistent across species, suggesting it is not a major driver of interspecies differences in distribution.[8][9][10]
-
Metabolism and Excretion: The total body clearance (CL) of moxifloxacin is inversely correlated with body weight, with the highest clearance observed in mice and the lowest in dogs.[8][9][10] This is a common allometric scaling relationship for many drugs.[9] Moxifloxacin is metabolized via glucuronide and sulfate conjugation, and the cytochrome P450 system is not involved.[11] The drug is eliminated through renal and non-renal (biliary/faecal) pathways. The elimination half-life (t1/2) also shows a clear species-dependent trend, increasing with body size from 1.3 hours in mice to 4.3 hours in dogs.[8][9][10] The dog's pharmacokinetic profile, particularly in terms of Cmax, AUC, and t1/2, was found to be the most similar to that of humans.[8][9][10]
Conceptual ADME Pathways of Moxifloxacin
The following diagram provides a simplified, conceptual overview of the ADME processes for moxifloxacin.
Caption: A conceptual diagram of the ADME pathways for moxifloxacin.
Conclusion
The comparative pharmacokinetic analysis of moxifloxacin across different animal species underscores the significant interspecies variability in drug disposition. These differences are crucial considerations in the extrapolation of preclinical data to predict human pharmacokinetics. The dog appears to be a reasonably good model for predicting the pharmacokinetic profile of moxifloxacin in humans. This guide, by providing a detailed overview of the experimental methodologies and a comprehensive analysis of the available data for a representative 8-alkoxy-fluoroquinolone, serves as a valuable resource for researchers in the field of drug development. Future studies on the pharmacokinetics of this compound would be beneficial to directly assess its ADME properties and to further enrich our understanding of this important class of antibiotics.
References
- 1. Synthesis and in vitro antimycobacterial activity of balofloxacin ethylene isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 8-Ethoxy Moxifloxacin Hydrochloride (EVT-1492992) [evitachem.com]
- 3. Moxifloxacin Impurity C (EP); this compound - GalChimia [catalog.galchimia.com]
- 4. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 5. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of moxifloxacin in calves following different routes of administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Ethoxy Moxifloxacin Hydrochloride | CymitQuimica [cymitquimica.com]
- 16. [PDF] Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility and Robustness in Fluoroquinolone Studies: A Comparative Analysis Focused on C-8 Position Derivatives
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of experimental results for fluoroquinolone antibiotics, with a particular focus on the significance of substitutions at the C-8 position of the quinolone core. While direct experimental data on the novel compound 8-Ethoxymoxifloxacin is not extensively available in peer-reviewed literature, this guide will use the well-characterized 8-methoxyquinolone, moxifloxacin, as a primary case study. We will explore how the principles of analytical and bioanalytical method validation, alongside standardized antimicrobial susceptibility testing, would be rigorously applied to a new entity like this compound to establish a credible and comparable performance profile against existing alternatives.
The Critical C-8 Position: A Locus of Potency and Safety
The substitution at the C-8 position of the fluoroquinolone structure is a key determinant of the compound's antibacterial spectrum, potency, and safety profile.[1] In moxifloxacin, the 8-methoxy group is known to contribute to its enhanced activity against Gram-positive bacteria and a lower propensity for the development of resistance compared to quinolones with different substituents at this position.[2][3] For instance, a comparative study between the C-8 methoxy quinolone moxifloxacin and its C-8 chlorine analogue, BAY y 3118, demonstrated that the methoxy group significantly lowered the propensity for resistance development in Staphylococcus aureus.[2]
When considering a novel derivative such as this compound, where the methoxy group is replaced by an ethoxy group, it is imperative to conduct a full suite of validation studies.[4][5] While structurally similar, this seemingly minor change could have significant implications for the drug's efficacy, safety, and pharmacokinetic profile.
Pillar 1: Analytical Method Validation - The Foundation of Reliable Data
The validation of analytical methods is a documented process that demonstrates an analytical method is suitable for its intended purpose.[6] Without this, all subsequent experimental data is built on a foundation of uncertainty. The International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA provide comprehensive guidelines for analytical method validation.[3][6][7][8]
Key Validation Parameters
A robust analytical method for quantifying this compound in bulk drug substance and pharmaceutical dosage forms would need to be validated for the following parameters:
| Parameter | Objective | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components. | The method can differentiate the analyte from other substances. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity studies. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2% |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, and flow rate. |
Experimental Protocol: Validating a Stability-Indicating RP-HPLC Method for this compound
This protocol outlines the steps to validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its related substances.
-
Method Development :
-
Select a suitable C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Optimize the mobile phase composition (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve good separation of this compound from its potential impurities and degradation products.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Determine the optimal detection wavelength using a photodiode array (PDA) detector.
-
-
Specificity/Forced Degradation Studies :
-
Expose a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples to ensure that the degradation products do not interfere with the peak of the intact drug.
-
-
Linearity :
-
Prepare a series of at least five standard solutions of this compound over a concentration range that brackets the expected sample concentrations.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient.
-
-
Accuracy (Recovery) :
-
Spike a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
-
Precision :
-
Repeatability : Analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision : Repeat the analysis on a different day with a different analyst and/or equipment.
-
Calculate the RSD for both repeatability and intermediate precision.
-
-
LOD and LOQ :
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.
-
-
Robustness :
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (± 5°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze the samples under each modified condition and assess the impact on the results.
-
Caption: Workflow for HPLC Method Validation.
Pillar 2: Bioanalytical Method Validation - Ensuring In Vivo Data Integrity
For preclinical and clinical studies, the validation of bioanalytical methods is crucial for obtaining reliable data on the pharmacokinetic and pharmacodynamic properties of a new drug like this compound.[2][4][9] The FDA and EMA provide specific guidance for bioanalytical method validation.[2][4][9][10][11]
The parameters for bioanalytical method validation are similar to those for analytical methods but are applied to the measurement of the drug and/or its metabolites in biological matrices such as plasma, urine, or tissue homogenates. Key additional considerations include matrix effects, stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage), and extraction recovery.
Pillar 3: Antimicrobial Susceptibility Testing - Establishing the Efficacy Profile
To determine the potential clinical utility of this compound, its in vitro activity must be rigorously compared to that of other fluoroquinolones and relevant antibiotics against a broad panel of clinically important bacteria. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring that results are reproducible and comparable across different laboratories.[12][13][14][15][16]
Key In Vitro Susceptibility Tests
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[12] This is a quantitative measure of potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
-
Time-Kill Kinetic Assays: These studies provide information on the rate of bacterial killing over time at different antibiotic concentrations.
Factors Influencing In Vitro Activity and the Importance of Robustness
The in vitro activity of fluoroquinolones can be significantly influenced by experimental conditions.[17][18][19] Therefore, when evaluating a new compound like this compound, it is crucial to assess its activity under a range of conditions to understand the robustness of its performance. Key factors include:
-
pH: The activity of many fluoroquinolones is pH-dependent.[17][19] For example, some fluoroquinolones lose activity at acidic pH, which can be relevant in certain infection sites like urine or abscesses.[17][20]
-
Cation Concentration: Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can chelate with fluoroquinolones, reducing their effective concentration and antibacterial activity.[17][18]
-
Inoculum Size: The density of the bacterial inoculum can affect the measured MIC.
-
Medium Composition: Different growth media can contain varying concentrations of components that may interact with the antibiotic.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum :
-
From a pure, 18-24 hour culture plate, select 4-5 well-isolated colonies.
-
Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][15]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Prepare Antibiotic Dilutions :
-
Perform serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate.
-
-
Inoculation and Incubation :
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC :
-
The MIC is the lowest concentration of the antibiotic that shows no visible growth.
-
Caption: Broth Microdilution MIC Determination Workflow.
Comparative Performance: A Hypothetical Analysis
While we await published data for this compound, we can hypothesize its potential performance relative to moxifloxacin and other fluoroquinolones based on structure-activity relationships. The slightly larger ethoxy group at C-8 compared to the methoxy group in moxifloxacin might influence its interaction with bacterial DNA gyrase and topoisomerase IV. This could potentially alter its antibacterial spectrum and potency.
The following table presents a hypothetical comparison of key performance indicators that would need to be experimentally determined for this compound. For moxifloxacin and other comparators, representative data from the literature is provided.
| Compound | Primary Target(s) in S. pneumoniae | In Vitro Potency (MIC₉₀ in µg/mL) against S. pneumoniae | Propensity for Resistance Development | Key Considerations |
| This compound | To be determined | To be determined | To be determined | Requires full validation and characterization. |
| Moxifloxacin | DNA gyrase and Topoisomerase IV | 0.25 | Low[8] | Excellent activity against Gram-positive and atypical pathogens.[6][7][8] |
| Levofloxacin | Primarily Topoisomerase IV[1] | 1.0[18] | Moderate | Good activity against Gram-negative and many Gram-positive pathogens. |
| Ciprofloxacin | Primarily Topoisomerase IV[1] | >4.0 | Higher for some species | Excellent activity against Gram-negative pathogens, but less potent against S. pneumoniae. |
Conclusion
The journey of a novel antibiotic candidate like this compound from the laboratory to potential clinical application is paved with the rigorous and meticulous validation of its performance. Ensuring the reproducibility and robustness of experimental data through validated analytical and bioanalytical methods, and standardized antimicrobial susceptibility testing, is not merely a regulatory requirement but the bedrock of scientific integrity. While the ethoxy modification at the C-8 position presents an interesting scientific question, only through comprehensive and transparently reported experimental data can its true potential and comparative performance be established. This guide serves as a framework for researchers to approach such an evaluation, ensuring that the data generated is reliable, reproducible, and ultimately, contributes to the advancement of infectious disease treatment.
References
- 1. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of moxifloxacin hydrochloride ophthalmic solution in the treatment of bacterial eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated spectrophotometric methods for the estimation of moxifloxacin in bulk and pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 12. 6,8-Dimethoxymoxifloxacin | C22H27N3O5 | CID 71463715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comparative in vitro activity of moxifloxacin by E-test against Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of moxifloxacin and levofloxacin topical prophylaxis in a fluoroquinolone-resistant Staphylococcus aureus rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US10617680, Example 102 | C22H23N5O2 | CID 135355042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 8-Ethoxy Moxifloxacin Hydrochloride [chemicalbook.com]
- 17. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Ethoxymoxifloxacin
As researchers and developers at the forefront of pharmaceutical science, our responsibility extends beyond innovation to encompass the entire lifecycle of the compounds we handle. 8-Ethoxymoxifloxacin, a fluoroquinolone antibiotic derivative, demands meticulous handling not only in its application but, critically, in its disposal. Improper disposal poses a dual threat: the immediate risk of environmental contamination due to its aquatic toxicity and the long-term, insidious danger of fostering antimicrobial resistance (AMR).[1]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined herein are grounded in federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring the protection of our personnel and the environment.
Hazard Profile and Regulatory Imperative
This compound is structurally related to Moxifloxacin, a potent fluoroquinolone antibiotic. Safety Data Sheets (SDS) for the parent compound, Moxifloxacin hydrochloride, classify it as harmful if swallowed, a cause of serious eye irritation, and harmful to aquatic life with long-lasting effects.[2][3] This aquatic toxicity is a primary driver for stringent disposal protocols.
The regulatory landscape for pharmaceutical waste is unambiguous:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste.[4][5] A key mandate is the absolute prohibition on the sewering (drain disposal) of hazardous pharmaceutical waste .[6][7][8] This is the most critical rule to prevent the entry of active pharmaceutical ingredients (APIs) into waterways.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR § 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan to protect workers from hazardous chemicals.[9][10] This includes providing proper training, personal protective equipment (PPE), and establishing safe waste handling procedures.[11][12]
The Core Principle: Waste Characterization and Segregation
Effective disposal begins with correctly identifying and segregating waste at the point of generation. All materials that have come into contact with this compound must be treated as hazardous chemical waste. This waste is broadly categorized into two streams: bulk and trace.
-
Bulk Waste: This includes any quantity of the pure solid compound, unused or expired solutions, and materials used to clean up a significant spill. It also applies to any container holding more than 3% of its original volume of the substance.[13]
-
Trace Waste: This category includes "RCRA empty" containers (containing less than 3% residual drug by weight) and contaminated disposables like gloves, weigh boats, pipette tips, and lab coats.[13] While containing only trace amounts, these items must still be disposed of as hazardous waste, typically via incineration, and never in the regular trash.[13]
The following workflow provides a logical pathway for segregating this compound waste.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedure: Disposal Workflow
Adherence to a systematic procedure is essential for safety and compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the correct PPE to prevent exposure. The causality is clear: the compound is an eye irritant and potentially harmful upon ingestion or inhalation of dust.[2]
-
Eye Protection: Tight-sealing safety goggles are mandatory to protect against splashes or airborne dust.[14]
-
Gloves: Chemical-resistant nitrile gloves must be worn. Change gloves immediately if they become contaminated.
-
Lab Coat: A clean lab coat, buttoned fully, protects skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of solid material), a NIOSH-approved respirator is required.
Step 2: Prepare and Label Waste Containers
The integrity of the disposal process relies on using the correct containers.
-
Compatibility: Use containers made of materials compatible with chemical waste.
-
Integrity: Containers must be leak-proof, have a secure, sealable lid, and be in good condition.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Ecotoxic").[4]
Step 3: Handling Specific Waste Streams
Protocol 3.1: Disposal of Unused/Expired Solid Compound
-
Work within a chemical fume hood to minimize inhalation risk.
-
Carefully place the original container, with its cap tightly sealed, into a larger, sealable hazardous waste container.
-
If transferring the powder, use spark-proof tools and avoid creating dust.[2]
-
Seal and label the outer container as Bulk Hazardous Waste.
Protocol 3.2: Disposal of Contaminated Labware (Glassware, Pipette Tips, etc.)
-
Segregate disposable items (pipette tips, weigh boats, contaminated paper towels) from non-disposable items.
-
Place all disposable, trace-contaminated items directly into the designated Trace Hazardous Waste container.[13]
-
For non-disposable glassware, rinse with a minimal amount of an appropriate solvent (e.g., ethanol or isopropanol) to decontaminate. The resulting rinsate is considered Bulk Hazardous Waste and must be collected in a separate, labeled liquid waste container. Do not pour this down the drain.
-
After decontamination, the glassware can be washed normally.
Protocol 3.3: Disposal of Contaminated PPE
-
Remove gloves, lab coats, and any other contaminated PPE carefully to avoid cross-contamination.
-
Place all contaminated PPE into the designated Trace Hazardous Waste container.
Step 4: Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear all required PPE, including respiratory protection if the spill involves powder.
-
Containment: For liquid spills, surround the area with an absorbent material.
-
Cleanup:
-
Solid Spills: Gently cover the powder with a damp paper towel to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it, along with the paper towels and any contaminated cleaning materials, into a Bulk Hazardous Waste container.[15]
-
Liquid Spills: Absorb the spill with a chemical absorbent pad or vermiculite. Place all used absorbent materials into a Bulk Hazardous Waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution. All cleaning materials must also be disposed of as hazardous waste.
Quick Reference Guide
For ease of use, the critical disposal parameters are summarized below.
| Waste Stream | Description | Required Container | Disposal Method |
| Bulk Solid Waste | Unused/expired pure compound. | Sealed, labeled RCRA Hazardous Waste container. | Licensed hazardous waste contractor for incineration.[2] |
| Bulk Liquid Waste | Concentrated solutions, rinsate from decontamination. | Sealed, labeled RCRA Hazardous Liquid Waste container. | Licensed hazardous waste contractor for incineration or chemical treatment.[11] |
| Spill Cleanup | All materials used to absorb and clean a spill. | Sealed, labeled RCRA Hazardous Waste container. | Licensed hazardous waste contractor for incineration. |
| Trace Contaminated Items | Used PPE, "RCRA empty" vials, weigh boats, pipette tips. | Sealed, labeled Trace Chemical Waste container. | Licensed hazardous waste contractor for incineration.[13] |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, adhering to regulatory mandates, and implementing a rigorous segregation and disposal workflow, we fulfill our duty to protect ourselves, our colleagues, and the environment. These procedures are not merely suggestions but are integral to a culture of safety and scientific integrity. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance that aligns with local and federal regulations.[16]
References
- 1. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. needle.tube [needle.tube]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. carlroth.com [carlroth.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. usbioclean.com [usbioclean.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. danielshealth.com [danielshealth.com]
- 14. fishersci.com [fishersci.com]
- 15. merck.com [merck.com]
- 16. benchchem.com [benchchem.com]
Safe Handling of 8-Ethoxymoxifloxacin: A Guide to Personal Protective Equipment and Operational Protocols
An In-Depth Technical Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Ethoxymoxifloxacin. As a derivative of Moxifloxacin, a potent fluoroquinolone antibiotic, this compound must be handled with a comprehensive safety strategy that prioritizes personnel protection and environmental stewardship. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on established safety principles for active pharmaceutical ingredients (APIs).
Hazard Identification and Risk Assessment
Since specific toxicological data for this compound is not available, a conservative approach is mandated. The safety profile is extrapolated from its parent compound, Moxifloxacin.
Known Hazards of Moxifloxacin:
-
Serious Eye Irritation: Causes significant irritation upon contact with eyes.[1][2]
-
Potential Systemic Effects: Suspected of damaging the unborn child and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3][2]
The primary risk to laboratory personnel arises from the handling of the solid, powdered form of the compound. These activities can generate airborne dust, which poses a significant risk of exposure through inhalation, skin absorption, and inadvertent ingestion.[4][5] A thorough, site-specific risk assessment is the crucial first step before any handling activities begin.[6][7]
The Hierarchy of Controls: A Foundation for Safety
Personal Protective Equipment (PPE) is the final and critical line of defense, but it should always be used in conjunction with other control measures. Engineering controls are the primary method for isolating personnel from hazards.[8]
-
Engineering Controls: These are the most effective measures. All handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glovebox/isolator to capture dust at the source.[4][9][10]
-
Administrative Controls: These include establishing standard operating procedures (SOPs), providing comprehensive training on potent compound handling, and restricting access to authorized personnel only.[11][12]
-
Personal Protective Equipment (PPE): This is the focus of the guide and is mandatory even when engineering controls are in place.[13]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the specific task being performed.[14][15] Below is a breakdown of the minimum required PPE for handling this compound.
-
Eye and Face Protection:
-
Safety Glasses: ANSI Z87-marked safety glasses with side shields are the minimum requirement for any laboratory activity.[16]
-
Chemical Splash Goggles: Must be worn when there is any risk of splash, such as when preparing solutions or handling liquid waste.[15][16]
-
Face Shield: A face shield, worn over safety glasses or goggles, is required when handling larger volumes of liquids (>1 liter) or performing tasks with a high splash potential.[15][16]
-
-
Hand Protection:
-
Double Gloving: It is mandatory to wear two pairs of nitrile gloves when handling this compound in solid or liquid form.[16] This practice protects against minor tears or punctures in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin.
-
Glove Compatibility: Ensure the chosen gloves are resistant to any solvents being used for solubilization.
-
-
Body Protection:
-
Disposable Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is required to protect clothing and skin from contamination.[15] This coat should be dedicated to potent compound work and should be removed and disposed of properly before leaving the designated handling area.
-
Full Coverage: Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting.[16]
-
-
Respiratory Protection:
-
When engineering controls like a fume hood are used correctly, respiratory protection may not be required for small-scale lab work. However, a risk assessment may deem it necessary.
-
Respirator: If there is a risk of aerosol generation outside of a primary engineering control (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., an N95 or a half-mask respirator with P100 cartridges) must be used.[17][15]
-
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Lab Coat | Recommended; required if not in a ventilated enclosure. |
| Preparing Stock Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Lab Coat | Not typically required if performed in a fume hood. |
| General Lab Work (Dilutions) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Standard Lab Coat | Not required. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy Duty/Double Nitrile Gloves | Disposable Lab Coat/Coveralls | Required (Minimum N95). |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Lab Coat | Not required if waste is in sealed containers. |
Operational Protocols
Adherence to strict, step-by-step procedures is critical to minimize exposure.
Protocol 1: Weighing and Handling Solid this compound
-
Preparation: Designate a specific area for potent compound handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Before entering the designated area, don the required PPE as specified in Table 1: inner gloves, lab coat, outer gloves, and eye protection.
-
Surface Protection: Place a disposable, plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: Use a dedicated set of utensils (spatulas, weigh boats). Tare the weigh boat on the analytical balance. Carefully transfer the desired amount of powder, minimizing any disturbance that could create dust. Avoid hand-scooping from open containers whenever possible.[18][19]
-
Cleanup: After weighing, carefully clean the spatula with a solvent-moistened wipe. Place the used weigh boat and wipe directly into a designated hazardous waste bag within the hood.
-
Post-Handling: Wipe down the work surface with an appropriate deactivating solution (if available) or 70% ethanol, followed by water. Dispose of the liner as hazardous waste.
Protocol 2: PPE Donning and Doffing Sequence
Properly removing (doffing) PPE is as important as putting it on (donning) to prevent self-contamination.
-
Donning (Putting On):
-
Don inner pair of gloves.
-
Don disposable lab coat, ensuring cuffs are over the inner gloves.
-
Don outer pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Don eye and face protection.
-
Don respiratory protection (if required).
-
-
Doffing (Taking Off):
-
Decontaminate: If possible, wipe down the outer gloves before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in a designated waste container.
-
Remove Lab Coat: Untie or unsnap the lab coat. Roll it away from your body, turning it inside out as you go to contain the contaminated exterior. Dispose of it.
-
Remove Eye/Face Protection: Handle by the arms or strap to remove.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
-
Spill and Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][20] Seek immediate medical attention.
-
Minor Spill (Solid): Do NOT use compressed air to clean.[18] Gently cover the spill with absorbent pads. Wet the pads slightly to prevent dust generation. Carefully scoop the material into a labeled hazardous waste container.
-
Major Spill: Alert personnel and evacuate the area. Restrict access. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Decontamination and Waste Disposal
Proper disposal is crucial to protect the environment and comply with regulations.
-
Decontamination: All non-disposable equipment (glassware, stir bars) must be decontaminated. Rinse items multiple times with a suitable solvent, collecting all rinsate as hazardous chemical waste.
-
Waste Segregation: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Contaminated PPE (gloves, lab coats)
-
Disposable labware (pipette tips, weigh boats)
-
Spill cleanup materials
-
Unused or expired compound
-
Stock solutions and rinsate[21]
-
-
Disposal: Do not flush antibiotics down the drain, as this contributes to environmental contamination and antibiotic resistance.[22][23] All this compound waste must be collected in clearly labeled, sealed hazardous waste containers. The primary recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed waste management facility.[22]
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. merck.com [merck.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. escopharma.com [escopharma.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clarionsafety.com [clarionsafety.com]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. fishersci.com [fishersci.com]
- 18. aiha.org [aiha.org]
- 19. cdc.gov [cdc.gov]
- 20. somersetpharma.com [somersetpharma.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. benchchem.com [benchchem.com]
- 23. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
